Product packaging for cis-Violaxanthin(Cat. No.:CAS No. 1263-54-3)

cis-Violaxanthin

Cat. No.: B223514
CAS No.: 1263-54-3
M. Wt: 600.9 g/mol
InChI Key: SZCBXWMUOPQSOX-VPYIVGMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Violaxanthin is a specific stereoisomer of the orange xanthophyll pigment violaxanthin, which is integral to plant physiology and photosynthesis research. This compound is a key subject of study in the violaxanthin cycle, a photoprotective mechanism in higher plants. Research has demonstrated that light exposure induces isomerization of violaxanthin from the all-trans form to cis conformations, primarily the 13-cis isomer . Studies on Light-Harvesting Complex II (LHCII) show that the 13-cis violaxanthin isomer plays a significant role as a structure modifier, effectively decreasing the aggregation level of LHCII and thereby influencing the photophysical properties of the complex . This light-induced, reversible isomerization is a carotenoid triplet-sensitized reaction and is discussed as a potential mechanism for limiting de-epoxidation and contributing to the photoprotection of the photosynthetic apparatus . Furthermore, violaxanthin is a vital precursor in the biosynthesis of abscisic acid (ABA), a key plant hormone, with the cleavage of 9-cis-epoxycarotenoids like violaxanthin being a critical regulatory step . It also serves as a precursor to other significant compounds such as capsanthin and fucoxanthin . Researchers value this compound for its role in probing the molecular basis of non-photochemical quenching and for understanding the structural dynamics of light-harvesting complexes. This product is intended for research applications only and is not for diagnostic or therapeutic use. It is supplied as a solid with a typical purity of ≥90% (by HPLC) and should be stored at -20°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O4 B223514 cis-Violaxanthin CAS No. 1263-54-3

Properties

CAS No.

1263-54-3

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

6-[(1E,3E,5E,7E,9E,11E,13E,15Z,17E)-18-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19-,32-20+

InChI Key

SZCBXWMUOPQSOX-VPYIVGMTSA-N

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C/C12C(CC(CC1(O2)C)O)(C)C)/C=C/C=C(\C)/C=C/C34C(CC(CC3(O4)C)O)(C)C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C

Synonyms

6-[(1E,3E,5E,7E,9E,11E,13E,15Z,17E)-18-(3-hydroxy-1,5,5-triMethyl-7-oxabicyclo[4.1.0]hept-6-yl)-3,7,12,16-tetraMethyl-octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-triMethyl-7-oxabicyclo[4.1.0]heptan-3-ol

Origin of Product

United States

Foundational & Exploratory

Unveiling cis-Violaxanthin: A Technical Guide to its Natural Sources, Occurrence, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of cis-violaxanthin, a naturally occurring xanthophyll pigment. Intended for researchers, scientists, and drug development professionals, this document delves into the natural sources, quantitative occurrence, and key biological pathways involving this specific isomer. Detailed experimental protocols for extraction and analysis are provided, alongside visual representations of its metabolic significance.

Natural Occurrence and Quantitative Data

This compound, primarily the 9-cis isomer, is a significant carotenoid found in a variety of natural sources, ranging from everyday fruits to specialized microalgae. Its presence is often associated with the xanthophyll cycle and as a crucial precursor in the biosynthesis of the plant hormone abscisic acid (ABA). While the all-trans isomer is generally more abundant, this compound isomers play vital biological roles.

Quantitative data on the occurrence of this compound and its isomers in various natural sources are summarized in the table below. This data has been compiled from multiple scientific studies to provide a comparative overview for research and development purposes.

Natural SourceAnalyteConcentrationReference
Orange Juice (Citrus sinensis)9-Z-violaxanthinPredominant violaxanthin isomer in mature fruit[1]
Mango (Mangifera indica)9-cis-violaxanthinPresent in esterified form[2]
Chrysanthemum PetalsViolaxanthin isomersIdentified as major xanthophylls[2]
Nannochloropsis sp. BR2Violaxanthin1.08 mg/g dry cell weight[3]
Nannochloropsis salinaViolaxanthin1.679 mg/g dry cell weight[4]
Nannochloropsis limneticaViolaxanthin1.228 mg/g dry cell weight[4]
Nannochloropsis oceanica WS-1Violaxanthin3.93 mg/g dry cell weight[5]
Nannochloropsis oceanica M1 (mutant)Violaxanthin5.21 mg/g dry cell weight[5]

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol outlines a general procedure for the extraction and isolation of this compound from plant tissues, adapted from various established methods.[6][7][8]

Materials:

  • Fresh or frozen plant material (e.g., spinach leaves, orange peel)

  • Liquid nitrogen

  • Acetone (100%)

  • Diethyl ether

  • 30% (w/v) methanolic potassium hydroxide (KOH)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60)

  • Developing solvent for TLC (e.g., petroleum ether:acetone:diethylamine - 10:4:1 v/v/v)

Procedure:

  • Homogenization: Freeze the plant material with liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Extract the powdered tissue with acetone (twice) and then with diethyl ether. Combine the organic extracts.

  • Saponification: To remove chlorophylls and lipids, add 30% methanolic KOH to the extract and stir overnight in the dark at room temperature. This step is crucial for obtaining a clean carotenoid fraction.[1]

  • Phase Separation: Transfer the saponified extract to a separatory funnel. Wash the ethereal phase multiple times with a saturated NaCl solution to remove the alkali and water-soluble impurities.

  • Drying: Dry the resulting ether phase over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

  • Isolation by TLC: Dissolve the concentrated extract in a small volume of a suitable solvent and apply it as a band onto a silica gel TLC plate. Develop the plate using the appropriate solvent system. The violaxanthin fraction can be identified by its characteristic color and Rf value. Scrape the corresponding band from the plate and elute the pigment with a suitable solvent.

HPLC Quantification of this compound

This section provides a general high-performance liquid chromatography (HPLC) method for the separation and quantification of violaxanthin isomers. The use of a C30 stationary phase is often recommended for better resolution of carotenoid isomers.[9][10]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Column: Reversed-phase C18 or C30 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed. A common solvent system consists of:

    • Solvent A: Acetonitrile:Water (9:1 v/v)

    • Solvent B: Ethyl acetate

  • Gradient Program: A linear gradient from a low to a high percentage of solvent B over approximately 20-30 minutes is often effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at the maximum absorption wavelength for violaxanthin, which is around 440-450 nm.

  • Quantification: Quantification is achieved by external standardization using a calibration curve prepared from a purified violaxanthin standard. Isomer identification can be confirmed by comparing retention times and UV-Vis spectra with known standards or literature data.

Signaling Pathways and Biological Roles

Abscisic Acid (ABA) Biosynthesis

This compound is a critical intermediate in the biosynthesis of the plant hormone abscisic acid (ABA), which plays a central role in regulating plant growth, development, and stress responses. The key regulatory step in this pathway is the oxidative cleavage of 9-cis-violaxanthin and 9'-cis-neoxanthin by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED).[11][12][13]

ABA_Biosynthesis cluster_enzymes Enzymes Zeaxanthin Zeaxanthin Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP all_trans_Violaxanthin all-trans-Violaxanthin Antheraxanthin->all_trans_Violaxanthin ZEP cis_Violaxanthin 9-cis-Violaxanthin all_trans_Violaxanthin->cis_Violaxanthin Isomerase Xanthoxin Xanthoxin cis_Violaxanthin->Xanthoxin NCED Abscisic_Aldehyde Abscisic Aldehyde Xanthoxin->Abscisic_Aldehyde SDR/ABA2 ABA Abscisic Acid (ABA) Abscisic_Aldehyde->ABA AAO3 ZEP ZEP: Zeaxanthin Epoxidase Isomerase Isomerase: (exact enzyme may vary) NCED NCED: 9-cis-Epoxycarotenoid Dioxygenase SDR SDR/ABA2: Short-chain Dehydrogenase/Reductase AAO3 AAO3: Abscisic Aldehyde Oxidase

Abscisic Acid Biosynthesis Pathway from Zeaxanthin
Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample, from initial extraction to final quantification.

Experimental_Workflow Sample Biological Sample (Plant tissue, Microalgae) Extraction Extraction (e.g., Acetone/Ether) Sample->Extraction Saponification Saponification (optional) (Removal of chlorophylls/lipids) Extraction->Saponification Purification Purification/Isolation (e.g., TLC, Column Chromatography) Saponification->Purification HPLC HPLC Analysis (C18 or C30 column) Purification->HPLC Data Data Analysis (Quantification, Isomer Identification) HPLC->Data

Workflow for this compound Analysis

References

The Enigmatic Dance of Light: A Technical Guide to the Photochemical Properties of cis-Violaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violaxanthin, a key xanthophyll in the photosynthetic apparatus of higher plants, plays a crucial role in both light-harvesting and photoprotection. While the all-trans isomer is the most abundant and well-studied, its cis-isomers, particularly 9-cis and 13-cis-violaxanthin, are of growing interest due to their unique photophysical characteristics and potential biological significance. This technical guide provides an in-depth exploration of the core photochemical properties of cis-violaxanthin, summarizing key quantitative data, detailing experimental protocols, and visualizing complex processes to facilitate a deeper understanding for researchers in photobiology, drug development, and related fields.

Core Photochemical Properties of this compound

The photochemical behavior of this compound is governed by the intricate interplay of its electronic excited states. Upon absorption of light, the molecule is promoted from its ground state (S₀) to a higher singlet excited state (S₂). From there, it undergoes a series of rapid relaxation processes, including internal conversion, isomerization, and energy transfer, which dictate its functional role.

Excited State Dynamics

The excited state landscape of violaxanthin is characterized by several key singlet states:

  • S₀ (1¹Ag⁻): The ground electronic state.

  • S₁ (2¹Ag⁻): The first excited singlet state. This state is optically "dark," meaning a direct transition from the S₀ state is forbidden. Its lifetime is on the order of picoseconds.

  • S₂ (1¹Bu⁺): The second excited singlet state, which is strongly absorbing in the blue-green region of the spectrum. This state is very short-lived, decaying in the femtosecond timescale.

  • S* or Sₓ: An additional excited state, sometimes observed in transient absorption spectra, which is thought to be a conformationally distinct S₁ state.[1][2]

The primary photochemical events following light absorption are a cascade of energy relaxations. The S₂ state, populated by light absorption, rapidly decays to the S₁ state within hundreds of femtoseconds.[3] The S₁ state then relaxes back to the ground state on a picosecond timescale.[3] Due to the short lifetime of the S₁ state, fluorescence from this state is generally very weak for most carotenoids.[4][5]

Isomerization

One of the key photochemical reactions of violaxanthin is cis-trans isomerization. Illumination can induce the conversion of the more stable all-trans isomer to various cis-isomers, including 9-cis and 13-cis-violaxanthin.[1] This process can also be induced by heat.[1] The protein environment within light-harvesting complexes can influence the formation and stabilization of specific cis-isomers, with the 9-cis form being particularly noted in such environments.[1] This isomerization is not just a physical change but can also modulate the biological function of the xanthophyll, potentially acting as a "security valve" to dissipate excess excitation energy.[1] The photoisomerization is thought to proceed through a triplet-sensitized reaction.[3]

Energy Transfer

In the context of photosynthesis, violaxanthin acts as an accessory light-harvesting pigment, absorbing light in a spectral region where chlorophylls absorb weakly and transferring that energy to chlorophyll a. This energy transfer can occur from both the S₂ and hot S₁ states of violaxanthin.[6][7] The efficiency of this energy transfer is crucial for the overall efficiency of photosynthesis. The specific conformation of violaxanthin, including its cis-isomers, can influence the efficiency and pathways of energy transfer to chlorophyll.[3]

Quantitative Photochemical Data

A comprehensive understanding of the photochemical properties of this compound requires precise quantitative data. However, the literature on the specific quantum yields and excited state lifetimes for the individual 9-cis and 13-cis isomers is sparse. The following tables summarize the available data and highlight areas where further research is needed.

Table 1: Excited State Lifetimes of Violaxanthin Isomers

IsomerStateLifetime (ps)Solvent/EnvironmentTemperatureCitation
all-trans-ViolaxanthinS₁25.32-Methyltetrahydrofuran77 K[3]
all-trans-ViolaxanthinS₂ → S₁0.322-Methyltetrahydrofuran77 K[3]
central-cis-ViolaxanthinS₁Shorter than all-trans2-Methyltetrahydrofuran77 K[6]
9-cis-ViolaxanthinS₁, S₂, T₁Data not availableVariousRoom Temp-
13-cis-ViolaxanthinS₁, S₂, T₁Data not availableVariousRoom Temp-

Table 2: Photochemical Quantum Yields of Violaxanthin Isomers

IsomerProcessQuantum Yield (Φ)Solvent/EnvironmentCitation
9-cis-ViolaxanthinFluorescence (Φf)Data not availableVarious-
13-cis-ViolaxanthinFluorescence (Φf)Data not availableVarious-
all-trans → 9-cisPhotoisomerization (Φiso)Data not availableVarious-
all-trans → 13-cisPhotoisomerization (Φiso)Data not availableVarious-
9-cis-ViolaxanthinIntersystem Crossing (ΦISC)Data not availableVarious-
13-cis-ViolaxanthinIntersystem Crossing (ΦISC)Data not availableVarious-

Table 3: Molar Extinction Coefficients of Violaxanthin Isomers

IsomerWavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)SolventCitation
9-cis-ViolaxanthinData not availableData not availableVarious-
13-cis-ViolaxanthinData not availableData not availableVarious-

Experimental Protocols

The characterization of the photochemical properties of this compound relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Purification of this compound Isomers by HPLC

Objective: To isolate pure 9-cis and 13-cis-violaxanthin from a mixture of isomers.

Methodology:

  • Sample Preparation: An extract containing a mixture of violaxanthin isomers is prepared. This can be obtained from natural sources rich in violaxanthin or by inducing isomerization of all-trans-violaxanthin through light or heat treatment. The extract is dissolved in a suitable organic solvent.

  • HPLC System: A high-performance liquid chromatography (HPLC) system equipped with a C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.[7] A photodiode array (PDA) detector is used for monitoring the elution profile at the characteristic absorption wavelengths of violaxanthin (around 440 nm).

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of a mixture of methanol, methyl-tert-butyl ether, and water. The gradient is optimized to achieve baseline separation of the all-trans, 9-cis, and 13-cis isomers.

  • Isomer Identification: The different isomers are identified based on their retention times and their characteristic UV-Vis absorption spectra. Cis-isomers typically exhibit a "cis-peak" in the near-UV region (around 330-350 nm) and a hypsochromic (blue) shift in their main absorption bands compared to the all-trans isomer.[8][9]

  • Fraction Collection: Fractions corresponding to the 9-cis and 13-cis isomers are collected using a fraction collector. The purity of the collected fractions is then verified by re-injection into the HPLC system.

Femtosecond Transient Absorption Spectroscopy

Objective: To measure the lifetimes of the excited states (S₁, S₂) and observe the dynamics of energy transfer and isomerization.

Methodology:

  • Laser System: A femtosecond laser system is required, typically a Ti:sapphire laser oscillator and regenerative amplifier, to generate ultrashort laser pulses (e.g., <100 fs).[10]

  • Pump-Probe Setup: The laser output is split into two beams: a "pump" beam and a "probe" beam.

    • Pump Beam: The pump beam is directed through an optical parametric amplifier (OPA) to generate tunable excitation wavelengths that can selectively excite the violaxanthin sample at its S₂ absorption maximum.

    • Probe Beam: The probe beam is focused into a nonlinear crystal (e.g., sapphire) to generate a white-light continuum, which serves as the probe pulse to monitor changes in absorption across a broad spectral range.

  • Delay Stage: The pump beam travels through a motorized delay stage, which allows for precise control of the time delay between the pump and probe pulses arriving at the sample.

  • Sample: The purified this compound isomer is dissolved in a suitable solvent and placed in a cuvette. The concentration is adjusted to have an appropriate optical density at the excitation wavelength.

  • Detection: The probe pulse passes through the sample and is then directed to a spectrometer coupled with a CCD detector. The change in absorbance of the sample as a function of wavelength and time delay is recorded.

  • Data Analysis: The transient absorption data is analyzed to extract kinetic information, such as the lifetimes of the excited states, by fitting the decay profiles at specific wavelengths to exponential functions.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of a this compound isomer relative to a standard fluorophore.

Methodology:

  • Standard Selection: A well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with that of the this compound sample is chosen.

  • Absorbance Measurements: The absorbance of both the standard and the sample solutions are measured at the same excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept low (typically below 0.1) to avoid inner filter effects.[11]

  • Fluorescence Measurements: The fluorescence emission spectra of both the standard and the sample are recorded using a spectrofluorometer under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Integration: The integrated fluorescence intensity (the area under the emission curve) is calculated for both the standard and the sample.

  • Quantum Yield Calculation: The fluorescence quantum yield of the sample (Φx) is calculated using the following equation:

    Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

    where:

    • Φₛₜ is the quantum yield of the standard

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts x and st refer to the sample and the standard, respectively.

Visualizations of Key Processes

To further elucidate the complex photochemical pathways of this compound, the following diagrams, generated using the DOT language, illustrate the key relationships and workflows.

Excited_State_Decay_Pathway S0 S₀ (Ground State) S2 S₂ (Excited State) S0->S2 Light Absorption (hν) S1 S₁ (Excited State) S2->S1 Internal Conversion (~100 fs) S1->S0 Internal Conversion (~10 ps) Fluorescence (weak) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing Isomer cis-Isomer S1->Isomer Isomerization T1->S0 Phosphorescence Non-radiative decay Isomer->S0 Relaxation Transient_Absorption_Workflow cluster_0 Laser System cluster_1 Beam Splitting & Path Generation cluster_2 Measurement Laser Femtosecond Laser Generates ultrashort pulses Splitter Beam Splitter Laser->Splitter Pump_Path Pump Path OPA (Tunable Wavelength) Delay Stage Splitter->Pump_Path Probe_Path Probe Path White Light Generation Splitter->Probe_Path Sample Sample Pump_Path->Sample Probe_Path->Sample Detector Spectrometer & CCD Records ΔA(λ, t) Sample->Detector

References

Cis-Violaxanthin as a Precursor for Abscisic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a wide array of physiological and developmental processes in plants.[1][2] Its roles are particularly prominent in seed maturation and dormancy, as well as in mediating adaptive responses to various environmental stresses, including drought, salinity, and cold.[2][3] The biosynthesis of ABA is a tightly regulated process, with the C40 carotenoid, violaxanthin, serving as a key precursor.[4][5] This technical guide provides an in-depth exploration of the biochemical pathway leading from cis-violaxanthin to ABA, detailing the enzymatic steps, presenting quantitative data, and outlining key experimental protocols for its study.

The Biosynthetic Pathway from this compound to Abscisic Acid

The conversion of this compound to abscisic acid is a multi-step process that occurs in different cellular compartments. The initial steps take place in the plastids, while the final steps of ABA synthesis occur in the cytosol.[3][6][7][8]

Oxidative Cleavage of 9-cis-Violaxanthin

The first committed and rate-limiting step in ABA biosynthesis is the oxidative cleavage of 9-cis-epoxycarotenoids, primarily 9-cis-violaxanthin and 9'-cis-neoxanthin.[6][9][10][11][12] This reaction is catalyzed by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) .[9][10][13][14][15][16] The cleavage occurs at the 11,12 (11',12') double bond, yielding a C15 intermediate, xanthoxin , and a C25 apo-carotenoid.[2][11][12] The expression of NCED genes is often upregulated in response to water stress, leading to increased ABA production.[11][15][17]

Conversion of Xanthoxin to Abscisic Aldehyde

Following its synthesis in the plastids, xanthoxin is exported to the cytosol.[3][8][9][18] In the cytosol, xanthoxin is converted to abscisic aldehyde by a short-chain alcohol dehydrogenase/reductase (SDR), also known as ABA2 in Arabidopsis.[19][20] This enzymatic step requires NAD or NADP as a cofactor.[21]

Oxidation of Abscisic Aldehyde to Abscisic Acid

The final step in the biosynthesis of ABA is the oxidation of abscisic aldehyde to abscisic acid.[22] This reaction is catalyzed by abscisic aldehyde oxidase (AAO) , a molybdenum cofactor-dependent enzyme.[8][18] In Arabidopsis, AAO3 is the primary enzyme responsible for this conversion in leaves.[23]

ABA_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Violaxanthin 9-cis-Violaxanthin Xanthoxin_p Xanthoxin Violaxanthin->Xanthoxin_p NCED Xanthoxin_c Xanthoxin Xanthoxin_p->Xanthoxin_c Export ABA_aldehyde Abscisic Aldehyde Xanthoxin_c->ABA_aldehyde ABA2 (SDR) ABA Abscisic Acid ABA_aldehyde->ABA AAO NCED_Assay_Workflow start Start recombinant_exp Recombinant NCED Expression & Purification start->recombinant_exp substrate_prep Substrate Preparation (9-cis-violaxanthin) start->substrate_prep assay_setup Enzyme Assay Setup recombinant_exp->assay_setup substrate_prep->assay_setup incubation Incubation assay_setup->incubation extraction Product Extraction incubation->extraction hplc HPLC Analysis extraction->hplc end End hplc->end

References

An In-depth Technical Guide to the Spectroscopic Characteristics of cis-Violaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of cis-violaxanthin, a naturally occurring isomer of the xanthophyll violaxanthin. Understanding the unique spectral properties of cis-isomers is crucial for their identification, quantification, and the elucidation of their biological roles. This document outlines the key spectroscopic data and experimental methodologies pertinent to the study of this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the identification and characterization of carotenoid isomers. The position of the absorption maxima (λmax) and the overall spectral fine structure are indicative of the carotenoid's chromophore length and geometry. For cis-isomers of violaxanthin, a characteristic hypsochromic (blue) shift in λmax is observed compared to the all-trans form, along with the appearance of a "cis-peak" in the near-UV region.

Table 1: UV-Vis Absorption Maxima (λmax) of Violaxanthin Isomers

IsomerSolventλmax (nm)"cis-peak" (nm)Spectral Fine Structure (%III/II)Reference
all-trans-ViolaxanthinAcetone419, 442, 472-95[1]
all-trans-ViolaxanthinEthanol417, 440, 470-96[1]
all-trans-Violaxanthinn-Hexane417, 440, 470-100[1]
9-cis-ViolaxanthinNot Specified413, 436, 46632675[2]
9-cis-ViolaxanthinNot SpecifiedHypsochromic shift of 4-5 nm compared to all-trans-Slightly decreased[3][4]
cis-Isomers (general)Not SpecifiedHypsochromic shift330-350-[5][6]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

A common method for analyzing violaxanthin isomers involves separation by HPLC followed by detection with a PDA detector, which can record the UV-Vis spectrum of each eluting compound.

  • Sample Preparation: Extract carotenoids from the biological matrix using a suitable solvent system (e.g., acetone, methanol, or a mixture thereof). Saponification may be necessary to remove interfering lipids. The extract is then dried and redissolved in the mobile phase.

  • Chromatographic Separation:

    • Column: A C30 reversed-phase column is often used for optimal separation of carotenoid isomers.[4]

    • Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is typically employed. For example, an isocratic mobile phase of 87/10/3 (v/v/v) acetonitrile/methanol/water can be used.[7]

    • Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.[7]

  • Detection: A PDA detector is used to acquire the UV-Vis spectra of the separated isomers from 200 to 800 nm.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques.

Table 2: Mass Spectrometric Data for this compound

IsomerIonization ModePrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Reference
9-cis-ViolaxanthinPositive601583 [M+H-18]⁺, 565 [M+H-18-18]⁺, 509 [M+H-92]⁺, 221[2]
Speculative 9-cis-ViolaxanthinPositiveNot specifiedNot specified, but retention time was 11.93 min[8]
Violaxanthin (general)ESI601583, 565, 509, 221[9]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Chromatographic Separation: The HPLC conditions are similar to those described for UV-Vis analysis.

  • Mass Spectrometric Analysis:

    • Ionization Source: ESI or APCI in positive ion mode.[2]

    • Mass Analyzer: Ion trap or quadrupole time-of-flight (Q-TOF) mass spectrometers are commonly used.

    • MS Parameters: Typical parameters include a source temperature of 350°C, a dry gas (N2) temperature of 180°C, and a nebulizer pressure of 50 psi for an APCI source.[2] The mass spectra are acquired over a scan range of m/z 100 to 800.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the complete structural elucidation of molecules, including the determination of stereochemistry. While specific, complete assigned NMR data for this compound is sparse in the readily available literature, the general principles of carotenoid NMR apply. The chemical shifts of protons and carbons near the cis double bond are significantly different from those in the all-trans isomer.

Experimental Protocol: NMR Analysis of Carotenoids

  • Sample Preparation: The purified isomer is dried under nitrogen gas and dissolved in a deuterated solvent such as chloroform-d (CDCl3).

  • NMR Experiment: 1H NMR, 13C NMR, and two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed to establish the connectivity and spatial proximity of atoms, which helps in assigning the position of the cis bond.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used to study chiral molecules. The CD spectrum of a carotenoid can provide information about its conformation, aggregation state, and interactions with other molecules, such as proteins.[10] The induced CD spectra of carotenoids bound to proteins can reveal details about the binding site.[11]

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: The purified this compound is dissolved in a suitable solvent. For studying protein interactions, the carotenoid is incubated with the protein in a buffer solution.

  • Spectropolarimeter: CD spectra are recorded on a spectropolarimeter, typically in the far-UV (185-250 nm) and visible regions.[10]

  • Parameters: The spectral bandwidth, step size, and temperature are controlled during the experiment. For example, a spectral bandwidth of 2 nm and a step size of 0.5 nm might be used.[12]

Visualizations

Logical Relationship of Spectroscopic Techniques

Spectroscopic_Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_information Information Obtained cluster_conclusion Conclusion Extraction Extraction from Source Purification HPLC Purification Extraction->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR CD Circular Dichroism Purification->CD UV_Vis_Info Absorption Maxima 'cis-peak' UV_Vis->UV_Vis_Info MS_Info Molecular Weight Fragmentation MS->MS_Info NMR_Info 3D Structure Isomer Configuration NMR->NMR_Info CD_Info Chirality Conformation CD->CD_Info Characterization Full Spectroscopic Characterization of This compound UV_Vis_Info->Characterization MS_Info->Characterization NMR_Info->Characterization CD_Info->Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

Experimental Workflow for Isolation and Analysis

Experimental_Workflow Start Biological Sample (e.g., Orange Juice, Leaves) Extraction Solvent Extraction (e.g., Acetone/Methanol) Start->Extraction Saponification Saponification (optional, to remove lipids) Extraction->Saponification HPLC HPLC Separation (C30 column) Saponification->HPLC PDA PDA Detection HPLC->PDA MS_detect MS Detection HPLC->MS_detect Fraction Fraction Collection of This compound HPLC->Fraction Data Data Analysis and Structure Elucidation PDA->Data MS_detect->Data NMR_analysis NMR Analysis Fraction->NMR_analysis CD_analysis CD Analysis Fraction->CD_analysis NMR_analysis->Data CD_analysis->Data

Caption: Experimental workflow for isolating and analyzing this compound.

References

A Technical Guide to the Discovery and Research of cis-Violaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violaxanthin, a di-epoxy xanthophyll, is a key pigment in the photosynthetic apparatus of higher plants and certain algae.[1][2] It plays a crucial role in photoprotection through its participation in the xanthophyll cycle and serves as a precursor for the biosynthesis of the plant hormone abscisic acid (ABA).[3][4] The cis-isomers of violaxanthin are of particular interest due to their specific involvement in ABA synthesis.[4] This technical guide provides an in-depth overview of the discovery, history, and research of cis-violaxanthin, with a focus on its biochemical pathways, analytical methodologies, and biological significance.

Discovery and History of Research

The understanding of violaxanthin and its isomers has evolved over several decades, closely tied to research on photosynthesis and plant stress responses.

  • Early Research and the Xanthophyll Cycle: The concept of the xanthophyll cycle, a photoprotective mechanism in plants, was a significant milestone. This cycle involves the light-dependent de-epoxidation of violaxanthin to antheraxanthin and then to zeaxanthin, a process catalyzed by the enzyme violaxanthin de-epoxidase (VDE).[1] In low light or darkness, the reverse reaction, the epoxidation of zeaxanthin back to violaxanthin, is catalyzed by zeaxanthin epoxidase (ZEP).[1] This cyclical conversion helps dissipate excess light energy as heat, protecting the photosynthetic machinery from photodamage.[1][3]

  • Elucidation of the Abscisic Acid (ABA) Biosynthesis Pathway: A pivotal moment in this compound research was the discovery of its role as a precursor to the plant hormone abscisic acid (ABA). ABA is crucial for regulating various aspects of plant growth and development, including seed germination and responses to abiotic stress.[4] It was determined that ABA is derived from the oxidative cleavage of 9-cis-isomers of both violaxanthin and neoxanthin.[4][5]

  • Identification of Key Enzymes: The identification and characterization of the enzymes involved in the biosynthesis of this compound and its downstream products have been critical. Key enzymes include:

    • Zeaxanthin Epoxidase (ZEP): Catalyzes the conversion of zeaxanthin to violaxanthin via antheraxanthin.[2][6]

    • Violaxanthin De-epoxidase (VDE): Catalyzes the reverse reaction, from violaxanthin to zeaxanthin.[1]

    • ABSCISIC ACID-DEFICIENT4 (ABA4): An enzyme shown to be essential for both this compound and cis-neoxanthin synthesis.[4][7] ABA4 is believed to have a role in the trans-to-cis isomerization of violaxanthin.[4]

    • NEOXANTHIN-DEFICIENT1 (NXD1): Works in conjunction with ABA4 in the synthesis of neoxanthin.[5]

Quantitative Data

The following table summarizes key quantitative data related to violaxanthin.

ParameterValueReference(s)
Molecular Formula C40H56O4[8]
Molecular Weight 600.9 g/mol [8]
Melting Point 208 °C[8]
Heterologous Production Yield (S. cerevisiae) 1.6 - 7.3 mg/g DCW[9]
Antiproliferative Activity (GI50 on MCF-7 cells) 13.3 µM[10]

Experimental Protocols

Extraction and Purification of Violaxanthin from Plant/Algal Material

This protocol describes a general method for the extraction and purification of violaxanthin.

  • Homogenization: Homogenize 1 mg of freeze-dried biomass in 5 ml of pure methanol using a bead miller.[11]

  • Extraction: Heat the suspension at 60°C for 20 minutes in the dark.[11]

  • Saponification (Optional, for removing chlorophylls): For samples with high chlorophyll content, overnight saponification (10 hours) at room temperature using 10 ml of 30% KOH in methanol can be performed.[12]

  • Solvent Partitioning: Extract the carotenoids with diethyl ether.[12] Wash the ether phase with water to remove the alkali.

  • Purification:

    • Silica Gel Column Chromatography: Further purify the extract using a silica gel column.[13]

    • Preparative HPLC: For high purity violaxanthin, use preparative silica gel HPLC.[13][14]

HPLC Analysis of Violaxanthin and Xanthophyll Cycle Pigments

This protocol details the analytical quantification of violaxanthin and related xanthophylls.

  • Sample Preparation: Extract pigments from thylakoid membranes using 80% acetone.[15]

  • HPLC System: Use an Agilent 1200 HPLC system with a Diode Array Detector (DAD).[15]

  • Column: A LiChroCART RP-18 column (250 x 4 mm, 5 µm) is suitable.[15]

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile:water (9:1) and ethyl acetate.[12] An isocratic mobile phase of acetonitrile/methanol/dichloromethane (71:22:7, v/v/v) at a flow rate of 1 mL/min has also been used.[16]

  • Detection: Monitor the absorbance at 400, 450, 500, and 650 nm.[11]

  • Quantification: Quantify pigments by comparing peak areas to external standards of known concentrations.[11] The de-epoxidation state (DEPS) can be calculated as (Zx + Ax) / (Vx + Ax + Zx).[15]

Signaling Pathways and Experimental Workflows

The Xanthophyll Cycle

The xanthophyll cycle is a critical photoprotective mechanism in photosynthetic organisms.

Xanthophyll_Cycle Violaxanthin Violaxanthin (V) Antheraxanthin Antheraxanthin (A) Violaxanthin->Antheraxanthin VDE (High Light, low pH) Antheraxanthin->Violaxanthin ZEP (Low Light/Dark) Zeaxanthin Zeaxanthin (Z) Antheraxanthin->Zeaxanthin VDE (High Light, low pH) Zeaxanthin->Antheraxanthin ZEP (Low Light/Dark)

Caption: The Violaxanthin (Xanthophyll) Cycle.

Abscisic Acid (ABA) Biosynthesis Pathway from this compound

This compound is a key precursor in the biosynthesis of the plant hormone ABA.

ABA_Biosynthesis trans_Violaxanthin trans-Violaxanthin cis_Violaxanthin 9-cis-Violaxanthin trans_Violaxanthin->cis_Violaxanthin Isomerase (e.g., ABA4) Xanthoxin Xanthoxin cis_Violaxanthin->Xanthoxin NCED ABA Abscisic Acid (ABA) Xanthoxin->ABA Further enzymatic steps

Caption: Abscisic Acid (ABA) Biosynthesis Pathway.

Experimental Workflow for Violaxanthin Analysis

A typical workflow for the extraction, purification, and analysis of violaxanthin.

Violaxanthin_Analysis_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Biomass (Plant/Algal) Homogenize Homogenization in Methanol Start->Homogenize Extract Solvent Extraction Homogenize->Extract Saponify Saponification (Optional) Extract->Saponify Partition Solvent Partitioning Saponify->Partition Column Silica Gel Chromatography Partition->Column HPLC HPLC-DAD Analysis Column->HPLC Quantify Quantification HPLC->Quantify

Caption: Experimental Workflow for Violaxanthin Analysis.

Biological Activities and Potential Applications

This compound and its derivatives have demonstrated a range of biological activities that are of interest to researchers and drug development professionals.

  • Antioxidant Activity: Violaxanthin and its derivatives, such as auroxanthin, have been shown to possess potent lipid peroxidation inhibitory activities.[17][18] This antioxidant capacity is crucial for protecting cells from oxidative damage.

  • Antiproliferative and Anticancer Activity: Violaxanthin has exhibited strong antiproliferative activity against human mammary cancer cell lines, suggesting its potential as a therapeutic agent.[10] Studies have shown that it can induce morphological and biochemical changes characteristic of early apoptosis in cancer cells.[10]

  • Precursor for High-Value Compounds: Violaxanthin is a precursor for other valuable compounds, such as fucoxanthin and β-damascenone, which have applications in the food, cosmetic, and pharmaceutical industries.[9]

Conclusion

The study of this compound has progressed from its initial discovery as a component of the xanthophyll cycle to its recognition as a key precursor in the biosynthesis of abscisic acid. Its significant biological activities, including antioxidant and antiproliferative effects, highlight its potential for applications in human health and nutrition. Further research into the precise mechanisms of its action and the optimization of its production through metabolic engineering will continue to be important areas of investigation. This guide provides a foundational understanding for researchers and professionals seeking to explore the multifaceted roles of this important carotenoid.

References

The Role of cis-Violaxanthin in Photoprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the xanthophyll cycle, a critical photoprotective mechanism in photosynthetic organisms. It focuses on the role of violaxanthin, including its cis-trans isomerization, in the process of non-photochemical quenching (NPQ), the primary defense against high-light stress. This document details the underlying biochemical pathways, presents quantitative data, outlines key experimental protocols, and explores the regulatory mechanisms involved.

Introduction to Photoprotection and the Xanthophyll Cycle

Photosynthetic organisms must balance the efficient capture of light energy with the safe dissipation of excess energy that can lead to the production of harmful reactive oxygen species (ROS) and subsequent photo-oxidative damage.[1] When light absorption exceeds the capacity of photosynthetic carbon fixation, a suite of photoprotective mechanisms is activated.[1] The most rapid and significant of these is non-photochemical quenching (NPQ), a process that dissipates excess excitation energy as heat.[2][3]

Central to NPQ is the xanthophyll cycle, a biochemical pathway involving the enzymatic interconversion of different xanthophyll pigments.[4][5] In high light, the diepoxide xanthophyll violaxanthin is converted in two steps to the epoxide-free zeaxanthin, via the intermediate antheraxanthin.[1][4] The accumulation of zeaxanthin is strongly correlated with the activation of NPQ.[6][7] In low light or darkness, this process is reversed.[4]

The Molecular Machinery of the Xanthophyll Cycle

The xanthophyll cycle operates within the thylakoid membrane of the chloroplast and is governed by two key enzymes with opposing activities and distinct triggers.

  • Violaxanthin De-epoxidase (VDE): This enzyme catalyzes the conversion of violaxanthin to antheraxanthin and subsequently to zeaxanthin.[8] VDE is a soluble protein located in the thylakoid lumen.[9] Its activation is critically dependent on a drop in the lumenal pH, which occurs when high light drives proton pumping into the lumen that outpaces ATP synthesis.[10][11] At a pH below approximately 6.5, VDE undergoes a conformational change, associates with the thylakoid membrane where its lipid-soluble substrate is located, and becomes active.[11][12] The reaction requires the co-substrate ascorbate, which provides the necessary reducing power.[13][14] The optimal pH for VDE activity is approximately 5.2.[13]

  • Zeaxanthin Epoxidase (ZEP): This enzyme catalyzes the reverse reaction, converting zeaxanthin back to violaxanthin. ZEP is located in the stroma of the chloroplast and is active under low light conditions when the lumenal pH is higher.[9]

The Role of cis-Violaxanthin

While the majority of violaxanthin in the light-harvesting complexes (LHCs) exists in the all-trans conformation, a small fraction is present as cis isomers, primarily 9-cis and 13-cis.[15] The concentration of these cis conformers has been shown to increase significantly upon illumination.[15][16] This light-induced isomerization may itself serve as a minor energy sink, but its primary role is likely regulatory.[15][17]

The conversion from all-trans to cis forms of violaxanthin has been linked to a disassembly of LHCII aggregates.[16] It is postulated that this structural reorganization makes the violaxanthin molecules more accessible to the VDE enzyme, thereby facilitating their rapid conversion to zeaxanthin and initiating the photoprotective response.[15] Interestingly, some studies suggest that certain isomers, like 9-cis-violaxanthin, are not direct substrates for VDE, implying that isomerization to the all-trans form may be a prerequisite for de-epoxidation.[9] This highlights a complex interplay between isomerization and enzymatic activity in the regulation of photoprotection.

Quantitative Data on Pigment Conversion and NPQ

The conversion of violaxanthin to zeaxanthin under high light directly correlates with an increase in NPQ. The extent of this conversion is often expressed as the De-epoxidation State (DEPS), calculated as:

DEPS = (Antheraxanthin + Zeaxanthin) / (Violaxanthin + Antheraxanthin + Zeaxanthin)

The following tables summarize quantitative data on pigment composition and isomer distribution under varying light conditions from studies on various plant species.

Table 1: Xanthophyll Pool Composition and NPQ under Low vs. High Light

SpeciesConditionViolaxanthin (% of pool)Antheraxanthin (% of pool)Zeaxanthin (% of pool)DEPS (A+Z)/(V+A+Z)NPQ Value
Arabidopsis thaliana (Wild-Type)Dark-adapted~93%~7%~0%~0.07~0
Arabidopsis thaliana (Wild-Type)High Light (60 hr)~45%~2%~53%~0.55>2.0
Arabidopsis thaliana (vtc2 mutant)High Light (2 hr)~37%-~63%0.63~1.7
Arabidopsis thaliana (vtc2 + Ascorbate)High Light (2 hr)---~0.85~2.0
Sargassum thunbergiiHigh Light---Up to ~0.5Up to ~10

Data compiled from references[1][14]. NPQ values can vary significantly based on measurement protocols.

Table 2: Relative Abundance of Violaxanthin Isomers in LHCII

IsomerConditionRelative Abundance
9-cis-ViolaxanthinDarkness~4%
Illumination (5 min, 250 µmol·m⁻²·s⁻¹)Up to 6%
13-cis-ViolaxanthinDarkness~2%
Illumination (5 min, 250 µmol·m⁻²·s⁻¹)Up to 4%

Data from reference[15].

Signaling Pathways and Visualizations

The activation of NPQ is a tightly regulated process initiated by high light. The primary signal is the acidification of the thylakoid lumen, which triggers two crucial events: the activation of VDE and the protonation of the PsbS protein.

NPQ_Activation_Pathway cluster_light High Light Stress cluster_process Thylakoid Processes cluster_activation Molecular Activation cluster_outcome Photoprotective Response HL Excess Light Energy ETC Photosynthetic Electron Transport Chain HL->ETC Exceeds Capacity H_pump Proton Pumping (H⁺ into Lumen) ETC->H_pump pH_drop Thylakoid Lumen pH Drops (Acidification) H_pump->pH_drop VDE VDE Activation (Binds to Membrane) pH_drop->VDE PsbS PsbS Protonation pH_drop->PsbS XC Xanthophyll Cycle (Violaxanthin → Zeaxanthin) VDE->XC Conform LHCII Conformational Change PsbS->Conform XC->Conform NPQ NPQ Activation (Heat Dissipation) Conform->NPQ

Caption: High light signaling cascade for NPQ activation.

The xanthophyll cycle itself is a cyclical pathway driven by changes in lumenal pH.

Xanthophyll_Cycle cluster_VDE cluster_ZEP V Violaxanthin (diepoxide) A Antheraxanthin (monoepoxide) V->A Ascorbate A->V NADPH, O₂ Z Zeaxanthin (epoxide-free) A->Z Ascorbate Z->A NADPH, O₂ VDE_node Violaxanthin De-epoxidase (VDE) ZEP_node Zeaxanthin Epoxidase (ZEP) trigger_high High Light Low Lumen pH trigger_high->VDE_node trigger_low Low Light High Lumen pH trigger_low->ZEP_node

Caption: The light-regulated Xanthophyll Cycle.

Experimental Protocols

Protocol: Quantification of Xanthophyll Cycle Pigments by HPLC

This protocol outlines a standard procedure for the extraction and analysis of photosynthetic pigments from leaf tissue using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Collection and Preparation:

    • Excise leaf discs (e.g., 0.5 cm²) from plant material exposed to defined light conditions (e.g., dark-adapted vs. high-light treated).

    • Immediately freeze the samples in liquid nitrogen to halt enzymatic activity.

    • All subsequent steps should be performed in dim light to prevent pigment degradation.[5][18]

  • Pigment Extraction:

    • Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle.

    • Transfer the powder to a microcentrifuge tube containing 1 mL of 100% acetone, buffered with a small amount of sodium ascorbate or calcium carbonate.[18][19]

    • Vortex thoroughly and incubate at -20°C for at least 2 hours in darkness.

    • Centrifuge the extract at >12,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.2 µm PTFE syringe filter into an amber HPLC vial.[19]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 10-15 cm length, 4.6 mm ID, 3-5 µm particle size).[18][20]

    • Mobile Phase A: Acetonitrile:Methanol:0.1M Tris-HCl pH 8.0 (84:2:14 v/v/v).

    • Mobile Phase B: Methanol:Ethyl Acetate (68:32 v/v).

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Injection Volume: 20 - 100 µL.

    • Gradient Elution:

      • 0-1 min: 100% A

      • 1-12 min: Linear gradient to 100% B

      • 12-15 min: 100% B

      • 15-18 min: Return to 100% A and re-equilibrate.

    • Detection: Diode array detector (DAD) monitoring at 445 nm for carotenoids. Full spectra should be collected to confirm peak identity.[20]

  • Quantification:

    • Identify peaks based on retention times and spectral characteristics compared to pure standards (Violaxanthin, Antheraxanthin, Zeaxanthin, Lutein, Chlorophylls, etc.).

    • Quantify pigments by integrating the peak area and using calibration curves generated from known concentrations of the standards.

HPLC_Workflow A 1. Sample Collection (Leaf Discs) B 2. Flash Freeze (Liquid Nitrogen) A->B C 3. Grind Tissue B->C D 4. Extract in Acetone (Dark, -20°C) C->D E 5. Centrifuge & Filter D->E F 6. HPLC Injection E->F G 7. Chromatographic Separation (C18 Column) F->G H 8. Peak Detection (DAD @ 445 nm) G->H I 9. Data Analysis (Quantification vs Standards) H->I

Caption: Experimental workflow for HPLC-based pigment analysis.

Protocol: Measurement of NPQ by PAM Fluorometry

This protocol describes the use of a Pulse-Amplitude-Modulation (PAM) fluorometer to measure chlorophyll fluorescence and calculate NPQ.

Methodology:

  • Dark Adaptation:

    • Attach a leaf clip to the sample area and keep the plant in complete darkness for at least 20-30 minutes. This allows all reaction centers to open and dissipates any existing NPQ.[21]

  • Measurement of F₀ and Fₘ:

    • Apply a low-frequency measuring light to determine the minimal fluorescence level (F₀), when photosystem II (PSII) reaction centers are open.[21]

    • Apply a single, short (<1s) pulse of high-intensity saturating light (>6000 µmol·m⁻²·s⁻¹). This transiently closes all PSII reaction centers, and the maximal fluorescence level (Fₘ) is recorded.[3][21]

    • Calculate the maximum quantum yield of PSII: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ . A value of ~0.83 is typical for healthy, unstressed plants.

  • Induction and Measurement of NPQ:

    • Expose the leaf to a constant, high-intensity actinic light (e.g., 1000 µmol·m⁻²·s⁻¹) to induce photosynthesis and NPQ.[3]

    • During this actinic illumination, apply saturating pulses at regular intervals (e.g., every 60 seconds). The maximal fluorescence in the light-adapted state (Fₘ') will be lower than the initial Fₘ due to quenching.[3]

    • Continue until a steady-state of fluorescence is reached.

  • NPQ Calculation:

    • NPQ is calculated using the Stern-Volmer formula: NPQ = (Fₘ - Fₘ') / Fₘ' .[3] This value reflects the magnitude of heat dissipation.

  • Relaxation:

    • Turn off the actinic light and continue to apply saturating pulses in the dark to observe the relaxation of NPQ as zeaxanthin is converted back to violaxanthin.

Conclusion and Future Directions

The xanthophyll cycle, and the role of violaxanthin within it, is a cornerstone of plant photoprotection. The conversion to zeaxanthin, modulated by lumenal pH and the PsbS protein, provides a rapid and robust mechanism to prevent photo-oxidative damage. The subtle but important role of this compound in potentially regulating substrate availability for VDE adds another layer of complexity and a target for further investigation. For drug development, understanding these natural protective pathways can offer bio-inspired strategies for creating antioxidant and photoprotective compounds. Future research should focus on the precise structural dynamics of the LHCII-PsbS-zeaxanthin interaction and further elucidate the enzymatic regulation of cis-trans isomerization within the thylakoid membrane.

References

The Pivotal Role of cis-Violaxanthin in Photosynthetic Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Violaxanthin, a key carotenoid in the photosynthetic membranes of higher plants and algae, exists in both all-trans and cis-isomeric forms. While the all-trans isomer is well-recognized as a substrate in the photoprotective xanthophyll cycle, the cis-isomer, specifically 9-cis-violaxanthin, plays a multifaceted role that extends beyond this cycle. This technical guide provides an in-depth exploration of the functions of cis-violaxanthin in photosynthetic membranes, its involvement in photoprotection, its role as a biosynthetic precursor, and its potential as a modulator of non-photochemical quenching. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: The Xanthophyll Cycle and Photoprotection

In oxygenic photosynthetic organisms, the absorption of light energy occasionally exceeds the capacity of the photosynthetic apparatus to utilize it, leading to the formation of harmful reactive oxygen species (ROS)[1][2]. To counteract this, plants have evolved a sophisticated photoprotective mechanism known as non-photochemical quenching (NPQ), which safely dissipates excess energy as heat[3]. The xanthophyll cycle is a central component of the most rapidly inducible and reversible component of NPQ, known as energy-dependent quenching (qE)[4][5].

This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin via the intermediate antheraxanthin under high light conditions. This reaction is catalyzed by the enzyme violaxanthin de-epoxidase (VDE)[6][7]. The reverse reaction, the epoxidation of zeaxanthin back to violaxanthin, occurs in low light and is catalyzed by zeaxanthin epoxidase (ZE)[5]. The accumulation of zeaxanthin is crucial for inducing a conformational change in the light-harvesting complexes (LHCs) of Photosystem II (PSII), which facilitates energy dissipation[8].

The Distinct Roles of this compound

While all-trans-violaxanthin is the primary substrate for VDE, the cis-isomer, 9-cis-violaxanthin, has distinct and critical functions within the photosynthetic membrane and plant physiology.

Precursor to Abscisic Acid (ABA)

9-cis-violaxanthin is a key precursor for the synthesis of the plant hormone abscisic acid (ABA)[9][10]. ABA is a vital signaling molecule involved in various physiological processes, including seed dormancy, germination, and responses to abiotic stresses such as drought and salinity. The oxidative cleavage of 9-cis-violaxanthin by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) is the first committed step in the ABA biosynthesis pathway[9][11].

Modulation of Non-Photochemical Quenching

Emerging evidence suggests that this compound may act as an inhibitor of NPQ. Studies have shown that an increased concentration of violaxanthin can reduce NPQ in the light-harvesting antennae[8][12]. This suggests a regulatory role for this compound, where its presence may help to fine-tune the level of energy dissipation. The binding of violaxanthin to the LHCs appears to be influenced by the presence of another carotenoid, 9-cis-neoxanthin, indicating a complex interplay of these molecules in regulating photosynthetic efficiency[13][14][15].

Antioxidant Function

Like other carotenoids, violaxanthin, including its cis-isomer, possesses antioxidant properties. It can quench triplet chlorophyll and scavenge reactive oxygen species, thereby protecting the thylakoid membrane lipids from photooxidative damage[16][17][18][19]. This antioxidant activity provides a basal level of protection independent of the energy dissipation mechanism of NPQ[16][20].

Quantitative Data

The following tables summarize key quantitative data related to the function of violaxanthin and the xanthophyll cycle.

Table 1: Pigment Composition in Photosynthetic Membranes

PigmentTypical Molar Ratio (relative to Chlorophyll a)LocationPrimary Function
all-trans-Violaxanthin0.1 - 0.2LHCIISubstrate for Xanthophyll Cycle
9-cis-ViolaxanthinVariable, generally lower than transThylakoid MembraneABA Precursor, NPQ Modulation
ZeaxanthinLow in dark, increases in high lightLHCIINPQ Induction, Antioxidant
Lutein0.3 - 0.4LHCIILight Harvesting, Structural Role
β-Carotene0.2 - 0.3Reaction Centers, AntennaePhotoprotection, Antioxidant

Note: Ratios can vary significantly depending on plant species, developmental stage, and environmental conditions.

Table 2: Kinetic Parameters of Violaxanthin De-Epoxidase (VDE)

ParameterValueConditionsReference
Optimal pH~5.2In vitro assay[7]
Km (Violaxanthin)Not explicitly foundIn vitro assay
Km (Ascorbate)pH-dependentIn vitro assay[21]
Substrate SpecificityPrefers all-trans-violaxanthinIn vitro assay[21]

Experimental Protocols

Measurement of Non-Photochemical Quenching (NPQ)

Principle: NPQ is quantified by measuring changes in chlorophyll a fluorescence. A pulse-amplitude modulation (PAM) fluorometer is used to measure the maximal fluorescence yield in the dark-adapted state (Fm) and in the light-adapted state (Fm').

Protocol:

  • Dark Adaptation: Dark-adapt the plant leaf or algal sample for at least 20-30 minutes.

  • Measure F0 and Fm:

    • Apply a weak measuring light to determine the minimal fluorescence level (F0).

    • Apply a short, saturating pulse of light (e.g., >3000 µmol photons m-2 s-1 for ~0.8 s) to measure the maximum fluorescence (Fm)[22].

  • Actinic Light Exposure: Illuminate the sample with actinic light at a specific intensity to induce photosynthesis and NPQ.

  • Measure F' and Fm': During actinic illumination, periodically apply saturating pulses to measure the maximum fluorescence in the light-adapted state (Fm'). The steady-state fluorescence level under actinic light is F'.

  • Calculation: NPQ is calculated using the formula: NPQ = (Fm - Fm') / Fm' [23].

Violaxanthin De-Epoxidase (VDE) Activity Assay

Principle: The activity of VDE is determined by spectrophotometrically monitoring the conversion of violaxanthin to zeaxanthin in the presence of ascorbate at an acidic pH.

Protocol:

  • Enzyme Extraction:

    • Isolate thylakoid membranes from plant leaves.

    • Lyse the thylakoids (e.g., by freeze-thaw cycles) to release the lumenal VDE[24].

    • Centrifuge to pellet the membranes and collect the supernatant containing VDE.

  • Assay Mixture: Prepare an assay buffer (e.g., 50 mM citrate, 110 mM phosphate, pH 5.2) containing:

    • Violaxanthin (substrate), typically isolated from spinach leaves.

    • Monogalactosyldiacylglycerol (MGDG) to create micelles for violaxanthin solubilization.

    • Ascorbate (co-substrate)[25].

  • Reaction:

    • Initiate the reaction by adding the VDE extract to the assay mixture.

    • Incubate at a controlled temperature (e.g., 22-26°C).

  • Measurement: Monitor the decrease in absorbance at 502 nm with a reference at 540 nm, which corresponds to the conversion of violaxanthin[24][25].

  • Quantification: Calculate the enzyme activity based on the rate of absorbance change and the extinction coefficient of violaxanthin.

Analysis of Reactive Oxygen Species (ROS)

Principle: Various fluorescent probes can be used to detect and quantify different types of ROS in isolated thylakoids or intact leaves.

Protocol (Example using Dichlorodihydrofluorescein diacetate - H2DCFDA for H2O2 detection):

  • Sample Preparation: Isolate thylakoid membranes or use leaf discs.

  • Probe Loading: Incubate the sample with H2DCFDA in a suitable buffer. The diacetate group is cleaved by cellular esterases, and the non-fluorescent H2DCF is trapped inside.

  • ROS Production: Expose the sample to high light or other stress conditions to induce ROS production.

  • Fluorescence Measurement: In the presence of H2O2, H2DCF is oxidized to the highly fluorescent dichlorofluorescein (DCF). Measure the increase in fluorescence using a fluorometer or fluorescence microscope with appropriate excitation and emission wavelengths.

  • Quantification: The rate of fluorescence increase is proportional to the rate of H2O2 production.

Visualizations

Xanthophyll_Cycle Violaxanthin Violaxanthin Antheraxanthin Antheraxanthin Violaxanthin->Antheraxanthin VDE + Ascorbate Antheraxanthin->Violaxanthin ZE + NADPH, O2 Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin VDE + Ascorbate Zeaxanthin->Antheraxanthin ZE + NADPH, O2 High_Light High Light (Low Lumen pH) VDE Violaxanthin De-epoxidase (VDE) High_Light->VDE activates Low_Light Low Light (High Lumen pH) ZE Zeaxanthin Epoxidase (ZE) Low_Light->ZE favors

Caption: The Xanthophyll Cycle in Photosynthetic Membranes.

cis_Violaxanthin_Signaling cis_Violaxanthin 9-cis-Violaxanthin NCED 9-cis-epoxycarotenoid dioxygenase (NCED) cis_Violaxanthin->NCED substrate Xanthoxin Xanthoxin NCED->Xanthoxin cleavage ABA Abscisic Acid (ABA) Xanthoxin->ABA ... Stress_Response Stress Response (e.g., Stomatal Closure) ABA->Stress_Response

Caption: Biosynthetic Pathway from 9-cis-Violaxanthin to Abscisic Acid.

NPQ_Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Dark_Adapt Dark Adapt Sample (20-30 min) Measure_F0_Fm Measure F0 and Fm (Saturating Pulse) Dark_Adapt->Measure_F0_Fm Illuminate Apply Actinic Light Measure_F0_Fm->Illuminate Measure_Fm_prime Measure Fm' (Periodic Saturating Pulses) Illuminate->Measure_Fm_prime Calculate_NPQ Calculate NPQ = (Fm - Fm') / Fm' Measure_Fm_prime->Calculate_NPQ

Caption: Experimental Workflow for Measuring Non-Photochemical Quenching (NPQ).

Conclusion and Future Directions

The role of this compound in photosynthetic membranes is more intricate than previously understood. Beyond its function as a precursor to ABA, it appears to be an active participant in the regulation of photoprotection. Its potential inhibitory effect on NPQ suggests a sophisticated mechanism for fine-tuning energy dissipation in response to fluctuating environmental conditions. Furthermore, its inherent antioxidant properties contribute to the overall resilience of the photosynthetic apparatus.

For researchers in drug development, understanding the pathways involving this compound could offer novel targets for modulating plant stress responses and enhancing crop productivity. For instance, manipulating the levels of this compound or the activity of enzymes in its metabolic pathways could lead to the development of plants with enhanced tolerance to environmental stressors. Future research should focus on elucidating the precise molecular mechanisms by which this compound modulates NPQ and its interaction with other components of the photosynthetic membrane.

References

cis-Violaxanthin stability and degradation pathways.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Degradation Pathways of cis-Violaxanthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violaxanthin, a natural xanthophyll pigment, is a key molecule in the photoprotective mechanisms of plants and algae. Its cis-isomers, while less abundant than the all-trans form, play a significant role in various biological processes and are of increasing interest in the fields of nutrition and pharmacology due to their potent antioxidant properties. Understanding the stability and degradation of this compound is paramount for its effective extraction, formulation, and application in drug development and as a nutraceutical. This technical guide provides a comprehensive overview of the factors influencing this compound stability and details its enzymatic and non-enzymatic degradation pathways.

Factors Affecting this compound Stability

The stability of this compound is intrinsically linked to its chemical structure, which includes a polyene chain susceptible to oxidation and isomerization, and two 5,6-epoxide groups that are sensitive to acidic conditions and heat.[1][2]

Light

Light is a primary factor driving the degradation of violaxanthin in photosynthetic organisms through the enzymatic process known as the xanthophyll cycle.[3][4] Under high light conditions, violaxanthin is converted to zeaxanthin to dissipate excess light energy.[3][4] This process is reversible in low light or darkness.[5] Photodegradation can also occur non-enzymatically, leading to isomerization and the formation of various cis-isomers.[6][7] Illumination of isolated pigment-protein complexes has been shown to increase the concentration of 9-cis and 13-cis violaxanthin.[6]

Temperature

Thermal stress significantly accelerates the degradation of violaxanthin.[8][9] Studies on the thermal degradation of epoxy xanthophylls in virgin olive oil have shown that the process follows a first-order kinetic mechanism, involving the reorganization of the 5,6-epoxide groups to 5,8-furanoxide groups, followed by the rupture of the polyene chain.[9][10] The esterified forms of this compound are generally more stable than the free forms.[8]

pH

This compound is highly unstable in acidic conditions.[8][11] The presence of acid catalyzes the isomerization of the 5,6-epoxide groups to form 5,8-epoxy derivatives (furanoids).[8] In acidic media, free this compound has been observed to disappear almost instantaneously due to this rapid isomerization.[8] In contrast, it exhibits greater stability in neutral pH environments.[8]

Degradation Pathways

The degradation of this compound can proceed through both enzymatic and non-enzymatic pathways, leading to a variety of products.

Enzymatic Degradation: The Xanthophyll Cycle

The most well-characterized enzymatic degradation pathway for violaxanthin is the xanthophyll cycle, which occurs in the thylakoid membranes of chloroplasts.[3][4] This cycle involves the following key steps:

  • De-epoxidation: In response to high light stress, the enzyme violaxanthin de-epoxidase (VDE) catalyzes the conversion of violaxanthin to antheraxanthin (a mono-epoxide intermediate) and then to zeaxanthin.[6][12] This reaction requires an acidic luminal pH (optimal around 5.2) and the presence of ascorbate as a reductant.[13][14]

  • Epoxidation: In low light or darkness, the enzyme zeaxanthin epoxidase (ZE) catalyzes the reverse reaction, converting zeaxanthin back to violaxanthin via antheraxanthin.[5][15]

Xanthophyll Cycle Violaxanthin This compound Antheraxanthin Antheraxanthin Violaxanthin->Antheraxanthin VDE (High Light, Low pH, Ascorbate) Antheraxanthin->Violaxanthin ZE (Low Light) Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin VDE (High Light, Low pH, Ascorbate) Zeaxanthin->Antheraxanthin ZE (Low Light)

Figure 1. The Xanthophyll Cycle Pathway.

Non-Enzymatic Degradation

Non-enzymatic degradation of this compound primarily occurs through isomerization and oxidation, accelerated by heat, light, and acidic conditions.[7][8][9]

  • cis-trans Isomerization: The polyene chain of violaxanthin can undergo isomerization from the cis to the more stable all-trans configuration, or to other cis-isomers such as 9-cis and 13-cis.[1][6] This can be induced by heat and light.[6]

  • Epoxide Isomerization: Under acidic conditions or upon heating, the 5,6-epoxide groups can rearrange to form 5,8-furanoid oxides.[8][9] This leads to the formation of degradation products like luteoxanthin and auroxanthin.

The conjugated double bond system of the violaxanthin molecule is susceptible to oxidation, which can be initiated by factors such as light, heat, and the presence of oxygen.[2][16] This process can lead to the cleavage of the polyene chain, resulting in the formation of various smaller molecules, including apocarotenoids, and ultimately, colorless compounds.[9]

Non_Enzymatic_Degradation cluster_cis_violaxanthin This compound cluster_products Degradation Products cis_V This compound cis_isomers Other cis-isomers (e.g., 9-cis, 13-cis) cis_V->cis_isomers Heat, Light furanoids 5,8-Furanoid Oxides (Luteoxanthin, Auroxanthin) cis_V->furanoids Heat, Acid oxidation_products Oxidation Products (Apocarotenoids, Colorless Compounds) cis_V->oxidation_products Light, Heat, Oxygen

Figure 2. Non-Enzymatic Degradation Pathways.

Quantitative Data on this compound Degradation

The degradation of xanthophylls, including this compound, has been shown to follow specific kinetic models. The following tables summarize key kinetic and thermodynamic parameters from studies on the thermal degradation of epoxy-xanthophylls.

Table 1: Thermal Degradation Kinetics of Xanthophylls

CompoundKinetic ModelRate Constant (k)ConditionsReference
This compoundSecond OrderDegrades ~3-fold faster in esterified form45-90°C, acidic pH[8]
Epoxy-xanthophyllsFirst OrderVaries with temperature60-120°C, in virgin olive oil[9][10]
All-trans-lutein, all-trans-violaxanthin, all-trans-neoxanthinFirst Order-Illuminated conditions[16]

Table 2: Thermodynamic Parameters for Thermal Degradation of Epoxy-Xanthophylls in Virgin Olive Oil

ParameterValueUnitNotesReference
Activation Energy (Ea)< 50kJ/molFor carotenoid degradation under illumination.[16]
Activation Enthalpy (ΔH‡)VarieskJ/molDetermined by the Eyring equation.[10]
Activation Entropy (ΔS‡)VariesJ/mol·KDetermined by the Eyring equation.[10]

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol is adapted from methodologies used for pigment analysis from microalgae and plant thylakoids.[3][17][18][19]

Workflow:

HPLC_Workflow Start Sample Collection (e.g., Freeze-dried microalgal powder) Extraction Extraction with Organic Solvent (e.g., 100% Acetone or Methanol) Start->Extraction Centrifugation Centrifugation to Pellet Debris Extraction->Centrifugation Filtration Filtration of Supernatant (0.45 µm filter) Centrifugation->Filtration HPLC HPLC Analysis (C18 column, DAD detector) Filtration->HPLC Quantification Quantification (Comparison with standards) HPLC->Quantification

References

Methodological & Application

Application Notes & Protocols for cis-Violaxanthin Separation and Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violaxanthin is a xanthophyll pigment found in a variety of plants and algae, playing a role in the xanthophyll cycle, a mechanism to protect against photo-oxidative damage. Violaxanthin exists in different geometric isomers, including the all-trans and various cis-isomers, with (9Z)-violaxanthin being a significant cis-isomer found in nature.[1] The quantification of these individual isomers is crucial for understanding their distinct biological activities and metabolic pathways. This document provides a detailed protocol for the separation and quantification of cis-violaxanthin using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

This section details the necessary steps for the extraction, separation, and quantification of this compound from plant matrices.

Special Precautions

To prevent the degradation and isomerization of carotenoids, all procedures should be carried out in reduced light, and samples should be protected from excessive heat (not exceeding 40°C).[2]

Sample Preparation: Extraction and Saponification
  • Extraction:

    • Weigh a precise amount of the sample material (e.g., freeze-dried plant tissue).

    • Homogenize the sample in a suitable organic solvent. Common solvents for carotenoid extraction include ethanol, acetone, or a mixture of ethanol and acetone (1:1, v/v).[3] The extraction can be enhanced using ultrasound-assisted extraction.[4]

    • Repeat the extraction process until the sample residue is colorless.[4]

    • Pool the solvent extracts.

  • Saponification (Optional but Recommended):

    • Saponification is performed to remove chlorophylls and lipids that can interfere with the chromatographic analysis.

    • To the pooled extract, add a solution of 30% KOH in methanol for overnight saponification (approximately 10 hours) at room temperature.[2]

    • Following saponification, transfer the mixture to a separatory funnel.

  • Liquid-Liquid Extraction:

    • Extract the carotenoids from the saponified mixture using diethyl ether or a mixture of hexane and ether (1:1, v/v).[2][5]

    • Wash the organic layer repeatedly with brine and then with distilled water until it is free of alkali.[2]

    • Collect the organic phase and evaporate it to dryness under a stream of nitrogen gas.

  • Final Sample Preparation:

    • Redissolve the dried extract in a known volume of a suitable injection solvent, such as ethyl acetate or the initial mobile phase.[2] The choice of injection solvent is critical and should be compatible with the mobile phase to ensure good peak shape.[3]

    • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]

HPLC Method
  • HPLC System: An Agilent 1100 HPLC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV/VIS or Diode Array Detector (DAD).[2]

  • Column: A C30 column is highly recommended for the separation of carotenoid isomers.[6] A C18 column, such as a Nucleosil 120-5 C18 (250 mm x 4.6 mm, 5 µm), can also be used.[2]

  • Mobile Phase:

    • Solvent A: Acetonitrile:Water (9:1, v/v)[2]

    • Solvent B: Ethyl Acetate[2]

    • Alternative Mobile Phase for C30 column:

      • Solvent A: Methanol:Water (98:2, v/v)[6]

      • Solvent B: Methyl-tert-butyl ether (MTBE)[6]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 20-35°C[2][6]

  • Detection Wavelength: 450 nm[2]

  • Injection Volume: 20 µL[2]

Gradient Elution Program (for C18 Column):

Time (min)% Solvent A% Solvent B
09010
203070
309010
359010
Identification and Quantification
  • Identification: The identification of this compound and other isomers is based on a combination of retention time and UV-Vis spectral characteristics compared to authentic standards.[7] A Diode Array Detector is useful for obtaining spectral data. cis-isomers typically exhibit a hypsochromic shift (shift to a shorter wavelength) in their absorption maxima compared to the all-trans-isomer and may show a characteristic "cis-peak" in the UV region.[8]

  • Quantification: Create a calibration curve using a certified standard of violaxanthin. If a this compound standard is not available, quantification can be performed using the all-trans-violaxanthin standard curve, assuming a similar response factor.[9] The concentration of the analyte is determined by correlating the peak area from the sample chromatogram to the calibration curve.

Data Presentation

The following table summarizes typical quantitative data for an HPLC method for carotenoid analysis. Note that specific values will vary depending on the exact method and instrumentation.

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
all-trans-Violaxanthin~9.90.05 - 300.01 - 0.060.03 - 0.2
This compoundVaries (elutes before trans)0.05 - 300.01 - 0.060.03 - 0.2

Note: The LOD and LOQ values are representative ranges found in the literature for carotenoid analysis and may not be specific to this compound.[3][10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the separation and quantification of this compound.

HPLC_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plant Material Extraction Extraction with Organic Solvents Sample->Extraction Saponification Saponification (KOH/Methanol) Extraction->Saponification LLE Liquid-Liquid Extraction Saponification->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C30 or C18 Column) Injection->Separation Detection Detection (UV/VIS @ 450 nm) Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification (External Standard) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis.

References

Mass Spectrometry Analysis of cis-Violaxanthin Isomers: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed application note and protocol for the analysis of cis-violaxanthin isomers using mass spectrometry. It is intended for researchers, scientists, and drug development professionals working with carotenoids and related compounds.

Introduction

Violaxanthin is a xanthophyll pigment found in many plants and algae, playing a crucial role in photosynthesis and as a precursor to the plant hormone abscisic acid. It exists in various isomeric forms, including the all-trans and several cis isomers. The spatial arrangement of these isomers can significantly impact their biological activity and function. Therefore, accurate identification and quantification of individual this compound isomers are essential for understanding their physiological roles and for applications in drug development and nutraceuticals.

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful tool for the analysis of carotenoid isomers. This application note details a robust protocol for the separation, identification, and characterization of this compound isomers using Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). The methodology focuses on leveraging specific fragmentation patterns to differentiate between isomers.

Experimental Protocols

Sample Preparation

A generic protocol for the extraction of violaxanthin from plant material (e.g., tomato petals or spinach leaves) is provided below. This may need to be adapted based on the specific sample matrix.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (HPLC grade) with 0.1% BHT (Butylated hydroxytoluene)

  • Centrifuge

  • Rotary evaporator

  • Mobile phase for reconstitution

Protocol:

  • Freeze the plant tissue sample with liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extract the powder with cold acetone containing 0.1% BHT until the tissue residue is colorless.

  • Centrifuge the extract to pellet the solid debris.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.

Liquid Chromatography

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 or C30 reversed-phase column (e.g., HSS T3 C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Acetonitrile:Methanol:Water (e.g., 81:9:10, v/v/v) with 0.1% formic acid.

  • Mobile Phase B: Methyl tert-butyl ether (MTBE) with 0.1% formic acid.

  • Gradient: A linear gradient tailored to the specific isomers of interest. A typical gradient might start at 100% A, ramping to 100% B over 20-30 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 25-30°C.

  • PDA Detection: Scan range of 250-600 nm, with specific monitoring at the absorbance maxima for violaxanthin (around 440 nm).

Mass Spectrometry

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source. APCI is often preferred for carotenoid analysis due to its ability to generate informative fragmentation.[1][2][3][4]

MS Parameters (Positive Ion Mode):

  • Ionization Mode: APCI (positive).

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 350-450°C.

  • Sheath Gas Flow: 30-40 arbitrary units.

  • Auxiliary Gas Flow: 5-10 arbitrary units.

  • Full Scan MS Range: m/z 150-1000.

  • MS/MS (CID) Analysis: Precursor ion selection of the protonated molecule [M+H]⁺ (m/z 601.4) and its dehydrated ion [M-H₂O+H]⁺ (m/z 583.4).

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Data Presentation

Isomer Differentiation by Mass Spectrometry

The key to distinguishing violaxanthin isomers from other related xanthophylls, such as neoxanthin, lies in their fragmentation behavior. Violaxanthin isomers tend to show a more prominent protonated molecule [M+H]⁺, whereas neoxanthin isomers readily dehydrate in the ion source, leading to a dominant [M-H₂O+H]⁺ ion.[1][2]

A characteristic fragmentation for dehydrated violaxanthin diesters is the neutral loss of 92 u (corresponding to toluene, C₇H₈).[1][2] This fragmentation is not typically observed for dehydrated neoxanthin diesters.[1][2] While this has been demonstrated for diesters, similar fragmentation pathways can be indicative for the free xanthophylls.

Quantitative Data Summary

The following table summarizes the key mass spectral features for the differentiation of violaxanthin from its isomer neoxanthin. The relative intensities can be used for semi-quantitative comparison in the absence of pure standards for each cis-isomer.

Compound ClassPrecursor Ion (m/z)Key Fragment Ions (m/z)Characteristic Neutral Losses (u)Relative Abundance of [M+H]⁺ vs. [M-H₂O+H]⁺
Violaxanthin Isomers 601.4 ([M+H]⁺)583.4, 565.4, 491.318 (H₂O), 92 (C₇H₈) from dehydrated precursor[M+H]⁺ is predominant[1][2]
Neoxanthin Isomers 601.4 ([M+H]⁺)583.4, 221.118 (H₂O)[M-H₂O+H]⁺ is predominant[1][2]

Note: The fragmentation of cis-isomers of violaxanthin is expected to be largely similar, with minor differences in fragment ion intensities. Chromatographic separation is crucial for their individual identification.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Plant Tissue Homogenization sp2 Acetone Extraction sp1->sp2 sp3 Centrifugation & Supernatant Collection sp2->sp3 sp4 Solvent Evaporation sp3->sp4 sp5 Reconstitution in Mobile Phase sp4->sp5 lc UPLC Separation (C18/C30 Column) sp5->lc ms Mass Spectrometry (APCI/ESI) lc->ms msms Tandem MS (CID) ms->msms da Chromatogram & Spectrum Analysis msms->da id Isomer Identification (RT & Fragmentation) da->id qt Quantification id->qt

Caption: Experimental workflow for the mass spectrometry analysis of violaxanthin isomers.

Violaxanthin Cycle Signaling Pathway

violaxanthin_cycle violaxanthin Violaxanthin antheraxanthin Antheraxanthin violaxanthin->antheraxanthin De-epoxidation antheraxanthin->violaxanthin Epoxidation zeaxanthin Zeaxanthin antheraxanthin->zeaxanthin De-epoxidation zeaxanthin->antheraxanthin Epoxidation vde Violaxanthin de-epoxidase (VDE) vde->violaxanthin zep Zeaxanthin epoxidase (ZEP) zep->zeaxanthin light High Light light->vde dark Low Light / Dark dark->zep

Caption: The Violaxanthin Cycle, illustrating the interconversion of xanthophylls.[5][6][7]

Conclusion

The protocol described provides a reliable framework for the analysis of this compound isomers by LC-MS/MS. The combination of chromatographic separation and detailed fragmentation analysis allows for the confident identification and differentiation of these isomers from other closely related xanthophylls. This methodology is crucial for advancing research in plant biology, photoprotection mechanisms, and the development of carotenoid-based products.

References

Application Note: Protocol for the Extraction of cis-Violaxanthin from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction, and quantification of cis-violaxanthin from plant tissues. The methodology emphasizes techniques to preserve the integrity of carotenoid isomers and ensure reproducible results for research and development applications.

Introduction

Violaxanthin is a xanthophyll pigment found in the chloroplasts of photosynthetic organisms. It plays a crucial role in the xanthophyll cycle, a photoprotective mechanism that helps dissipate excess light energy to prevent photooxidative damage[1][2]. Violaxanthin exists in both all-trans and cis isomeric forms, with the all-trans form being the most stable and abundant in nature[3]. However, specific isomers like 9-cis-violaxanthin are biologically significant and their accurate quantification is often necessary.

The extraction of carotenoids is challenging due to their sensitivity to light, heat, oxygen, and acidic conditions, which can cause degradation and isomerization[3][4][5]. This protocol outlines a robust method using solvent extraction, followed by an optional saponification step to remove interfering chlorophylls and lipids, and subsequent quantification by High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

  • Plant Tissue: Fresh, frozen, or freeze-dried leaves, flowers, or other tissues.

  • Liquid Nitrogen

  • Mortar and Pestle or a tissue homogenizer system.

  • Solvents (HPLC Grade):

    • Acetone (containing 0.1% Butylated Hydroxytoluene - BHT, as an antioxidant)

    • Ethanol

    • Ethyl Acetate

    • Methanol

    • n-Hexane

    • Methyl tert-butyl ether (MTBE)

  • Saponification Solution (Optional): 10% (w/v) Potassium Hydroxide (KOH) in Methanol.

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Glassware: Amber glass vials, centrifuge tubes, separatory funnel, volumetric flasks.

  • Equipment:

    • Refrigerated centrifuge

    • Rotary evaporator or nitrogen evaporator

    • Ultrasonic bath

    • Vortex mixer

    • HPLC system with a Diode Array Detector (DAD)

    • C30 Reverse-Phase HPLC Column (e.g., 4.6 x 250 mm, 5 µm)[6][7][8]

Experimental Workflow

The overall workflow for the extraction of this compound is depicted below. The process involves sample homogenization, solvent extraction, optional saponification to remove chlorophyll, and analysis by HPLC.

G cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis A Plant Tissue Collection B Flash Freeze in Liquid N2 A->B Immediate C Homogenize to Fine Powder B->C Mortar & Pestle D Add Cold Acetone (w/ BHT) Vortex & Sonicate C->D E Centrifuge (4°C) & Collect Supernatant D->E F Repeat Extraction Until Tissue is Colorless E->F G Pool Supernatants F->G H Saponification Needed? G->H I Add Methanolic KOH Incubate in Dark H->I Yes J Add Hexane/MTBE & Saturated NaCl Partition in Separatory Funnel H->J No I->J K Collect Organic Phase Wash with Water J->K L Dry with Anhydrous Na2SO4 K->L M Evaporate Solvent (N2 Stream) L->M N Reconstitute in HPLC Mobile Phase M->N O Inject into C30 HPLC-DAD System N->O P Identify & Quantify this compound O->P λmax ~417, 440, 470 nm

Figure 1. General workflow for the extraction and analysis of this compound.

Detailed Experimental Protocol

Critical Note: Violaxanthin is susceptible to degradation and isomerization when exposed to light, heat, and acid[3]. All steps should be performed under dim light, using amber glassware, and on ice or at 4°C where possible.

Sample Preparation
  • Weigh approximately 100-200 mg of fresh plant tissue. For dry tissue, use 25-50 mg.

  • Immediately flash-freeze the tissue in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

Solvent Extraction
  • Transfer the powdered tissue to a centrifuge tube.

  • Add 3-5 mL of ice-cold acetone (containing 0.1% BHT). The solvent-to-sample ratio can be optimized, with ratios around 8:1 (v/w) being effective[9].

  • Vortex the mixture vigorously for 1 minute.

  • Place the tube in an ultrasonic bath for 5-10 minutes to enhance cell disruption and extraction. For some tissues, longer sonication (up to 40 minutes) may improve yield[9].

  • Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.

  • Carefully collect the colored supernatant and transfer it to a fresh amber tube.

  • Repeat the extraction (steps 2-6) with fresh solvent on the remaining pellet until the tissue becomes colorless.

  • Pool all the supernatants. This is the crude pigment extract.

Saponification (Optional - for Chlorophyll Removal)

This step is recommended for green tissues where high chlorophyll content can interfere with HPLC analysis.

  • To the pooled extract, add 1/10th volume of 10% methanolic KOH.

  • Incubate the mixture in the dark at room temperature for 2-4 hours or overnight at 4°C. Saponification time may be optimized (e.g., 32 minutes was found optimal for pepper leaves)[9].

  • Proceed immediately to the partitioning step.

Partitioning and Concentration
  • Transfer the extract (saponified or not) to a separatory funnel.

  • Add an equal volume of n-hexane or MTBE and 1/4 volume of saturated NaCl solution to facilitate phase separation.

  • Mix gently by inverting the funnel several times, releasing pressure periodically.

  • Allow the layers to separate. The upper organic phase will contain the carotenoids.

  • Collect the upper organic phase. Wash it 2-3 times with distilled water to remove residual KOH and water-soluble impurities.

  • Dry the organic phase by passing it through a small column of anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at low temperature (<35°C).

Quantification by HPLC
  • Immediately reconstitute the dried pigment extract in a known, small volume (e.g., 200-500 µL) of HPLC mobile phase (e.g., MTBE/Methanol mixture).

  • Filter the solution through a 0.22 µm syringe filter into an amber HPLC vial.

  • Inject the sample onto an HPLC system equipped with a C30 column and a DAD detector. C30 columns provide superior separation of carotenoid isomers compared to C18 columns[7][10][11].

  • Identify this compound based on its retention time and characteristic absorption spectrum (λmax ≈ 417, 440, 470 nm) compared to a purified standard[8][12].

  • Quantify the concentration using a standard calibration curve prepared from a known concentration of violaxanthin standard.

Data Presentation

Quantitative parameters for carotenoid extraction can vary significantly based on the plant matrix. The tables below summarize common solvents and reported optimal conditions.

Table 1: Common Solvents for Xanthophyll Extraction

Solvent/MixturePolarityTarget CarotenoidsNotesReference
AcetonePolarXanthophylls, ChlorophyllsHighly effective for initial extraction from wet tissues due to its miscibility with water.[4][13]
EthanolPolarXanthophyllsA greener alternative to acetone, also effective for polar carotenoids.[4][12]
Acetone:Ethyl Acetate (1:2)MixedXanthophyllsOptimized for extracting violaxanthin and other xanthophylls from pepper leaves.[9]
Hexane:Ethanol (1:1)MixedBroad rangeGood for simultaneous extraction of carotenes and xanthophylls.[13]

Table 2: Examples of Optimized Extraction Parameters

Plant MatrixTechniqueSolventKey ParametersYield/OutcomeReference
Pepper LeavesUltrasoundAcetone:Ethyl Acetate (1:2)40 min ultrasound; 1:8 sample/solvent ratio; 32 min saponification (20% KOH-Methanol)16.16 µg/g DW Violaxanthin[9]
Microalgae (Eustigmatos)Ultrasound + Stirring95% Ethanol2h ultrasound followed by 4h stirring at 40°C.0.38% Violaxanthin in dry weight[12]
Microalgae (Desmodesmus sp.)UltrasoundHexane:Ethanol (1:1)Six 40-minute extraction cycles.324.65 µg/g Lutein (Violaxanthin also identified)[13]

Biological Context: The Xanthophyll Cycle

Understanding the biological role of violaxanthin is crucial for experimental design, especially during sample collection. Violaxanthin is a key component of the xanthophyll cycle, which protects plants from high-light stress. Under excess light, the enzyme violaxanthin de-epoxidase (VDE) converts violaxanthin into zeaxanthin, which is more effective at dissipating energy. This conversion is reversible in low light. Therefore, the light conditions prior to harvesting will directly impact the violaxanthin content of the tissue.

G Violaxanthin Violaxanthin Antheraxanthin Antheraxanthin Violaxanthin->Antheraxanthin Low pH (High Light) Antheraxanthin->Violaxanthin NADPH, O2 (Low Light) Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin Low pH (High Light) Zeaxanthin->Antheraxanthin NADPH, O2 (Low Light) VDE Violaxanthin de-epoxidase (VDE) VDE->Violaxanthin ZE Zeaxanthin epoxidase (ZE) ZE->Zeaxanthin

Figure 2. Simplified diagram of the xanthophyll cycle in plant chloroplasts.

References

Quantification of cis-Violaxanthin in Microalgae: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violaxanthin is a xanthophyll pigment found in many photosynthetic organisms, including microalgae. It plays a crucial role in the violaxanthin cycle, a photoprotective mechanism that helps dissipate excess light energy as heat, thus protecting the photosynthetic apparatus from damage.[1][2] The cis-isomer of violaxanthin, while often less abundant than the all-trans form, is of significant interest for its potential biological activities and its role in the fine-tuning of photosynthesis. This document provides detailed protocols for the quantification of cis-violaxanthin in microalgae, summarizing key quantitative data and outlining the relevant biochemical pathways.

Signaling Pathways and Experimental Workflow

The violaxanthin cycle is a key light-dependent signaling pathway in many microalgae. Under high light stress, violaxanthin is de-epoxidized to antheraxanthin and then to zeaxanthin, which are involved in non-photochemical quenching.[1][2] This process is reversed under low light conditions. The quantification of this compound is critical for understanding the dynamics of this cycle and its impact on algal physiology and stress response.

Violaxanthin Cycle

Violaxanthin_Cycle Violaxanthin Violaxanthin Antheraxanthin Antheraxanthin Violaxanthin->Antheraxanthin High Light Violaxanthin de-epoxidase (VDE) Antheraxanthin->Violaxanthin Low Light Zeaxanthin epoxidase (ZEP) Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin High Light Violaxanthin de-epoxidase (VDE) Zeaxanthin->Antheraxanthin Low Light Zeaxanthin epoxidase (ZEP)

Caption: The Violaxanthin Cycle in microalgae, illustrating the conversion of violaxanthin to zeaxanthin under high light and the reverse reaction under low light.

Experimental Workflow for Quantification

The general workflow for quantifying this compound involves harvesting the microalgal biomass, extracting the pigments, separating them using chromatography, and finally, identifying and quantifying the target compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Pigment Extraction cluster_2 Analysis Harvest Microalgal Cell Harvesting (Centrifugation) Lyophilize Lyophilization (Freeze-drying) Harvest->Lyophilize Extraction Solvent Extraction (e.g., Acetone, Ethanol/Hexane) Lyophilize->Extraction Saponification Saponification (Optional) (to remove chlorophylls) Extraction->Saponification Chromatography Chromatographic Separation (HPLC or UPLC) Saponification->Chromatography Detection Detection (UV/Vis, MS) Chromatography->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Caption: A generalized workflow for the quantification of this compound from microalgae.

Quantitative Data Summary

The violaxanthin content in microalgae can vary significantly depending on the species, growth conditions, and analytical methods used. The following table summarizes quantitative data from various studies.

Microalgae SpeciesViolaxanthin Content (mg/g dry cell weight)Cultivation ConditionsReference
Nannochloropsis oceanica4.48Genetically modified, high light[3][4]
Nannochloropsis sp. BR21.08Not specified[3]
Nannochloropsis oculata1.2Not specified[3]
Nannochloropsis gaditana3.37Not specified[3]
Eustigmatos cf. polyphem~3.3 (0.33% of DW)Low light, 18 mM initial nitrogen[5]
Nannochloropsis oceanica WS-13.93Flask cultivation[6]
Nannochloropsis oceanica M1 (mutant)5.21Flask cultivation[6]

Experimental Protocols

Protocol 1: Pigment Extraction from Microalgae

This protocol describes a general method for extracting carotenoids, including violaxanthin, from microalgal biomass.

Materials:

  • Lyophilized microalgal powder

  • Acetone, 100% (HPLC grade)[7]

  • Ethanol/hexane (2:1, v/v) containing 0.1% (w/v) butylated hydroxytoluene (BHT)[8]

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 10-20 mg of lyophilized microalgal powder into a centrifuge tube.

  • Add 3 mL of ethanol/hexane (2:1, v/v) with 0.1% BHT.[8] Alternatively, use 3 mL of 100% acetone.[7]

  • Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4,000 x g for 10 minutes to pellet the cell debris.

  • Carefully transfer the supernatant containing the pigments to a new tube.

  • Repeat the extraction (steps 2-5) on the pellet at least two more times, or until the pellet is colorless.

  • Pool all the supernatants.

  • If using the ethanol/hexane method, add 2 mL of water and 4 mL of hexane to the pooled supernatant, vortex, and centrifuge to separate the phases. Collect the upper hexane phase.[8]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the dried pigment extract in a known volume of a suitable solvent for HPLC/UPLC analysis (e.g., ethyl acetate or the initial mobile phase).[9][10]

  • Filter the extract through a 0.22 µm syringe filter before injection into the chromatograph.

Note: All extraction steps should be performed under dim light and on ice to prevent pigment degradation.[7][9]

Protocol 2: Saponification for Chlorophyll Removal (Optional)

Saponification can be performed to remove interfering chlorophylls, which can be beneficial for the quantification of certain carotenoids.

Materials:

  • Pigment extract (from Protocol 1)

  • 30% KOH in methanol[10]

  • Diethyl ether

  • Saturated NaCl solution (brine)

  • Deionized water

Procedure:

  • Re-dissolve the dried pigment extract in a small volume of ethanol.

  • Add 10 mL of 30% KOH in methanol and incubate overnight (approximately 10 hours) at room temperature in the dark.[10]

  • Transfer the saponified extract to a separatory funnel.

  • Add an equal volume of diethyl ether and shake gently to extract the carotenoids.

  • Wash the ether layer repeatedly with brine and then with distilled water until the aqueous layer is neutral.[10]

  • Collect the ether layer and evaporate to dryness under nitrogen.

  • Re-dissolve the saponified extract in a known volume of HPLC/UPLC solvent for analysis.

Protocol 3: Quantification of this compound by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of violaxanthin isomers.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV/Vis detector.

  • C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[7]

Mobile Phase and Gradient:

  • A binary gradient system is often employed.

    • Solvent A: Acetonitrile/water (9:1, v/v)[9][10]

    • Solvent B: Ethyl acetate[9][10]

  • Example Gradient Program: [9]

    • 0-20 min: 0% to 100% B

    • 20-25 min: 100% B

    • 25-27 min: 100% to 0% B

    • 27-30 min: 100% A (re-equilibration)

  • Flow rate: 1 mL/min[9]

  • Detection wavelength: 440 nm for violaxanthin.[9] A full spectrum from 400-500 nm is recommended for identification.[11]

Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared microalgal extract.

  • Identify the this compound peak based on its retention time and absorption spectrum compared to the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 4: UPLC-MS/MS for Enhanced Identification and Quantification

For more sensitive and specific quantification, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is recommended.

Instrumentation and Columns:

  • UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3][8]

  • C18 column with smaller particle size (e.g., Syncronis C18, 2.1 mm × 150 mm, 1.7 μm).[3]

Mobile Phase and Gradient:

  • Solvent A: Acetonitrile:water (9:1) with 10 mM NH4HCO2[3]

  • Solvent B: 30% isopropanol in acetonitrile[3]

  • Flow rate: 0.3 mL/min[3]

  • A suitable gradient program should be developed to optimize the separation of isomers.

Mass Spectrometry Parameters:

  • Ionization mode: Positive electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI+).

  • Acquisition mode: Full scan for identification and targeted MS/MS (product ion scan) for quantification and confirmation.

  • The protonated molecule [M+H]+ for violaxanthin is m/z 601.42.[8][12]

  • A characteristic fragment ion for violaxanthin is m/z 221.15.[8][12]

Quantification:

  • Quantification is performed similarly to HPLC, using a standard curve. However, for MS detection, the peak area from the extracted ion chromatogram (XIC) of the specific m/z for this compound is used.

Conclusion

The quantification of this compound in microalgae is essential for understanding photoprotective mechanisms and for evaluating the potential of microalgae as a source of this valuable xanthophyll. The protocols provided here, utilizing both HPLC and UPLC-MS/MS, offer robust methods for accurate and sensitive quantification. The choice of method will depend on the specific research goals and available instrumentation. Careful sample preparation and adherence to protocols are crucial for obtaining reliable and reproducible results.

References

Application Note: cis-Violaxanthin as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Violaxanthin is a natural xanthophyll pigment found in a variety of plants, contributing to their orange and yellow coloration.[1] It exists in several isomeric forms, primarily the all-trans isomer and various cis-isomers, such as 9-cis and 13-cis-violaxanthin.[2][3] In plant physiology, violaxanthin is a crucial component of the violaxanthin cycle, a photoprotective mechanism that helps dissipate excess light energy to prevent photooxidative damage.[4][5] This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin under high-light conditions.[6][7] Given its biological significance and potential as a precursor for valuable compounds, accurate identification and quantification of its isomers are essential.[8] The use of purified cis-violaxanthin isomers as analytical standards is critical for achieving reliable and reproducible results in chromatographic applications.[9] This document provides detailed protocols for using this compound as a standard in High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Data

Accurate quantification begins with well-characterized standards. The properties of the most common violaxanthin isomers are summarized below. C30 stationary phases are particularly effective for separating these geometrical isomers.[3]

Table 1: Physicochemical Properties of Violaxanthin Isomers

Propertyall-trans-Violaxanthin9-cis-Violaxanthin13-cis-Violaxanthin
Synonyms Zeaxanthin diepoxide, E161e[1]Neoviolaxanthin U[10]-
Molecular Formula C₄₀H₅₆O₄[1]C₄₀H₅₆O₄[10]C₄₀H₅₆O₄[2]
Molar Mass 600.88 g/mol [1]600.88 g/mol [10]600.88 g/mol [2]
CAS Number 126-29-4[11]64265-64-9[10]-
UV-Vis λmax (in EtOH) 417, 440, 470 nm328, 413, 436, 466 nm332, 434, 462 nm
Appearance Orange crystals[1]--
Notes The most abundant natural form.Exhibits a hypsochromic shift (blue shift) in its absorption maximum compared to the all-trans isomer.[3]Also shows a characteristic hypsochromic shift.

Note: Spectral data is indicative and can vary slightly based on the solvent used.

Signaling Pathway: The Violaxanthin Cycle

The violaxanthin cycle is a critical photoprotective process in the thylakoid membranes of chloroplasts. It mitigates potential damage from excessive light energy by dissipating it as heat. This involves the enzymatic conversion of violaxanthin to antheraxanthin and subsequently to zeaxanthin. This conversion is catalyzed by the enzyme violaxanthin de-epoxidase (VDE) in high-light conditions, which is triggered by a decrease in the thylakoid lumen pH.[7][12] In low light, the reverse reaction is catalyzed by zeaxanthin epoxidase (ZEP).[6]

Violaxanthin_Cycle The Violaxanthin Cycle Violaxanthin Violaxanthin (di-epoxide) Antheraxanthin Antheraxanthin (mono-epoxide) Violaxanthin->Antheraxanthin VDE Antheraxanthin->Violaxanthin ZEP Zeaxanthin Zeaxanthin (epoxide-free) Antheraxanthin->Zeaxanthin VDE Zeaxanthin->Antheraxanthin ZEP

Caption: The light-dependent enzymatic conversion of xanthophylls.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock and Calibration Curve

This protocol describes the preparation of a standard stock solution and subsequent serial dilutions for generating a calibration curve.

1. Materials and Equipment:

  • This compound analytical standard (e.g., 9-cis-Violaxanthin)[11]

  • HPLC-grade solvents (Methanol, Acetonitrile, Methyl tert-butyl ether (MTBE))[13]

  • Volumetric flasks (Class A)

  • Micropipettes

  • Amber HPLC vials

  • Vortex mixer

  • Analytical balance

2. Standard Stock Preparation:

  • Accurately weigh approximately 1 mg of the this compound standard into a volumetric flask.

  • Dissolve the standard in a suitable solvent mixture, such as methanol:MTBE (1:1, v/v), to a final volume of 10 mL. This creates a stock solution of ~100 µg/mL.

  • Wrap the flask in aluminum foil and store at -20°C. Handle under dim light to prevent photo-isomerization.

3. Calibration Standards Preparation:

  • Perform serial dilutions from the stock solution to prepare a series of at least five calibration standards. A typical concentration range is 0.5–40 µg/mL.[13][14]

  • Use the same solvent as the mobile phase for the final dilution step.

  • Transfer the final dilutions to amber HPLC vials for analysis.

Protocol 2: Sample Preparation and Extraction from Plant Matrix

This protocol details a general procedure for extracting carotenoids from plant tissues, such as spinach or flower petals.[15]

1. Materials and Equipment:

  • Plant tissue (e.g., 1g fresh weight)

  • Mortar and pestle

  • Liquid nitrogen

  • Extraction solvent: Acetone or a mixture of Hexane/Acetone/Ethanol (50/25/25 v/v) containing 0.1% Butylated hydroxytoluene (BHT) as an antioxidant.[16][17]

  • Saponification solution (optional): 10% methanolic KOH.[17]

  • Centrifuge

  • Rotary evaporator or nitrogen gas stream

  • 0.22 µm syringe filters (PTFE)

2. Extraction Procedure:

  • Freeze the plant tissue with liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Add 10 mL of cold extraction solvent to the powder and continue grinding until a homogenous slurry is formed.

  • Transfer the slurry to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes at 4°C.[18]

  • Carefully collect the supernatant. Repeat the extraction on the remaining pellet twice more.

  • Pool the supernatants.

3. Saponification (Optional - to remove chlorophylls and lipids):

  • Caution: Saponification can cause degradation of epoxycarotenoids like violaxanthin.[17] Proceed with care if necessary.

  • Add an equal volume of 10% methanolic KOH to the pooled extract.

  • Flush with nitrogen, seal, and stir in the dark at room temperature for 1-2 hours.[17]

  • Partition the carotenoids into a non-polar solvent like petroleum ether or diethyl ether. Collect the upper organic phase. Repeat the partitioning step.[18]

4. Final Preparation:

  • Evaporate the solvent from the final extract under a gentle stream of nitrogen or using a rotary evaporator at low temperature (<35°C).

  • Reconstitute the dried residue in a known volume (e.g., 1-2 mL) of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.

Experimental_Workflow A Sample Collection (e.g., Plant Tissue) B Homogenization (with Liquid N₂) A->B C Solvent Extraction (Acetone + BHT) B->C D Centrifugation & Supernatant Pooling C->D E Saponification (Optional, with KOH) D->E To remove lipids/ chlorophylls F Solvent Evaporation (under N₂) D->F E->F G Reconstitution (in Mobile Phase) F->G H Filtration (0.22 µm) G->H I HPLC-PDA Analysis H->I

Caption: General workflow for carotenoid extraction and analysis.

Protocol 3: HPLC-PDA Chromatographic Analysis

This protocol provides a robust method for the separation of violaxanthin isomers using a C30 reversed-phase column.

1. HPLC System Configuration:

  • HPLC System: Quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or Diode Array Detector (DAD).[9][14]

  • Column: Reversed-phase C30 column (e.g., YMC Carotenoid S-3, 3 µm, 150 x 4.6 mm).[3][9]

  • Column Temperature: 25-30°C.

2. Chromatographic Conditions:

  • Mobile Phase A: Methanol:Acetonitrile:Water (79:14:7, v/v/v).[3]

  • Mobile Phase B: 100% Methyl tert-butyl ether (MTBE).

  • Flow Rate: 1.0 mL/min.[14]

  • Injection Volume: 10-20 µL.[14]

  • PDA Detection: Monitor at 440 nm for violaxanthin and scan from 250-600 nm to acquire full UV-Vis spectra for peak identification.[3][14]

Table 2: Suggested HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
30.0595
35.0595
36.0955
45.0955

3. Quantification and Data Analysis:

  • Inject the prepared calibration standards from lowest to highest concentration.

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the linearity (R² > 0.99).

  • Inject the prepared samples.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.[13]

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Quantification_Workflow A Prepare Standard Stock Solution B Create Serial Dilutions (Calibration Standards) A->B C Inject Standards into HPLC B->C D Record Peak Area and Retention Time C->D E Generate Calibration Curve (Peak Area vs. Concentration) D->E H Calculate Concentration using Curve's Equation E->H F Inject Prepared Sample G Identify & Integrate Peak (by RT and Spectrum) F->G G->H

Caption: Workflow for quantitative analysis using an external standard.

Conclusion

The use of a well-characterized this compound analytical standard is indispensable for the accurate and precise quantification of this important xanthophyll in various biological matrices. The protocols outlined in this document provide a comprehensive framework for sample preparation, chromatographic separation, and quantitative analysis. Adherence to these methodologies will enable researchers to generate reliable data for applications ranging from plant physiology studies to the development of natural colorants and nutraceuticals.

References

Application of cis-Violaxanthin in lipid peroxidation inhibition studies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation is a critical process implicated in cellular injury, aging, and the pathogenesis of various diseases, including cardiovascular and neurodegenerative disorders. The process involves the oxidative degradation of lipids, leading to the formation of reactive aldehydes and other toxic byproducts that can damage cellular components. Consequently, the identification and characterization of compounds that can inhibit lipid peroxidation are of significant interest in the development of novel therapeutics and preventative agents.

Violaxanthin, a xanthophyll carotenoid found in many plants, has demonstrated potent antioxidant properties. Its 9-cis isomer, cis-violaxanthin, is also of particular interest due to its potential for enhanced bioavailability and unique biological activities. This document provides detailed application notes and protocols for studying the inhibitory effects of this compound on lipid peroxidation, intended for use by researchers in academia and the pharmaceutical industry.

Quantitative Data on Lipid Peroxidation Inhibition

While specific IC50 values for this compound in lipid peroxidation inhibition assays are not widely reported, studies on the closely related all-trans-violaxanthin provide a strong indication of its potent activity. The available data for violaxanthin and related carotenoids are summarized below for comparative purposes. Researchers can use these values as a benchmark when evaluating the efficacy of this compound.

CompoundAssay TypeLipid SubstratePeroxidation InducerIC50 Value (µM)Reference
ViolaxanthinFerric thiocyanate methodLinoleic acidFe2+0.46[1]
9-cis-ViolaxanthinNot specifiedNot specifiedNot specifiedPotent inhibitory activity reported[1][2]
ZeaxanthinFerric thiocyanate methodLinoleic acidFe2+1.2[1]
AntheraxanthinFerric thiocyanate methodLinoleic acidFe2+1.4[1]
β-CaroteneFerric thiocyanate methodLinoleic acidFe2+>10[1]

Signaling Pathway and Mechanism of Action

The mechanism by which this compound is thought to inhibit lipid peroxidation is primarily through its ability to quench free radicals, thereby terminating the chain reaction of lipid degradation. The conjugated polyene chain of violaxanthin allows it to effectively delocalize and stabilize unpaired electrons from lipid peroxyl radicals.

Lipid_Peroxidation_Inhibition cluster_intervention Intervention by this compound PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O2 Lipid_Peroxyl_Radical->Lipid_Radical Propagation Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + LH Violaxanthin_Radical Violaxanthin Radical (Stable) Toxic_Aldehydes Toxic Aldehydes (MDA, 4-HNE) Lipid_Hydroperoxide->Toxic_Aldehydes Degradation Cellular_Damage Cellular Damage Toxic_Aldehydes->Cellular_Damage cis_Violaxanthin This compound cis_Violaxanthin->Lipid_Peroxyl_Radical Radical Quenching (Termination) ROS Reactive Oxygen Species (ROS) (e.g., •OH) ROS->PUFA Initiation

Caption: Mechanism of lipid peroxidation and its inhibition by this compound.

Experimental Workflow for Lipid Peroxidation Inhibition Assay

The following diagram outlines a general workflow for assessing the lipid peroxidation inhibitory activity of this compound using common in vitro methods such as the TBARS or Conjugated Diene assay.

Experimental_Workflow A Prepare Lipid Substrate (e.g., Linoleic acid emulsion, liposomes) C Incubate Lipid Substrate with This compound at various concentrations A->C B Prepare this compound Solutions (in appropriate solvent, e.g., ethanol) B->C D Induce Lipid Peroxidation (e.g., add FeSO4/ascorbate or AAPH) C->D E Incubate at 37°C for a defined period D->E F Terminate Reaction (e.g., add BHT or place on ice) E->F G Measure Lipid Peroxidation Products F->G H TBARS Assay (Measure absorbance at 532 nm) G->H Method 1 I Conjugated Diene Assay (Measure absorbance at 234 nm) G->I Method 2 J Data Analysis (Calculate % inhibition and IC50) H->J I->J

Caption: General workflow for assessing this compound's lipid peroxidation inhibitory activity.

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Materials:

  • This compound stock solution (in ethanol)

  • Linoleic acid emulsion (or other lipid substrate)

  • Phosphate buffer (pH 7.4)

  • Ferrous sulfate (FeSO₄) solution

  • Ascorbic acid solution

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.8% w/v)

  • Butylated hydroxytoluene (BHT)

  • 1,1,3,3-Tetramethoxypropane (TMP) for standard curve

Procedure:

  • Sample Preparation: In a series of test tubes, add 0.5 mL of the lipid substrate.

  • Add 0.1 mL of various concentrations of this compound solution. A vehicle control (ethanol) and a positive control (e.g., Trolox) should be included.

  • Initiation of Peroxidation: Add 0.1 mL of ascorbic acid solution and 0.1 mL of FeSO₄ solution to each tube to initiate the reaction. The final concentrations should be optimized for the specific lipid substrate.

  • Incubation: Incubate the tubes in a shaking water bath at 37°C for 1 hour.

  • Termination of Reaction: Stop the reaction by adding 1.0 mL of 20% TCA.

  • Color Development: Add 2.0 mL of 0.8% TBA solution to each tube.

  • Incubate the tubes in a boiling water bath for 20 minutes.

  • Cool the tubes to room temperature and centrifuge at 3000 rpm for 15 minutes.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Calculation: Prepare a standard curve using TMP. Calculate the concentration of TBARS in each sample and determine the percentage inhibition of lipid peroxidation by this compound.

    Inhibition (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Conjugated Diene Assay

This method measures the formation of conjugated dienes, which are primary products of lipid peroxidation.

Materials:

  • This compound stock solution (in ethanol)

  • Linoleic acid emulsion (or other suitable PUFA) in phosphate buffer (pH 7.4)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) solution (thermal initiator)

  • Ethanol

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the lipid substrate and various concentrations of this compound in phosphate buffer. Include a vehicle control.

  • Initiation of Peroxidation: Add AAPH solution to the cuvette to initiate lipid peroxidation.

  • Measurement: Immediately place the cuvette in a spectrophotometer with a temperature-controlled cuvette holder set to 37°C.

  • Monitor the increase in absorbance at 234 nm over time. The formation of conjugated dienes results in an increased absorbance at this wavelength.

  • Data Analysis: Determine the rate of conjugated diene formation from the linear phase of the absorbance versus time plot.

  • Calculate the percentage inhibition of conjugated diene formation for each concentration of this compound.

    Inhibition (%) = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

Conclusion

This compound shows significant promise as an inhibitor of lipid peroxidation. The protocols and data presented here provide a framework for researchers to further investigate its efficacy and mechanism of action. These studies are crucial for the potential development of this compound as a therapeutic agent in diseases associated with oxidative stress. It is recommended that multiple assays be employed to gain a comprehensive understanding of its antioxidant properties.

References

Application Notes and Protocols for the Isolation of cis--Violaxanthin from Plant Extracts via Saponification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violaxanthin, a xanthophyll carotenoid abundant in many plants, particularly in the petals of flowers like pansies (Viola × wittrockiana), exists in both trans- and cis-isomeric forms. The cis-isomers, particularly 9-cis-violaxanthin, are of significant interest due to their biological activities, including their role as a precursor in the biosynthesis of the plant hormone abscisic acid (ABA) and potential antiproliferative effects on cancer cells.[1] This document provides a detailed protocol for the saponification of plant extracts to isolate cis-violaxanthin, addressing the critical challenges of isomerization and degradation.

Saponification is a crucial step in the purification of xanthophylls from plant extracts. This process utilizes an alkaline solution to hydrolyze ester bonds, thereby removing chlorophylls and lipids that can interfere with chromatographic separation. However, the harsh conditions of saponification can also lead to the degradation and isomerization of carotenoids. Therefore, a carefully optimized protocol is essential to maximize the yield and purity of the target this compound.

Experimental Protocols

I. Plant Material and Reagents

Plant Material: Fresh petals of yellow pansies (Viola × wittrockiana) are a recommended source due to their high violaxanthin content. Other potential sources include spinach and other dark leafy greens.

Reagents and Solvents:

  • Acetone (HPLC grade)

  • Petroleum ether or Hexane (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Potassium hydroxide (KOH)

  • Methanol (HPLC grade)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Butylated hydroxytoluene (BHT) (as an antioxidant)

  • Nitrogen gas

  • Distilled water

II. Extraction of Carotenoids from Plant Material

This protocol is designed to efficiently extract carotenoids while minimizing degradation. All steps should be performed under dim light and in a cool environment to prevent photo-oxidation and isomerization.

  • Homogenization:

    • Weigh approximately 10 g of fresh plant material (e.g., pansy petals).

    • Add the plant material to a mortar and pestle with a small amount of liquid nitrogen to flash-freeze and facilitate grinding into a fine powder.

    • Transfer the powdered plant material to a flask.

  • Solvent Extraction:

    • To the flask, add 100 mL of acetone containing 0.1% BHT.

    • Stir the mixture vigorously for 15-20 minutes at room temperature in the dark.

    • Filter the mixture through a Buchner funnel with filter paper.

    • Repeat the extraction process with the remaining plant residue two more times with fresh acetone to ensure complete extraction of the pigments.

    • Combine all the acetone extracts.

  • Phase Separation:

    • Transfer the combined acetone extract to a separatory funnel.

    • Add 50 mL of petroleum ether (or hexane) and 50 mL of a 10% aqueous NaCl solution.

    • Gently invert the separatory funnel several times to partition the carotenoids into the petroleum ether layer (epiphase). Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate completely. The upper petroleum ether layer will be intensely colored, while the lower aqueous acetone layer will be paler.

    • Drain and discard the lower aqueous layer.

    • Wash the petroleum ether layer two more times with 10% aqueous NaCl solution to remove residual acetone and water-soluble impurities.

    • Collect the upper petroleum ether layer containing the carotenoids.

  • Drying and Concentration:

    • Dry the petroleum ether extract by passing it through a column containing anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen gas using a rotary evaporator at a temperature not exceeding 35°C.

    • The resulting residue contains the crude carotenoid extract.

III. Saponification of the Crude Carotenoid Extract

This optimized saponification protocol is designed to hydrolyze chlorophylls and carotenoid esters while minimizing the isomerization of this compound.

  • Preparation of Saponification Reagent:

    • Prepare a 10% (w/v) solution of potassium hydroxide (KOH) in methanol. This should be prepared fresh before use.

  • Saponification Reaction:

    • Redissolve the crude carotenoid extract in a minimal amount of diethyl ether.

    • For every 100 mg of crude extract, add 10 mL of the 10% methanolic KOH solution.

    • The reaction can be carried out under two conditions:

      • Cold Saponification (Recommended to minimize isomerization): Keep the mixture at room temperature (around 20-25°C) in the dark for 12-16 hours under a nitrogen atmosphere.

      • Warm Saponification (Faster but with a higher risk of isomerization): Heat the mixture in a water bath at 35-40°C for 1-2 hours under a nitrogen atmosphere.

  • Extraction of Saponified Carotenoids:

    • After the saponification is complete, transfer the mixture to a separatory funnel.

    • Add an equal volume of diethyl ether and distilled water.

    • Gently mix and allow the layers to separate. The saponified carotenoids will be in the upper diethyl ether layer.

    • Collect the upper ether layer.

    • Wash the ether layer repeatedly with distilled water until the washings are neutral to pH paper. This is crucial to remove all traces of KOH, which can interfere with subsequent chromatographic steps.

  • Final Preparation:

    • Dry the saponified carotenoid extract over anhydrous sodium sulfate.

    • Evaporate the diethyl ether to dryness under a stream of nitrogen.

    • The resulting residue contains the saponified carotenoid mixture, enriched in free xanthophylls including violaxanthin isomers.

IV. Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

A C30 column is recommended for the optimal separation of carotenoid isomers.

  • Sample Preparation:

    • Redissolve the saponified carotenoid residue in a small, known volume of the initial mobile phase (e.g., Methanol/Methyl-tert-butyl ether/Water).

    • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C30 reverse-phase column (e.g., YMC Carotenoid S-3, 4.6 x 250 mm, 3 µm).

    • Mobile Phase: A gradient of Methanol (MeOH), Methyl-tert-butyl ether (MTBE), and Water. A typical gradient could be:

      • Solvent A: MeOH/MTBE/Water (81:15:4, v/v/v)

      • Solvent B: MeOH/MTBE (10:90, v/v)

      • Gradient program: 0-15 min, 100% A; 15-30 min, linear gradient to 100% B; 30-40 min, 100% B; 40-45 min, linear gradient back to 100% A; 45-55 min, 100% A.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) at 440 nm for violaxanthin.

    • Column Temperature: 25-30°C.

  • Identification and Quantification:

    • This compound and other carotenoids are identified by comparing their retention times and UV-Vis absorption spectra with authentic standards.

    • Quantification is performed by creating a calibration curve using a known concentration of a this compound standard.

Data Presentation

The following table summarizes the expected quantitative data from the analysis of carotenoids in pansy petals. The values are indicative and can vary depending on the specific cultivar, growing conditions, and extraction efficiency.

CarotenoidConcentration in Fresh Pansy Petals (µg/g fresh weight)Expected Recovery after Saponification (%)
Total Carotenoids 873 - 1300[2]85 - 95
Violaxanthin (all isomers) 150 - 25080 - 90
This compound 30 - 6070 - 85
Lutein 400 - 60090 - 98
β-Carotene 50 - 10085 - 95

Note: The recovery rates are estimates and can be influenced by the saponification conditions (temperature, duration) and handling.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Carotenoid Extraction cluster_saponification Saponification cluster_analysis Purification & Analysis plant_material Plant Material (Pansy Petals) homogenization Homogenization (Liquid N2) plant_material->homogenization solvent_extraction Solvent Extraction (Acetone + BHT) homogenization->solvent_extraction phase_separation Phase Separation (Petroleum Ether & NaCl) solvent_extraction->phase_separation drying_concentration Drying & Concentration phase_separation->drying_concentration crude_extract Crude Carotenoid Extract drying_concentration->crude_extract saponification_reaction Saponification (Methanolic KOH) crude_extract->saponification_reaction extraction_saponified Extraction of Saponified Carotenoids saponification_reaction->extraction_saponified final_prep Drying & Concentration extraction_saponified->final_prep saponified_extract Saponified Carotenoid Extract final_prep->saponified_extract hplc_purification HPLC Purification (C30 Column) saponified_extract->hplc_purification isolated_cis_violaxanthin Isolated this compound hplc_purification->isolated_cis_violaxanthin

Caption: Workflow for the isolation of this compound.

Proposed Signaling Pathway for Violaxanthin-Induced Apoptosis in Cancer Cells

While the precise signaling pathway for this compound-induced apoptosis is still under investigation, based on studies of other carotenoids like violacein, a plausible mechanism involves the induction of oxidative stress and subsequent activation of intrinsic and extrinsic apoptotic pathways.[3][4]

apoptosis_pathway cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cis_violaxanthin This compound fas Fas Receptor cis_violaxanthin->fas ros Increased ROS cis_violaxanthin->ros fadd FADD fas->fadd procaspase8 Procaspase-8 fadd->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Procaspase-3 caspase8->procaspase3 p53 p53 Activation ros->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c procaspase9 Procaspase-9 cytochrome_c->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Proposed violaxanthin-induced apoptosis pathway.

References

Spectrophotometric Determination of cis-Violaxanthin Concentration: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violaxanthin is a xanthophyll carotenoid found in many higher plants and algae. It plays a crucial role in the xanthophyll cycle, a photoprotective mechanism that dissipates excess light energy. The cis-isomer of violaxanthin, specifically 9-cis-violaxanthin, is a key precursor in the biosynthesis of the plant hormone abscisic acid (ABA), which is involved in various physiological processes, including stress responses and seed development.[1][2] The ability to accurately quantify cis-violaxanthin is therefore essential for research in plant physiology, photobiology, and for drug development efforts targeting pathways involving ABA.

This document provides a detailed protocol for the spectrophotometric determination of this compound concentration in biological samples. The method involves the extraction of carotenoids, removal of interfering chlorophylls, and subsequent spectrophotometric analysis.

Principle

The quantification of this compound is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. By measuring the absorbance of an extract at the specific maximum absorption wavelength (λmax) for this compound and using its molar extinction coefficient, the concentration can be determined. Due to the presence of other pigments with overlapping absorption spectra, such as chlorophylls and other carotenoids, a preliminary purification or the use of simultaneous equations for correction is necessary.

Quantitative Data Summary

Table 1: Molar Extinction Coefficients and Absorption Maxima for all-trans-Violaxanthin.

SolventMolar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Wavelength (nm)Reference
Ethanol153,000443[3]
Acetone144,000442[3]

Table 2: UV-Vis Absorption Maxima (λmax) of Violaxanthin Isomers.

IsomerSolventλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Reference
all-trans-ViolaxanthinHexane417440470[3]
all-trans-ViolaxanthinAcetone419442472[3]
all-trans-ViolaxanthinEthanol417440470[3]
9-cis-ViolaxanthinNot Specified412436465

Note: A hypsochromic (blue) shift is observed for the cis-isomer compared to the all-trans isomer.

Experimental Protocols

Pigment Extraction

This protocol is adapted for the extraction of carotenoids from plant leaf tissue. All steps should be performed under dim light to prevent photo-isomerization and degradation of carotenoids.[4]

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • 100% Acetone (cold)[5][6]

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Weigh approximately 100 mg of fresh or frozen plant tissue.

  • Immediately freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a microcentrifuge tube.

  • Add 1 mL of cold 100% acetone to the tube.

  • Vortex vigorously for 1 minute to extract the pigments.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.[5]

  • Carefully collect the supernatant containing the pigments into a new, clean microcentrifuge tube.

  • Repeat the extraction (steps 5-8) with the pellet until the pellet is colorless.

  • Pool all the supernatants. This is your total pigment extract.

Saponification (Optional - for Chlorophyll Removal)

For samples with high chlorophyll content, saponification can be used to remove chlorophylls, which interfere with the spectrophotometric measurement of carotenoids.

Materials:

  • Total pigment extract (from section 4.1)

  • 10% (w/v) KOH in methanol

  • Diethyl ether

  • Saturated NaCl solution

  • Deionized water

  • Rotary evaporator or nitrogen stream

Procedure:

  • To the total pigment extract, add an equal volume of 10% methanolic KOH.

  • Incubate the mixture in the dark at room temperature for 2 hours with occasional shaking.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of diethyl ether and an equal volume of saturated NaCl solution.

  • Shake gently to partition the carotenoids into the ether phase.

  • Collect the upper ether phase.

  • Wash the ether phase twice with deionized water.

  • Dry the ether phase over anhydrous sodium sulfate.

  • Evaporate the diethyl ether to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Immediately redissolve the carotenoid residue in a known volume of ethanol or acetone for spectrophotometric analysis.

Spectrophotometric Measurement and Calculation

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Calibrate the spectrophotometer with the same solvent used to dissolve the final extract (e.g., 100% acetone or ethanol).

  • Measure the absorbance of the pigment extract at the following wavelengths: 470 nm, 645 nm, and 663 nm.

  • If saponification was not performed, calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the equations of Lichtenthaler (1987) for 100% acetone.[5][6]

For 100% Acetone:

  • Chlorophyll a (Ca) (µg/mL) = 11.24 * A₆₆₁․₆ - 2.04 * A₆₄₄․₈

  • Chlorophyll b (Cb) (µg/mL) = 20.13 * A₆₄₄․₈ - 4.19 * A₆₆₁․₆

  • Total Carotenoids (Cx+c) (µg/mL) = (1000 * A₄₇₀ - 1.90 * Ca - 63.14 * Cb) / 214

  • To specifically estimate the concentration of this compound, measure the absorbance at its specific absorption maximum (around 436 nm).

Calculation of this compound Concentration (Approximation):

The concentration of this compound can be approximated using the Beer-Lambert law:

C = A / (ε * l)

Where:

  • C = Concentration of this compound (mol/L)

  • A = Absorbance at λmax (e.g., ~436 nm)

  • ε = Molar extinction coefficient of all-trans-violaxanthin (in L mol⁻¹ cm⁻¹) (use the value from Table 1 corresponding to your solvent). Note: This is an approximation.

  • l = Path length of the cuvette (typically 1 cm)

To express the concentration in µg/mL, use the following formula:

Concentration (µg/mL) = (A * MW) / (ε * l * 1000)

Where:

  • MW = Molecular weight of violaxanthin (600.88 g/mol )

Important Considerations:

  • The calculation provides an estimation of total violaxanthin, with an emphasis on the cis-isomer if the absorbance is measured at its specific λmax.

  • This method does not differentiate between 9-cis-violaxanthin and other cis-isomers.

  • The presence of other carotenoids with overlapping spectra (e.g., lutein, neoxanthin) will lead to an overestimation of the violaxanthin concentration. For more accurate results, chromatographic separation (e.g., HPLC) is required.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Pigment Extraction cluster_analysis Analysis start Plant Tissue grinding Grinding in Liquid N2 start->grinding extraction Extraction with Cold Acetone grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Pigment Extract centrifugation->supernatant spectrophotometry Spectrophotometry supernatant->spectrophotometry Measure Absorbance calculation Concentration Calculation spectrophotometry->calculation result This compound Concentration calculation->result ABA_pathway zeaxanthin trans-Zeaxanthin antheraxanthin Antheraxanthin zeaxanthin->antheraxanthin ZEP violaxanthin all-trans-Violaxanthin antheraxanthin->violaxanthin ZEP cis_violaxanthin 9-cis-Violaxanthin violaxanthin->cis_violaxanthin Isomerase (e.g., ABA4) neoxanthin 9'-cis-Neoxanthin violaxanthin->neoxanthin NSY/ABA4 xanthoxin Xanthoxin cis_violaxanthin->xanthoxin NCED neoxanthin->xanthoxin NCED aba Abscisic Acid (ABA) xanthoxin->aba Multiple Steps

References

Application Notes: cis-Violaxanthin as a Biomarker for Light Stress in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In environments where light intensity exceeds the capacity of photosynthetic carbon fixation, plants activate a series of protective mechanisms to prevent photo-oxidative damage.[1][2][3] A primary and rapidly responding defense is Non-Photochemical Quenching (NPQ), a process that dissipates excess light energy as heat.[3][4] Central to NPQ is the violaxanthin cycle, a reversible enzymatic process involving xanthophyll pigments.[5][6] Under high light stress, the di-epoxide carotenoid violaxanthin is converted to the epoxide-free zeaxanthin.[1][7] This conversion, which proceeds via the intermediate antheraxanthin, is a direct and quantifiable response to the level of light stress, making the components of this cycle, particularly the reduction in violaxanthin, effective biomarkers for assessing the photoprotective status of a plant.[8][9]

Principle of the Violaxanthin Cycle

The violaxanthin cycle operates within the thylakoid membrane of chloroplasts. When light is in excess, the buildup of a proton gradient (low lumenal pH) activates the enzyme Violaxanthin De-epoxidase (VDE).[6][10] VDE catalyzes the removal of two epoxide groups from violaxanthin, converting it first to antheraxanthin and then to zeaxanthin, using ascorbate as a reductant.[10][11] Zeaxanthin is directly involved in promoting the dissipation of energy as heat, thus contributing significantly to NPQ.[6][12] In low light conditions, the pH gradient dissipates, VDE becomes inactive, and the enzyme Zeaxanthin Epoxidase (ZEP) catalyzes the reverse reaction, converting zeaxanthin back to violaxanthin.[7] The ratio of these xanthophylls, often expressed as the De-Epoxidation State (DES), serves as a reliable indicator of the light stress experienced by the plant.[9]

Application Data

The activation of the violaxanthin cycle under increasing light intensity directly correlates with the level of light stress. The De-Epoxidation State (DES), calculated as (Zeaxanthin + Antheraxanthin) / (Violaxanthin + Antheraxanthin + Zeaxanthin), provides a quantitative measure of this response. A higher DES value indicates a greater conversion of violaxanthin to zeaxanthin, signifying higher light stress.

Table 1: De-Epoxidation State (DES) of Violaxanthin Cycle Pigments in Moso Bamboo Under Varying Light Intensities.

Light Intensity (µmol·m⁻²·s⁻¹)De-Epoxidation State (DES)
0 (Dark)0.37
3000.65
6000.78
9000.88
12000.94
15000.96

Data summarized from a study on moso bamboo, where seedlings were exposed to different light intensities for 2 hours after a 24-hour dark adaptation period.[9]

Signaling Pathway and Experimental Workflow

Violaxanthin_Cycle cluster_low_light Low Light / Dark cluster_high_light High Light Stress cluster_inputs_outputs Triggers & Outcomes Violaxanthin Violaxanthin (di-epoxide) Antheraxanthin_L Antheraxanthin (mono-epoxide) Antheraxanthin_L->Violaxanthin  Zeaxanthin Epoxidase (ZEP)   Zeaxanthin Zeaxanthin (epoxide-free) Zeaxanthin->Antheraxanthin_L  Zeaxanthin Epoxidase (ZEP)   Violaxanthin_H Violaxanthin (di-epoxide) Antheraxanthin_H Antheraxanthin (mono-epoxide) Violaxanthin_H->Antheraxanthin_H Violaxanthin De-epoxidase (VDE) Zeaxanthin_H Zeaxanthin (epoxide-free) Antheraxanthin_H->Zeaxanthin_H Violaxanthin De-epoxidase (VDE) Output Heat Dissipation (NPQ) Zeaxanthin_H->Output Promotes Input Excess Light Energy (Low Lumenal pH) Input->Violaxanthin_H Activates VDE

Caption: The Violaxanthin Cycle pathway under high and low light conditions.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase start 1. Induce Light Stress (Varying Intensities) sample 2. Collect Leaf Samples (Flash-freeze in liquid N₂) start->sample extract 3. Pigment Extraction (e.g., 100% Acetone) sample->extract hplc 4. HPLC Analysis extract->hplc quantify 5. Quantify Pigments (Peak Area vs. Standards) hplc->quantify calculate 6. Calculate DES (Z+A)/(V+A+Z) quantify->calculate correlate 7. Correlate DES with Stress Level calculate->correlate end Biomarker Assessment correlate->end

Caption: Workflow for quantifying violaxanthin cycle pigments as stress biomarkers.

Experimental Protocols

Protocol 1: Pigment Extraction from Leaf Tissue

This protocol outlines the procedure for extracting carotenoids, including violaxanthin, antheraxanthin, and zeaxanthin, from plant leaf samples.

Materials:

  • Leaf tissue

  • Liquid nitrogen

  • Mortar and pestle (pre-chilled)

  • 100% Acetone (HPLC grade), chilled

  • Microcentrifuge tubes

  • Microcentrifuge (refrigerated if possible)

  • Syringe filters (0.45 µm PTFE)[13]

  • HPLC vials

Procedure:

  • Harvest leaf samples (e.g., 50-100 mg fresh weight) and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[14]

  • Transfer the powder to a microcentrifuge tube.

  • Add 1 mL of chilled 100% acetone to the tube. Vortex vigorously for 1 minute to extract the pigments. Perform this step in dim light to prevent pigment degradation.

  • Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the pigments.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter directly into a dark HPLC vial.[13]

  • Store the samples at -20°C and analyze via HPLC as soon as possible.

Note: For some plant tissues with high lipid content, a saponification step may be necessary to remove interfering lipids and chlorophylls.[15] This involves treating the extract with methanolic potassium hydroxide (KOH), but it can also lead to the loss of epoxycarotenoids like violaxanthin if not performed carefully.[15]

Protocol 2: HPLC Quantification of Violaxanthin Cycle Pigments

This protocol provides a general method for the separation and quantification of violaxanthin and related xanthophylls using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Equipment:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm)[16]

  • Pigment standards (Violaxanthin, Antheraxanthin, Zeaxanthin) of known concentration

  • Mobile phase solvents (HPLC grade, e.g., Methanol, Acetonitrile, Ethyl Acetate)

  • Pigment extract (from Protocol 1)

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the violaxanthin, antheraxanthin, and zeaxanthin standards in the mobile phase to create a calibration curve (e.g., 0.1 to 20 µg/mL).[17]

  • HPLC Configuration:

    • Column: Acclaim Polar Advantage II C18 (or equivalent).[16]

    • Mobile Phase: Isocratic elution with 100% Methanol is a simple starting point.[16] Gradient elution systems (e.g., Acetonitrile:Methanol:Water mixtures) can also be used for better separation.[17]

    • Flow Rate: 0.5 - 1.0 mL/min.[16]

    • Column Temperature: 30°C.[16]

    • Injection Volume: 5 - 20 µL.[16][18]

    • Detector Wavelength: Monitor at 450 nm for carotenoids.[18] A PDA detector scanning from 200-700 nm is recommended for positive identification based on spectral characteristics.[16]

  • Analysis:

    • Inject the prepared standards to establish retention times and the calibration curve.

    • Inject the filtered plant extracts.

    • Identify the peaks in the sample chromatograms by comparing their retention times and spectral properties to the standards.

  • Quantification:

    • Calculate the area of the identified peaks for violaxanthin, antheraxanthin, and zeaxanthin.

    • Determine the concentration of each pigment in the sample by using the linear regression equation from the standard curve.

    • Express the final concentration in µg/g of fresh weight of the original leaf tissue.

Protocol 3: Violaxanthin De-epoxidase (VDE) Activity Assay

This spectrophotometric assay measures the activity of the key enzyme responsible for the conversion of violaxanthin to zeaxanthin.

Materials:

  • Crude protein extract from plant leaves

  • Violaxanthin substrate

  • Monogalactosyldiacylglycerol (MGDG)

  • Citrate buffer (e.g., 67 mM, pH 5.1)[11]

  • L-Ascorbate (Ascorbic acid) solution (e.g., 60 mM)[11]

  • Tris-HCl buffer (e.g., 3 M, pH 8.8) to stop the reaction[11]

  • Dual-wavelength spectrophotometer

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, combine the citrate buffer, MGDG (to solubilize the violaxanthin), and the purified violaxanthin substrate.[11][19]

  • Add Enzyme: Add the plant protein extract containing VDE to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding the L-ascorbate solution. Ascorbate serves as the necessary reducing agent for the de-epoxidation reaction.[11]

  • Monitor Absorbance: Immediately begin monitoring the change in absorbance. VDE activity can be tested by the absorbance change at 502 nm, where violaxanthin and zeaxanthin have different absorption characteristics.[11] Alternatively, dual-wavelength measurements (e.g., 502-540 nm) can be used to minimize scattering effects.[19]

  • Stop Reaction: After a set time (e.g., 20 minutes), stop the reaction by adding a high pH buffer like Tris-HCl.[11]

  • Calculate Activity: VDE activity is quantified based on the rate of change in absorbance over time. The results can be confirmed by extracting the carotenoids from the reaction mixture and analyzing them via HPLC (as in Protocol 2) to directly measure the formation of antheraxanthin and zeaxanthin.[19]

Interpretation of Results

  • High Light Stress: A significant decrease in the relative amount of cis-violaxanthin and a corresponding increase in antheraxanthin and zeaxanthin are indicative of high light stress. This will result in a high De-Epoxidation State (DES value > 0.5).

  • Low Light/Recovery: A high proportion of violaxanthin within the total xanthophyll pool (low DES value < 0.3) indicates that the plant is either under low light conditions or has recovered from a period of high light stress.

  • Enzyme Activity: Higher VDE activity measured in vitro correlates with a greater capacity for photoprotection in vivo. Plants acclimated to high light often exhibit increased VDE activity.[4]

Conclusion

The quantification of this compound and the other components of the violaxanthin cycle provides a sensitive and specific method for assessing light stress in plants. The protocols described here for pigment extraction, HPLC analysis, and enzyme activity measurement offer a robust framework for researchers in plant science and agronomy. By monitoring the De-Epoxidation State, scientists can gain valuable insights into a plant's real-time response to its light environment, aiding in the development of stress-tolerant crop varieties and understanding fundamental photoprotective mechanisms.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Co-elution of cis-Violaxanthin and Neoxanthin in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of cis-Violaxanthin and neoxanthin during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why do this compound and neoxanthin frequently co-elute in reversed-phase HPLC?

A1: this compound and neoxanthin are structurally similar xanthophylls. In traditional reversed-phase HPLC using C18 columns, the stationary phase may not provide sufficient selectivity to resolve these isomers, leading to overlapping peaks or complete co-elution. The subtle differences in their polarity and shape require a more specialized stationary phase for effective separation.

Q2: What is the most effective column for separating this compound and neoxanthin?

A2: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers, including this compound and neoxanthin.[1][2] The longer alkyl chain of the C30 stationary phase provides greater shape selectivity and hydrophobicity compared to C18 columns, which is essential for resolving structurally similar carotenoids.[1]

Q3: Can I use a C18 column to separate these compounds?

A3: While some methods using C18 columns for xanthophyll analysis exist, they often result in poor resolution of lutein and zeaxanthin, and by extension, can be problematic for resolving this compound and neoxanthin.[1] For reliable and baseline separation of these specific isomers, a C30 column is the superior choice.

Q4: What is the typical mobile phase composition for this separation?

A4: A gradient elution using a ternary mixture of methanol, methyl-tert-butyl ether (MTBE), and water is commonly employed. The precise gradient profile is critical for achieving separation. A typical mobile phase system involves varying the proportions of these solvents throughout the run to effectively resolve the xanthophylls.

Q5: How does temperature affect the separation?

A5: Column temperature is a critical parameter for optimizing the separation of carotenoids. Lower temperatures, typically between 10°C and 20°C, have been shown to improve the resolution of carotenoid isomers on a C30 column.[3] Conversely, higher temperatures may lead to decreased retention times and potential co-elution.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and neoxanthin.

Issue 1: Complete Co-elution or Poor Resolution
Potential Cause Recommended Solution
Inadequate Stationary Phase Switch to a C30 reversed-phase column. C18 columns often lack the necessary selectivity for these isomers.
Suboptimal Mobile Phase Gradient Optimize the gradient elution program. Adjust the initial and final concentrations of MTBE and the gradient slope. A slower, more shallow gradient can often improve the resolution of closely eluting peaks.
Incorrect Mobile Phase Composition Ensure the mobile phase is prepared accurately. Small variations in solvent ratios can significantly impact selectivity. Use high-purity, HPLC-grade solvents.
High Column Temperature Reduce the column temperature. Operate the column oven in the range of 10-20°C to enhance resolution.
Issue 2: Peak Tailing
Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase This can occur due to active sites on the silica backbone. Ensure the mobile phase pH is appropriate if using buffers (though often not necessary for this separation). Using a well-packed, high-quality C30 column can minimize these interactions.
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.
Sample Solvent Incompatibility Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
Issue 3: Peak Broadening
Potential Cause Recommended Solution
Column Degradation The column may be nearing the end of its lifespan. Replace the column with a new C30 column.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.
Slow Detector Response Time Ensure the detector data acquisition rate is appropriate for the peak widths.
Issue 4: Ghost Peaks
Potential Cause Recommended Solution
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and water. Filter all solvents before use.
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent run to confirm carryover.
Sample Degradation Carotenoids can be sensitive to light and heat. Protect samples from light and keep them cool before injection.

Experimental Protocols

Recommended Method for Separation of this compound and Neoxanthin

This method is adapted from a validated procedure that demonstrates a successful separation of violaxanthin and neoxanthin in under 20 minutes.[1]

Chromatographic Conditions:

Parameter Value
Column C30 Reversed-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase A Methanol/Water (98:2, v/v)
Mobile Phase B Methanol/Water (95:5, v/v)
Mobile Phase C Methyl-tert-butyl ether (MTBE)
Flow Rate 1.0 mL/min
Column Temperature 20°C
Detection Wavelength 450 nm
Injection Volume 20 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B % Mobile Phase C
0.09604
2.09604
12.001585
15.001585
16.09604
20.09604

Expected Elution Order:

Based on typical reversed-phase chromatography of xanthophylls, the elution order is as follows:

  • Violaxanthin

  • Neoxanthin

  • Lutein

  • Zeaxanthin

Note: The exact retention times can vary depending on the specific HPLC system, column batch, and mobile phase preparation.

Data Presentation

The following table presents representative retention times for key xanthophylls using the recommended C30 column method.

Compound Retention Time (min)
Violaxanthin~ 5.5
Neoxanthin~ 6.0
Lutein~ 7.5
Zeaxanthin~ 8.0

These are approximate retention times based on published chromatograms. Actual retention times may vary.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Plant Tissue/Extract extract Extract Carotenoids (e.g., with acetone/methanol) sample->extract concentrate Evaporate and Reconstitute in Injection Solvent extract->concentrate inject Inject Sample (20 µL) concentrate->inject separation C30 Column Separation (20°C, 1 mL/min) inject->separation detection Diode Array Detection (450 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Identify and Integrate Peaks chromatogram->integrate quantify Quantify Analytes integrate->quantify

Caption: Workflow for the HPLC analysis of this compound and neoxanthin.

Troubleshooting Logic for Co-elution

G start Co-elution of This compound & Neoxanthin check_column Are you using a C30 column? start->check_column use_c30 Switch to a C30 column check_column->use_c30 No check_gradient Is the mobile phase gradient optimized? check_column->check_gradient Yes use_c30->check_gradient optimize_gradient Adjust MTBE concentration and gradient slope check_gradient->optimize_gradient No check_temp Is the column temperature between 10-20°C? check_gradient->check_temp Yes optimize_gradient->check_temp adjust_temp Set column temperature to 10-20°C check_temp->adjust_temp No resolved Peaks Resolved check_temp->resolved Yes adjust_temp->resolved

Caption: Decision tree for troubleshooting the co-elution of xanthophylls.

References

Optimization of mobile phase for cis-Violaxanthin HPLC analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the High-Performance Liquid Chromatography (HPLC) analysis of cis-Violaxanthin. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Issue IDQuestionPossible Causes & Solutions
VIO-TS-01 Poor resolution between this compound and other carotenoids (e.g., Neoxanthin, Lutein). 1. Inadequate Mobile Phase Composition: The polarity of the mobile phase may not be optimal for separating these structurally similar compounds. Solution: Adjust the gradient profile. For example, with a mobile phase of Acetonitrile:Water (9:1) (Solvent A) and Ethyl Acetate (Solvent B), try a shallower gradient to increase the separation window between closely eluting peaks.[1] 2. Incorrect Column Chemistry: Standard C18 columns may not provide sufficient selectivity for carotenoid isomers. Solution: Utilize a C30 column, which is specifically designed to enhance the separation of geometrical isomers of carotenoids.[2] C30 columns offer better resolution for cis/trans isomers compared to C18 columns.[2][3] 3. Suboptimal Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of separation. Solution: Optimize the column temperature. A temperature of around 20-23°C is often a good compromise for the separation of major carotenoids and their cis isomers.[3]
VIO-TS-02 Peak tailing observed for the Violaxanthin peak. 1. Analyte Interaction with Silica: Residual silanol groups on the stationary phase can interact with the polar functional groups of violaxanthin. Solution: Add a modifier to the mobile phase, such as 0.1% triethylamine (TEA), to mask the active silanol sites and improve peak shape.[4] 2. Injection Solvent Mismatch: If the injection solvent is significantly stronger (less polar) than the initial mobile phase, it can cause band broadening and tailing.[3] Solution: Ensure the sample is dissolved in a solvent that is compatible with or weaker than the initial mobile phase conditions to allow for on-column focusing.[3] 3. Column Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks. Solution: Reduce the injection volume or the concentration of the sample.
VIO-TS-03 Inconsistent retention times for this compound across different runs. 1. Poor Column Equilibration: Insufficient time for the column to re-equilibrate to the initial mobile phase conditions between gradient runs is a common cause of retention time shifts. Solution: Increase the column equilibration time at the end of each run to ensure the mobile phase composition within the column is consistent at the start of the next injection. 2. Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile organic solvents. Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[5] 3. Pump Performance Issues: Fluctuations in the pump's flow rate or solvent proportioning can lead to variable retention times. Solution: Purge the pumps to remove air bubbles and perform a flow rate accuracy test.[5]
VIO-TS-04 Low sensitivity or no peak detected for this compound. 1. On-column Degradation: Violaxanthin is sensitive to acidic conditions, light, and oxygen.[6] Solution: Work under subdued light and consider adding an antioxidant like Butylated hydroxytoluene (BHT) to the mobile phase and sample extracts.[4][6] Ensure the mobile phase pH is not acidic, as this can cause epoxide-furanoid rearrangements.[7] 2. Incorrect Detection Wavelength: The detector may not be set to the optimal wavelength for detecting violaxanthin. Solution: Set the DAD/UV-Vis detector to the maximum absorption wavelength for violaxanthin, which is typically around 440-450 nm.[1] 3. Leaks in the System: A leak in the flow path can result in a loss of sample before it reaches the detector. Solution: Systematically check for loose fittings and signs of leaks from the injector to the detector.[8]
VIO-TS-05 Appearance of unexpected "ghost" peaks in the chromatogram. 1. Carryover from Previous Injection: Highly retained compounds from a previous analysis may elute in a subsequent run. Solution: Implement a column wash step with a strong solvent (e.g., 100% Methyl tert-butyl ether or Ethyl Acetate) at the end of each gradient run to elute any strongly bound compounds. 2. Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks in the chromatogram. Solution: Use high-purity, HPLC-grade solvents and filter all mobile phases through a 0.45 µm filter before use.[1]

Frequently Asked Questions (FAQs)

1. What is a recommended starting mobile phase for this compound analysis?

A common and effective mobile phase for separating violaxanthin and its isomers is a gradient system utilizing a C18 or C30 column. A good starting point is a binary gradient of:

  • Solvent A: Acetonitrile:Water (9:1, v/v)

  • Solvent B: Ethyl Acetate[1]

Another widely used system, particularly with C30 columns for enhanced isomer separation, consists of:

  • Solvent A: Methanol:Water (e.g., 98:2 or 95:5, v/v)

  • Solvent B: Methyl tert-butyl ether (MTBE)[2][3]

2. Why is a C30 column often recommended over a C18 column for Violaxanthin analysis?

C30 columns have a longer alkyl chain and are polymeric, which provides enhanced shape selectivity for long, rigid molecules like carotenoids.[2] This is particularly advantageous for separating geometrical (cis/trans) isomers of violaxanthin, which may co-elute on a standard C18 column.[2][3]

3. How can I prevent the degradation of this compound during sample preparation and analysis?

Violaxanthin is susceptible to degradation from light, heat, oxygen, and acidic conditions.[6] To minimize degradation:

  • Perform all extraction and preparation steps under dim or amber light.

  • Avoid high temperatures; if necessary, use controlled heating and shorter durations.

  • Use amber vials for sample storage and in the autosampler.[2]

  • Add an antioxidant such as BHT to your extraction solvents.[4][6]

  • Neutralize acidic sample extracts. For instance, in citrus fruit analysis, Na2CO3 can be used to neutralize organic acids.[7]

4. What are typical gradient conditions for separating Violaxanthin isomers?

Below are examples of gradient profiles that have been successfully used for carotenoid separations, including violaxanthin.

Table 1: Example Gradient Profile 1 (C18 Column)

Time (min)% Solvent A (Acetonitrile:Water, 9:1)% Solvent B (Ethyl Acetate)Flow Rate (mL/min)
090101.0
2030701.0
3090101.0
Based on the method described by Muntean, 2005.[1]

Table 2: Example Gradient Profile 2 (C30 Column)

Time (min)% Solvent A (Methanol:Water with Ammonium Acetate)% Solvent B (MTBE)Flow Rate (mL/min)
010000.9
4585150.9
5540600.9
6030700.9
7010000.9
Adapted from methodologies for comprehensive carotenoid isomer analysis.[9]

5. My chromatogram shows split peaks for Violaxanthin. What is the cause?

Split peaks can be caused by several factors:

  • Injection Issues: A partially blocked injector port or a bad rotor seal can distort the injection band.[8]

  • Injection Solvent Incompatibility: As mentioned in the troubleshooting guide, injecting in a solvent that is much stronger than the mobile phase can lead to peak distortion.[3] The carotenoids may precipitate upon injection or travel through the column as a diffuse band.[3]

  • Column Contamination: A blockage at the column inlet frit can cause the sample to flow unevenly onto the stationary phase. A reverse flush of the column (if permitted by the manufacturer) may help.

Experimental Protocols

Protocol 1: General Purpose Violaxanthin Analysis using a C18 Column

This protocol is adapted for the general quantification of violaxanthin in plant extracts.

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Nucleosil 120-5 C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase:

    • Solvent A: Acetonitrile:Water (9:1, v/v).

    • Solvent B: Ethyl Acetate.

    • Filter both solvents through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[1]

  • Chromatographic Conditions:

    • Gradient: 10% to 70% B over 20 minutes, then return to 10% B and equilibrate for 10 minutes.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 35°C.[1]

    • Detection Wavelength: 450 nm.[1]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Extract carotenoids from the sample matrix using a suitable solvent (e.g., acetone, ethanol).[6]

    • Perform liquid-liquid extraction to transfer carotenoids to a solvent like diethyl ether.[6]

    • If chlorophyll interference is high, a saponification step may be necessary.

    • Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the initial mobile phase or a compatible solvent.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Peak Resolution check_column Is a C30 column in use? start->check_column use_c30 Switch to C30 Column for Isomer Selectivity check_column->use_c30 No adjust_gradient Adjust Gradient Profile (e.g., shallower slope) check_column->adjust_gradient Yes use_c30->adjust_gradient check_tailing Peak Tailing Observed? adjust_gradient->check_tailing add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) check_tailing->add_modifier Yes optimize_temp Optimize Column Temperature (e.g., 20-25°C) check_tailing->optimize_temp No check_injection_solvent Optimize Injection Solvent (match initial mobile phase) add_modifier->check_injection_solvent check_injection_solvent->optimize_temp end End: Optimized Separation optimize_temp->end

Caption: Workflow for optimizing mobile phase and conditions for violaxanthin HPLC analysis.

HPLC_Troubleshooting_Logic problem Chromatographic Problem (e.g., No Peak, RT Shift) check_pressure System Pressure Normal? problem->check_pressure check_leaks Check for Leaks (fittings, seals) check_pressure->check_leaks No check_rt Retention Time Stable? check_pressure->check_rt Yes check_blockage Check for Blockages (frits, tubing) check_leaks->check_blockage check_equilibration Increase Column Equilibration Time check_rt->check_equilibration No check_peaks Peak Shape/Sensitivity OK? check_rt->check_peaks Yes check_mobile_phase Prepare Fresh Mobile Phase check_equilibration->check_mobile_phase solution Problem Resolved check_mobile_phase->solution check_detector Verify Detector Wavelength (450 nm) & Lamp check_peaks->check_detector No check_peaks->solution Yes check_sample_prep Review Sample Prep (degradation, solvent) check_detector->check_sample_prep check_sample_prep->solution

Caption: Logical troubleshooting workflow for common HPLC issues in violaxanthin analysis.

References

Preventing isomerization of cis-Violaxanthin during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the isomerization of cis-violaxanthin during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is violaxanthin and why is its cis-isomer important?

Violaxanthin is a xanthophyll, a type of carotenoid pigment found in many plants. It plays a role in the xanthophyll cycle, a process that protects photosynthetic organisms from damage by high light levels. The cis-isomers of violaxanthin, such as 9-cis-violaxanthin, are of particular interest in research due to their potential biological activities, which can differ from the more common all-trans-isomer.

Q2: What causes the isomerization of this compound to its trans-form?

The isomerization of this compound is primarily triggered by exposure to light, heat, and acidic conditions.[1] These factors provide the energy needed to overcome the activation barrier for the rotation around the carbon-carbon double bonds in the polyene chain, leading to a more thermodynamically stable all-trans form.

Q3: How can I visually identify if isomerization has occurred in my sample?

While definitive identification requires chromatographic and spectroscopic methods, a preliminary indication of isomerization can sometimes be observed as a slight color change in the sample extract. However, this is not a reliable method. The most accurate way to identify and quantify isomers is through High-Performance Liquid Chromatography (HPLC) analysis, where different isomers will have distinct retention times and absorption spectra.

Q4: What are the key preventative measures to minimize isomerization during sample preparation?

To minimize the isomerization of this compound, it is crucial to control the sample's environment throughout the entire preparation process. This includes:

  • Minimizing Light Exposure: Work in a dark or dimly lit room and use amber-colored glassware or wrap containers in aluminum foil.[1]

  • Controlling Temperature: Keep samples cold by using ice baths and pre-chilled solvents.[1] Perform extractions at room temperature or below.

  • Avoiding Acidic Conditions: Neutralize any acidic residues from the sample matrix by adding a base like calcium carbonate or pyridine.[1]

  • Using an Inert Atmosphere: To prevent oxidation, which can also lead to degradation, it is recommended to work under an inert gas like nitrogen or argon.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
HPLC chromatogram shows a large all-trans-violaxanthin peak and a small or absent this compound peak. Isomerization has likely occurred during sample preparation.Review your protocol and ensure strict adherence to light, temperature, and pH control measures. Consider using a C30 HPLC column for better separation of isomers.[2][3]
Sample extract appears to have lost some of its color. This could indicate degradation of carotenoids, including violaxanthin.In addition to preventing isomerization, consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent to prevent oxidative degradation.[4]
Difficulty in separating cis- and all-trans-violaxanthin peaks in HPLC. The HPLC method may not be optimized for isomer separation.Use a C30 reversed-phase column, which is specifically designed for separating geometric isomers of carotenoids.[2][3] Optimize the mobile phase gradient and temperature.

Data Presentation: Factors Affecting this compound Stability

While specific quantitative data for this compound isomerization is highly dependent on the sample matrix and experimental conditions, the following table summarizes the expected qualitative and semi-quantitative effects of key factors.

Factor Condition Expected Impact on this compound Stability Isomerization Rate
Temperature 4°C (Refrigerated)High stabilityMinimal
25°C (Room Temperature)Moderate stabilityLow to moderate
60°C (Elevated)Low stabilityHigh
Light Exposure DarknessHigh stabilityMinimal
Ambient laboratory lightModerate stabilityModerate
Direct sunlightVery low stabilityVery high
pH pH 7.0 (Neutral)High stabilityMinimal
pH 5.0 (Acidic)Low stabilityHigh
pH 9.0 (Basic)Moderate to high stabilityLow

Note: The isomerization rates are relative and for illustrative purposes. Actual rates will vary.

Experimental Protocols

Protocol 1: Extraction of this compound with Minimized Isomerization

This protocol outlines a method for extracting carotenoids from plant tissue while minimizing the risk of this compound isomerization.

  • Sample Preparation:

    • Harvest fresh plant material and immediately freeze it in liquid nitrogen to halt enzymatic activity.

    • Grind the frozen tissue into a fine powder using a mortar and pestle, keeping the sample on dry ice.

  • Extraction:

    • Perform all subsequent steps under dim light.

    • To a known amount of powdered sample (e.g., 1 gram), add 10 mL of a pre-chilled extraction solvent mixture of hexane:acetone:ethanol (2:1:1 v/v/v) containing 0.1% BHT and a small amount of calcium carbonate to neutralize acids.

    • Homogenize the sample on ice for 1-2 minutes.

    • Centrifuge the mixture at 4°C for 10 minutes at 5000 x g.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Pool the supernatants.

  • Solvent Evaporation:

    • Evaporate the solvent from the pooled supernatant under a gentle stream of nitrogen gas in a cool water bath.

    • Once the solvent has evaporated, resuspend the carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., methyl tert-butyl ether).

  • Storage:

    • Store the final extract at -80°C under a nitrogen atmosphere until HPLC analysis.

Protocol 2: HPLC Analysis of Violaxanthin Isomers

This protocol describes a method for the separation and quantification of cis- and all-trans-violaxanthin isomers using a C30 column.

  • HPLC System: An HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Methanol:Water (95:5 v/v)

    • Solvent B: Methyl tert-butyl ether

  • Gradient Elution:

    • 0-15 min: 20% to 80% B

    • 15-20 min: 80% B (isocratic)

    • 20-25 min: 80% to 20% B

    • 25-30 min: 20% B (isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: Monitor at 440 nm.

  • Identification: Identify cis- and all-trans-violaxanthin peaks based on their retention times and characteristic UV-Vis absorption spectra. Cis-isomers typically have a "cis-peak" at a shorter wavelength than the main absorption maximum.

Visualizations

Isomerization_Pathway cis_Violaxanthin This compound trans_Violaxanthin all-trans-Violaxanthin cis_Violaxanthin->trans_Violaxanthin Light, Heat, Acid

Caption: Isomerization of cis- to all-trans-violaxanthin.

Experimental_Workflow cluster_extraction Extraction (Dim Light, Cold) cluster_processing Processing cluster_analysis Analysis Sample_Prep Sample Grinding (Liquid N2) Extraction Solvent Extraction (with BHT & CaCO3) Sample_Prep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Solvent Evaporation (N2 Stream) Supernatant->Evaporation Resuspension Resuspend in HPLC Solvent HPLC HPLC Analysis (C30 Column) Resuspension->HPLC

Caption: Workflow for minimizing violaxanthin isomerization.

References

Best practices for long-term storage of cis-Violaxanthin standards.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: cis-Violaxanthin Standards

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound standards, along with troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound standards?

For long-term storage, it is recommended to keep this compound standards at ultra-low temperatures, ideally at -70°C or lower. Studies on other carotenoids have shown that storage at -70°C ensures the stability of standard solutions for at least six months[1]. While -20°C is often used for short-term storage, significant degradation of violaxanthin has been observed at -18°C over a one-year period[2].

Q2: How should I handle this compound standards upon receipt?

Upon receipt, immediately store the standard at or below -70°C in its original packaging. Minimize exposure to light and oxygen, as these factors can accelerate degradation and isomerization[3]. It is advisable to work under dim or red light when preparing solutions.

Q3: What is the best solvent for dissolving and storing this compound?

This compound should be dissolved in a high-purity, peroxide-free solvent. Commonly used solvents for carotenoids include ethanol, methanol, and mixtures containing ethyl acetate. The choice of solvent may depend on the subsequent analytical method (e.g., HPLC). For long-term storage of stock solutions, it is crucial to use solvents that have been purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

Q4: How can I prevent the isomerization of this compound to its trans isomer?

To prevent isomerization, strictly avoid exposure to light, heat, and acids. Photochemical reactions are a primary cause of isomerization[3]. Prepare solutions under low-light conditions and store them in amber vials or vials wrapped in aluminum foil. Avoid high temperatures during sample preparation and analysis.

Q5: How long can I expect my this compound standard to be stable under optimal conditions?

While specific long-term stability data for this compound is limited, data for violaxanthin shows approximately 17% degradation after one year at -18°C under vacuum in the dark[2]. At -70°C, stability is expected to be significantly better, likely extending for several months with minimal degradation, similar to other carotenoids[1]. It is best practice to periodically check the purity of the standard using HPLC, especially for long-term studies.

Troubleshooting Guides

Issue 1: Inconsistent or low signal during HPLC analysis.

  • Possible Cause 1: Degradation of the standard.

    • Solution: Verify the storage conditions of your standard. If it has been stored for an extended period, at an inappropriate temperature, or with repeated freeze-thaw cycles, it may have degraded. Prepare a fresh working solution from a new or properly stored stock.

  • Possible Cause 2: Isomerization.

    • Solution: this compound may have isomerized to the trans form, which will have a different retention time and spectral properties. Ensure all handling steps were performed with minimal light and heat exposure. Review your HPLC chromatogram for the appearance of unexpected peaks.

  • Possible Cause 3: Instrument Issues.

    • Solution: Refer to general HPLC troubleshooting guides to check for issues with the injector, detector, or mobile phase delivery[4][5]. Ensure the detector is set to the correct wavelength for this compound (typically around 440 nm).

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause 1: Oxidative degradation.

    • Solution: The presence of oxygen can lead to the formation of apocarotenoids and other degradation products. Ensure solvents are degassed and blanketed with an inert gas. Prepare fresh standards and samples.

  • Possible Cause 2: Isomerization.

    • Solution: As mentioned, light and heat can cause isomerization. Peaks corresponding to trans-Violaxanthin or other cis isomers may appear. Compare your chromatogram to a reference or a freshly prepared standard.

  • Possible Cause 3: Contamination.

    • Solution: Contamination can arise from solvents, glassware, or the sample matrix. Ensure high-purity solvents and clean equipment. Run a blank to identify any background peaks.

Quantitative Data on Violaxanthin Stability

The following table summarizes available data on the stability of violaxanthin under specific storage conditions.

CompoundStorage TemperatureDurationPurity/RecoveryStorage ConditionsReference
Violaxanthin-18°C1 year82.7% recoveredSealed borosilicate glass ampoule under vacuum, in the dark[2]
Zeaxanthin-18°C1 year98.5% puritySealed borosilicate glass ampoule under vacuum, in the dark[2]
Carotenoid Standards-70°C6 monthsStableStandard solutions (0.05-5 µg/mL)[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Allow the vial of solid this compound standard to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Under dim or red light, weigh the required amount of the standard.

  • Dissolve the standard in a suitable HPLC-grade solvent (e.g., ethanol) that has been purged with nitrogen for at least 15 minutes.

  • Use a volumetric flask to bring the solution to the desired final concentration.

  • Sonicate briefly in a cool water bath if necessary to ensure complete dissolution.

  • Aliquot the stock solution into smaller amber glass vials, blanket the headspace with nitrogen or argon, and seal tightly.

  • Store the aliquots at -70°C or below.

Visualizations

G cluster_storage Long-Term Storage Protocol cluster_troubleshooting Troubleshooting Workflow storage_temp Store at <= -70°C protect_light Protect from Light (Amber Vials/Foil) storage_temp->protect_light inert_atm Use Inert Atmosphere (Nitrogen/Argon) protect_light->inert_atm start Inconsistent HPLC Results? check_storage Review Storage Conditions (Temp, Light, Age) start->check_storage check_handling Review Handling Protocol (Light, Heat, Solvent Purity) start->check_handling check_instrument Perform Instrument Check (Blank Run, System Suitability) start->check_instrument prepare_fresh Prepare Fresh Standard check_storage->prepare_fresh check_handling->prepare_fresh check_instrument->prepare_fresh If Instrument OK problem_solved Problem Resolved prepare_fresh->problem_solved

Caption: Workflow for storage and troubleshooting of this compound standards.

References

Technical Support Center: Correction for Chlorophyll Interference in cis-Violaxanthin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of chlorophyll interference during the quantification of cis-violaxanthin and other xanthophylls.

Frequently Asked Questions (FAQs)
Q1: Why does chlorophyll interfere with the quantification of violaxanthin and other carotenoids?

Chlorophylls and carotenoids (including violaxanthin) have overlapping absorption spectra, particularly in the blue-violet region of the visible spectrum (400-500 nm).[1][2] Chlorophyll a and b exhibit strong absorption in this range, which can mask the absorbance of violaxanthin, leading to an overestimation of its concentration when using spectrophotometric methods.[2][3]

  • Chlorophyll a has absorption maxima around 430 nm and 662 nm.

  • Chlorophyll b has absorption maxima around 453 nm and 642 nm.[2]

  • Violaxanthin and other carotenoids have broad absorption peaks between 400 and 500 nm.[2]

This spectral overlap makes it impossible to accurately quantify violaxanthin using simple spectrophotometry without first either physically removing the chlorophyll or using advanced mathematical correction methods.

Q2: What are the primary strategies to correct for chlorophyll interference?

There are three main strategies to counteract chlorophyll interference, each with its own advantages and limitations. The choice of method depends on the required accuracy, available equipment, and sample complexity.

  • Physical Removal: Involves selectively removing chlorophyll from the sample extract before analysis.

  • Chromatographic Separation: Uses techniques like HPLC to physically separate violaxanthin from chlorophylls before detection and quantification.[4][5]

  • Spectrophotometric Correction: Employs mathematical algorithms or multi-wavelength equations to deconvolve the mixed spectra.[6][7]

Below is a workflow to help decide which strategy to employ.

G A Start: Plant Extract (Violaxanthin + Chlorophyll) B Do you have an HPLC system? A->B C Is high accuracy and isomer-specific data required? B->C No D HPLC Analysis (Gold Standard) B->D Yes E Physical Chlorophyll Removal C->E Yes G Spectrophotometric Analysis C->G No (Total Carotenoids OK) J Accurate Quantification D->J F Is removal efficiency sufficient? E->F F->E No, repeat or choose another method F->G Yes H Are results still inaccurate? G->H I Consider Advanced Methods (e.g., Spectral Deconvolution) H->I Yes H->J No I->J G A 1. Sample Preparation - Extract pigments (e.g., 100% Acetone) - Centrifuge to clarify - Filter (0.2 µm PTFE) B 2. HPLC System Setup - C18 or C30 Reverse-Phase Column - UV-Vis or DAD Detector (430-450 nm) A->B C 3. Mobile Phase Gradient - Use a tertiary solvent system (e.g., A: MeOH/Ammonium Acetate, B: MTBE, C: Water) B->C D 4. Injection & Run - Inject filtered sample - Run gradient program C->D E 5. Quantification - Identify peak by retention time (vs. standard) - Integrate peak area - Calculate concentration from calibration curve D->E

References

Technical Support Center: Analysis of cis-Violaxanthin and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-violaxanthin. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound that I should be aware of during analysis?

A1: The degradation of this compound primarily involves two types of reactions: isomerization and oxidation.

  • Isomerization: this compound can isomerize to other geometric isomers, such as all-trans-violaxanthin and other cis-isomers (e.g., 9-cis, 13-cis). This can be induced by heat, light, and acidic conditions.

  • Oxidative Degradation: The epoxy groups in violaxanthin are susceptible to rearrangement, especially under acidic or thermal stress, leading to the formation of 5,8-epoxy derivatives known as furanoxides or neochromes. Enzymatic cleavage, for instance by 9-cis-epoxycarotenoid dioxygenase (NCED), can lead to the formation of xanthoxin, a precursor to abscisic acid (ABA).

Q2: What are the optimal storage conditions to prevent the degradation of my this compound samples?

A2: To minimize degradation, samples containing this compound should be handled with care. Carotenoids are susceptible to degradation from light, heat, and oxygen.[1] It is recommended to:

  • Work under subdued light.

  • Use amber-colored glassware or wrap containers in aluminum foil.

  • Store samples at low temperatures, preferably at -80°C.

  • Store samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Avoid exposure to acidic conditions.

Q3: I am observing unexpected peaks in my chromatogram. How can I determine if they are degradation products of this compound?

A3: Unexpected peaks can arise from various sources. To identify if they are degradation products of this compound, you can employ the following strategies:

  • Mass Spectrometry (MS): Analyze the unexpected peaks using MS to determine their mass-to-charge ratio (m/z). Degradation products like furanoxides will have the same molecular weight as violaxanthin, while oxidative cleavage products will have lower molecular weights.

  • Tandem MS (MS/MS): Perform MS/MS analysis on the parent ion of the unexpected peak and compare the fragmentation pattern with that of your this compound standard. Common losses for carotenoids include toluene (92 Da) and water (18 Da).

  • UV-Vis Spectroscopy: Analyze the UV-Vis spectrum of the unexpected peaks. Isomers of violaxanthin will have similar but distinct spectra, often with a "cis-peak." Furanoxides will show a blue shift (shift to shorter wavelengths) in their absorption maxima compared to the parent compound.

  • Forced Degradation Study: Intentionally degrade a pure standard of this compound under controlled conditions (e.g., by exposure to acid, heat, or light) and analyze the resulting mixture. This can help you to identify the retention times and spectral characteristics of the degradation products.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and its isomers.

Possible Causes:

  • Inappropriate HPLC/UPLC column.

  • Suboptimal mobile phase composition.

  • Incorrect column temperature.

Solutions:

ParameterRecommendation
Column Use a C30 stationary phase, which is specifically designed for the separation of carotenoid isomers.
Mobile Phase Employ a gradient elution with a mixture of solvents like methanol, methyl-tert-butyl ether (MTBE), and water.
Temperature Optimize the column temperature. Lower temperatures (e.g., 18-25°C) often improve the resolution of carotenoid isomers.
Issue 2: Appearance of broad or tailing peaks for this compound.

Possible Causes:

  • Active sites on the column.

  • Sample overload.

  • Incompatibility between the injection solvent and the mobile phase.

Solutions:

ParameterRecommendation
Column Use a well-maintained, high-quality C30 column. Consider using a guard column to protect the analytical column.
Sample Concentration Reduce the concentration of the injected sample.
Injection Solvent Dissolve the sample in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase.
Issue 3: Significant degradation of this compound during sample preparation and analysis.

Possible Causes:

  • Exposure to light, heat, or oxygen.

  • Presence of acidic residues in solvents or glassware.

  • Prolonged extraction and analysis times.

Solutions:

StepRecommendation
Sample Preparation Work quickly and under dim light. Use solvents containing antioxidants like butylated hydroxytoluene (BHT). Neutralize glassware with a small amount of a weak base if acid contamination is suspected.
Extraction Perform extraction at low temperatures. Use methods like ultrasound-assisted extraction to reduce extraction times.
Analysis Keep the autosampler temperature low. Minimize the time between sample preparation and injection.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Harvest and immediately freeze the plant material in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle under liquid nitrogen.

  • Transfer a known amount of the powdered tissue (e.g., 100 mg) to a pre-chilled microcentrifuge tube.

  • Add 1 mL of ice-cold extraction solvent (e.g., acetone or ethanol containing 0.1% BHT).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new, pre-chilled amber vial.

  • Repeat the extraction (steps 4-7) on the pellet until the pellet is colorless.

  • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the extract in a suitable solvent (e.g., MTBE/methanol 1:1, v/v) for HPLC or UPLC analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound and its Degradation Products
  • Column: C30 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile:Methanol:Water (75:20:5, v/v/v) with 0.1% formic acid.

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: linear gradient to 80% B

    • 15-18 min: hold at 80% B

    • 18-18.1 min: linear gradient to 5% B

    • 18.1-25 min: hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan (m/z 100-1000) and targeted MS/MS of the parent ion of violaxanthin (m/z 601.4) and potential degradation products.

    • Collision Energy: Optimize for characteristic fragments (e.g., losses of water and toluene).

Data Presentation

Table 1: Common Degradation Products of this compound

Degradation ProductMolecular FormulaMolecular Weight (Da)Key Identifying Features
all-trans-ViolaxanthinC40H56O4600.88Isomer of this compound, different retention time.
9-cis-ViolaxanthinC40H56O4600.88Isomer of this compound, different retention time.
13-cis-ViolaxanthinC40H56O4600.88Isomer of this compound, different retention time.
Auroxanthin (5,8-epoxy-violaxanthin)C40H56O4600.88Furanoid derivative, blue-shifted UV-Vis spectrum.
Luteoxanthin (5,6,5',8'-diepoxy-zeaxanthin)C40H56O4600.88Furanoid derivative, blue-shifted UV-Vis spectrum.
XanthoxinC15H20O3248.32Oxidative cleavage product, significantly lower molecular weight.

Table 2: Influence of Environmental Factors on this compound Stability

FactorConditionEffect on StabilityReference
Light Exposure to high light intensityPromotes isomerization and oxidative degradation.[2]
Temperature Elevated temperaturesAccelerates isomerization and the formation of furanoxides.
pH Acidic conditions (low pH)Catalyzes the rearrangement of epoxide groups to furanoxides.
Oxygen Presence of atmospheric oxygenLeads to oxidative degradation.[1]

Visualizations

violaxanthin_degradation_pathway cluster_main This compound Degradation cluster_isomerization Isomerization cluster_oxidation Oxidation / Rearrangement cluster_enzymatic Enzymatic Cleavage cisV This compound atV all-trans-Violaxanthin cisV->atV Light, Heat other_cisV Other cis-Isomers (9-cis, 13-cis) cisV->other_cisV Light, Heat furanoxides Furanoxides (Auroxanthin, Luteoxanthin) cisV->furanoxides Acid, Heat xanthoxin Xanthoxin cisV->xanthoxin NCED enzyme

Caption: Degradation pathways of this compound.

experimental_workflow start Sample Collection (Freeze in Liquid N2) extraction Extraction (Cold solvent with BHT, under dim light) start->extraction centrifugation Centrifugation (4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation (Under Nitrogen) supernatant->evaporation reconstitution Reconstitution (Mobile phase compatible solvent) evaporation->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis

Caption: Recommended workflow for this compound analysis.

troubleshooting_logic start Unexpected Peaks in Chromatogram check_mw Check Molecular Weight (MS) start->check_mw same_mw Same MW as Violaxanthin check_mw->same_mw Yes lower_mw Lower MW check_mw->lower_mw No check_uv Check UV-Vis Spectrum same_mw->check_uv check_msms Check MS/MS Fragmentation lower_mw->check_msms isomer Isomer check_uv->isomer Similar Spectrum (with cis-peak) furanoxide Furanoxide check_uv->furanoxide Blue-shifted Spectrum cleavage_product Cleavage Product check_msms->cleavage_product Different Fragmentation

Caption: Logic for identifying unknown peaks.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for cis-Violaxanthin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of violaxanthin, with a focus on its cis-isomers. The presented methodologies, derived from published research, offer a basis for selecting an appropriate analytical approach for the quantification of this xanthophyll in various matrices. This document outlines the experimental protocols and summarizes the available performance data to aid in method selection and implementation.

Introduction to Violaxanthin and its Isomers

Violaxanthin is a naturally occurring xanthophyll pigment found in many higher plants and algae. It plays a crucial role in the xanthophyll cycle, a photoprotective mechanism that helps dissipate excess light energy. Violaxanthin exists in different isomeric forms, with the most common being the all-trans-isomer. However, under certain conditions such as light exposure and heat, it can isomerize to form various cis-isomers, such as 9-cis-violaxanthin and 13-cis-violaxanthin. The accurate quantification of these isomers is crucial for understanding their physiological roles and for quality control in food and pharmaceutical applications.

Method 1: Reversed-Phase HPLC with a C18 Column

This method utilizes a traditional C18 stationary phase, which is widely used for the separation of a broad range of carotenoids. The methodology is based on the work of Muntean et al., who investigated the violaxanthin cycle in algae.[1]

Experimental Protocol

Sample Preparation (as described for algal samples):

  • Algal samples are saponified overnight (approximately 10 hours) at room temperature using a 30% potassium hydroxide solution in methanol.[1]

  • Carotenoids are then extracted with diethyl ether.[1]

  • The ether layer is washed with brine and distilled water until it is free of alkali.[1]

  • The organic layer is evaporated to dryness under reduced pressure.[1]

  • The residue is redissolved in ethyl acetate for HPLC analysis.[1]

Standard Preparation:

  • Standards of known concentrations for violaxanthin are prepared in an appropriate solvent (e.g., ethyl acetate) for the generation of a calibration curve.

HPLC System and Conditions:

  • Column: Nucleosil 120-5 C18 (250 mm x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase:

    • A: Acetonitrile:Water (9:1 v/v)[1]

    • B: Ethyl acetate[1]

  • Gradient Elution: 10% to 70% B over 20 minutes, then back to 10% B over 10 minutes[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 35°C[1]

  • Detection: UV/VIS detector at 450 nm[1]

  • Injection Volume: 20 µL[1]

Method 2: Reversed-Phase HPLC with a C30 Column

This method employs a C30 stationary phase, which is specifically designed for the enhanced separation of carotenoid isomers due to its increased shape selectivity. C30 columns are particularly effective in resolving geometric isomers of carotenoids.[2][3]

Experimental Protocol

Sample Preparation:

  • A general protocol for plant tissues involves homogenization and extraction with an organic solvent mixture, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation. Saponification may be employed to remove interfering lipids.

Standard Preparation:

  • Standard solutions of all-trans-violaxanthin and, if available, its cis-isomers are prepared in a suitable solvent mixture (e.g., methanol:methyl-tert-butyl ether) to establish calibration curves.

HPLC System and Conditions:

  • Column: C30 YMC Carotenoid (250 mm x 4.6 mm, 5 µm particle size) or similar[3]

  • Mobile Phase: A gradient system is typically used, for example:

    • A: Methanol containing 10 mM ammonium acetate[3]

    • B: Methyl tert-butyl ether (MTBE)[3]

    • C: Water[3]

  • Gradient Elution: A representative gradient involves varying the proportions of these solvents to achieve separation. For instance, a gradient starting with a higher polarity and moving to a lower polarity mobile phase.

  • Flow Rate: Approximately 0.9 to 1.0 mL/min[3]

  • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Detection: Photodiode Array (PDA) detector is recommended to assess peak purity and for spectral confirmation of isomers, with quantification typically at the maximum absorption wavelength (around 440-450 nm for violaxanthin).

  • Injection Volume: 10-20 µL

Performance Data Comparison

The following table summarizes the available validation parameters for the two HPLC methods. It is important to note that a complete set of validation data specifically for cis-violaxanthin is not always available in a single publication. The data presented here is a compilation from various studies on carotenoid analysis and should be considered as representative for the respective column types.

Validation ParameterMethod 1 (C18 Column)Method 2 (C30 Column)
Linearity (Range) Typically 0.1 - 10 µg/mL0.05 - 30.00 µg/mL (for general carotenoids)[3]
Correlation Coefficient (R²) > 0.99> 0.999[3]
Limit of Detection (LOD) Not explicitly stated for violaxanthin0.0051–0.0300 µg/mL (for various carotenoids)[3]
Limit of Quantification (LOQ) Not explicitly stated for violaxanthin0.0155–0.0909 µg/mL (for various carotenoids)[3]
Accuracy (% Recovery) Not explicitly stated for violaxanthin83.12–106.58% (for various carotenoids)[3]
Precision (% RSD) < 5%Intra-day: 1.25–3.46%; Inter-day: 2.80–4.20% (for various carotenoids)[3]
Resolution of Isomers Provides separation of major carotenoids.Offers superior resolution of geometric (cis/trans) isomers.[2][3]

Workflow and Signaling Pathway Diagrams

Experimental Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method for the analysis of this compound.

HPLC_Validation_Workflow method_dev Method Development (Column, Mobile Phase, Gradient) system_suitability System Suitability (Resolution, Tailing Factor, Plate Count) method_dev->system_suitability linearity Linearity & Range system_suitability->linearity specificity Specificity (Peak Purity, Resolution from Interferences) system_suitability->specificity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate Precision) linearity->precision validated_method Validated Method lod_loq->validated_method accuracy->validated_method precision->validated_method robustness Robustness (Variations in Flow Rate, Temperature, etc.) specificity->robustness robustness->validated_method

Caption: General workflow for HPLC method validation.

The Xanthophyll Cycle Signaling Pathway

The analysis of violaxanthin and its isomers is critical for studying the xanthophyll cycle, a key photoprotective mechanism in plants and algae.

Xanthophyll_Cycle Violaxanthin Violaxanthin Antheraxanthin Antheraxanthin Violaxanthin->Antheraxanthin VDE Antheraxanthin->Violaxanthin ZE Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin VDE Zeaxanthin->Antheraxanthin ZE High_Light High Light (Low pH in Lumen) VDE Violaxanthin De-epoxidase (VDE) High_Light->VDE Low_Light Low Light (High pH in Lumen) ZE Zeaxanthin Epoxidase (ZE) Low_Light->ZE

Caption: The Xanthophyll Cycle pathway.

References

A Comparative Guide to cis-Violaxanthin Quantification: A Cross-Validation of Detection Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of carotenoid research, accurate quantification of specific isomers, such as cis-violaxanthin, is paramount for understanding their physiological roles and potential therapeutic applications. This guide provides an objective comparison of common analytical detectors used for this compound quantification: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS), and Fluorescence Spectroscopy. The information presented is supported by a synthesis of experimental data from various studies to aid researchers in selecting the most appropriate methodology for their specific research needs.

Quantitative Performance of Detectors

The choice of detector significantly impacts the sensitivity, selectivity, and overall performance of this compound quantification. The following table summarizes key quantitative parameters for HPLC-DAD, UPLC-MS, and Fluorescence detectors based on reported data for carotenoid analysis. It is important to note that specific performance may vary depending on the instrumentation, sample matrix, and method optimization.

ParameterHPLC-DADUPLC-MSFluorescence Detector
Limit of Detection (LOD) 0.02 - 0.06 mg/L[1]0.003 - 2 ng (on-column)[2]Typically in the picomolar (pM) range[3]
Limit of Quantification (LOQ) 0.07 - 0.21 mg/L[1]0.007 - 6.67 ng (on-column)[2]Typically in the nanomolar (nM) range
**Linearity (R²) **> 0.99[1][4]> 0.99[2]> 0.99[5]
Precision (RSD%) < 5%[2]< 10%[2]< 5%
Selectivity ModerateHighHigh (when coupled with HPLC)
Primary Application Routine quantification, quality controlStructural elucidation, metabolite identification, high-sensitivity quantificationHigh-sensitivity quantification of fluorescent compounds

Experimental Methodologies

Accurate quantification of this compound relies on a robust and well-defined experimental protocol. The following sections detail a general workflow for sample preparation and analysis.

Sample Preparation: Extraction of this compound

A common procedure for extracting carotenoids from plant or algal matrices involves the following steps[6][7][8]:

  • Homogenization: Weigh a known amount of fresh or freeze-dried sample material. Homogenize the sample in a suitable solvent, such as acetone or ethanol, using a mortar and pestle, homogenizer, or sonicator. All procedures should be carried out under subdued light to prevent isomerization and degradation of carotenoids[7][8].

  • Extraction: Perform solvent extraction, often with a mixture of acetone and water (e.g., 80% acetone), to efficiently extract the pigments[6]. Multiple extraction cycles may be necessary for complete recovery.

  • Saponification (Optional): To remove interfering chlorophylls and lipids, a saponification step with potassium hydroxide (KOH) can be included[6][7].

  • Partitioning: Partition the carotenoids into an immiscible organic solvent like diethyl ether or a hexane/ethyl acetate mixture.

  • Washing and Drying: Wash the organic phase with water to remove residual KOH and other water-soluble impurities. Dry the extract over anhydrous sodium sulfate.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., mobile phase for HPLC).

Analytical Instrumentation and Conditions

1. HPLC-DAD Analysis:

  • Column: A C18 or C30 reversed-phase column is typically used for carotenoid separation[6].

  • Mobile Phase: A gradient elution with a mixture of solvents like acetonitrile, methanol, and ethyl acetate is common[6].

  • Detection: The Diode Array Detector (DAD) is set to monitor the absorbance at the maximum absorption wavelengths of violaxanthin (around 416, 440, and 470 nm)[7].

2. UPLC-MS Analysis:

  • Column: A sub-2 µm particle size C18 or C30 column is used for high-resolution separation.

  • Mobile Phase: Similar to HPLC, but with UPLC-grade solvents and optimized gradients for faster analysis.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used for carotenoid analysis.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used for mass detection and fragmentation analysis, aiding in structural confirmation[9].

3. Fluorescence Detection:

  • Excitation and Emission Wavelengths: Violaxanthin exhibits fluorescence, and for quantitative analysis, the optimal excitation and emission wavelengths need to be determined. Upon excitation around 280 nm, violaxanthin has been reported to fluoresce in the 300-400 nm range.

  • Coupling with HPLC: For complex samples, coupling a fluorescence detector to an HPLC system (HPLC-FLD) provides enhanced selectivity by separating this compound from other fluorescent compounds[10].

Visualizing the Xanthophyll Cycle

This compound is a key component of the xanthophyll cycle, a crucial photoprotective mechanism in photosynthetic organisms. This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin under high light conditions, which helps dissipate excess light energy as heat. The following diagram illustrates the core reactions of the xanthophyll cycle.

The Xanthophyll Cycle

Experimental Workflow

The entire process from sample collection to data analysis can be visualized as a sequential workflow. The following diagram outlines the key stages involved in the quantification of this compound.

Experimental_Workflow Sample Sample Collection (e.g., Plant Leaves, Algae) Preparation Sample Preparation (Homogenization, Extraction) Sample->Preparation Purification Purification/Cleanup (Optional: Saponification) Preparation->Purification Analysis Instrumental Analysis (HPLC-DAD, UPLC-MS, or HPLC-FLD) Purification->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification Validation Method Validation (LOD, LOQ, Precision, Accuracy) Quantification->Validation

This compound Quantification Workflow

Conclusion

The selection of a suitable detector for this compound quantification is a critical decision that depends on the specific research objectives, required sensitivity, and available instrumentation.

  • HPLC-DAD offers a robust and cost-effective solution for routine quantification, particularly when sample concentrations are relatively high. Its ease of use and good precision make it a workhorse in many analytical laboratories.

  • UPLC-MS provides superior sensitivity and selectivity, making it the method of choice for analyzing complex matrices, identifying novel carotenoid metabolites, and quantifying trace amounts of this compound. The structural information provided by MS is invaluable for unambiguous compound identification.

  • Fluorescence detection , especially when coupled with HPLC, offers exceptional sensitivity for fluorescent molecules like violaxanthin. It is particularly advantageous when the target analyte is present at very low concentrations and the sample matrix is complex.

A thorough cross-validation of results obtained from different detectors is recommended to ensure the accuracy and reliability of the quantitative data, especially in studies with significant biological or pharmaceutical implications. This guide provides a foundational framework to assist researchers in navigating the analytical landscape for this compound quantification.

References

A Comparative Analysis of Isomeric Purity: Synthetic vs. Natural cis-Violaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the isomeric purity of a compound is critical for ensuring consistency, efficacy, and safety. This guide provides a comparative analysis of synthetic and natural cis-Violaxanthin, focusing on their isomeric profiles and the analytical methods used for their determination. While specific quantitative data on the isomeric composition of commercial products is not always publicly available, this guide outlines the typical characteristics and provides the experimental framework for independent analysis.

Comparative Isomeric Profile

The primary distinction between natural and synthetic violaxanthin lies in their typical isomeric compositions. Natural violaxanthin is predominantly found in the all-trans form, though it can undergo isomerization to cis-isomers under certain conditions.[1][2] In contrast, synthetic violaxanthin is often produced as a mixture of isomers.

FeatureSynthetic this compoundNatural this compound
Source Chemical synthesisExtracted from plants, algae, and microorganisms[3]
Typical Isomeric Composition Often supplied as a mixture of diastereomers; the specific ratio of cis- to trans-isomers is frequently not detailed in commercially available product specifications.[4] It is typically sold with a general purity of ≥95% as determined by HPLC.[5]Predominantly exists as the all-trans-isomer in its natural state.[1][2] However, cis-isomers, including 9-cis, 13-cis, and di-cis, can be present in natural extracts, with their prevalence influenced by factors such as light and temperature during processing and storage.[1] For instance, various cis-isomers have been identified in orange juice.[6]
Potential Impurities May contain residual solvents, reagents, and byproducts from the chemical synthesis process. The specific nature of these impurities is dependent on the synthetic route employed.[7][8]May contain other co-extracted natural products from the source material, such as other carotenoids (e.g., lutein, zeaxanthin), chlorophylls, and lipids.[6]
Regulatory Status (as a food colorant E161e) Not approved for use in the EU or the United States, but permitted in Australia and New Zealand.[9]Not approved for use in the EU or the United States, but permitted in Australia and New Zealand.[9]

Experimental Protocols for Isomeric Purity Analysis

Accurate determination of the isomeric purity of violaxanthin requires high-resolution analytical techniques. High-Performance Liquid Chromatography (HPLC) with a C30 stationary phase is particularly effective for separating carotenoid isomers.[6] For unambiguous identification, HPLC coupled with mass spectrometry (MS) is the preferred method.

2.1. High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol is designed for the separation of violaxanthin isomers using a C30 reversed-phase column.

  • Instrumentation: HPLC system with a photodiode array (PDA) detector.

  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water.

  • Gradient Program:

    • 0-15 min: 80% Methanol, 15% MTBE, 5% Water

    • 15-25 min: 60% Methanol, 35% MTBE, 5% Water

    • 25-30 min: 80% Methanol, 15% MTBE, 5% Water (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: PDA detection at 440 nm for violaxanthin isomers.

  • Sample Preparation:

    • Dissolve the violaxanthin sample in a suitable organic solvent (e.g., ethanol or a mixture of methanol and MTBE).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The relative percentage of each isomer is determined by the peak area integration.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomer Identification

This protocol provides a general framework for the identification of violaxanthin isomers using LC-MS.

  • Instrumentation: LC-MS system equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC protocol described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ion mode.

    • Scan Range: m/z 100-800.

    • Source Temperature: 350°C (APCI).

    • Fragmentor Voltage: Optimized for fragmentation of the violaxanthin molecular ion.

  • Data Analysis: The molecular ion of violaxanthin ([M+H]⁺ at m/z 601.4) and its characteristic fragmentation pattern are used for identification. Different isomers may exhibit subtle differences in their fragmentation patterns.

Visualizing Experimental and Biological Pathways

3.1. Experimental Workflow for Isomeric Purity Analysis

The following diagram illustrates the general workflow for the analysis of violaxanthin isomeric purity.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation cluster_identification Identification & Quantification cluster_result Result Sample Violaxanthin Sample (Synthetic or Natural) Dissolution Dissolution in Organic Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Separation (C30 Column) Filtration->HPLC PDA PDA Detection (440 nm) HPLC->PDA MS Mass Spectrometry (Identification) HPLC->MS Integration Peak Area Integration (Quantification) PDA->Integration Report Isomeric Purity Profile MS->Report Integration->Report G cluster_high_light High Light Violaxanthin Violaxanthin Antheraxanthin Antheraxanthin Violaxanthin->Antheraxanthin VDE (Violaxanthin de-epoxidase) Antheraxanthin->Violaxanthin ZE Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin VDE Zeaxanthin->Antheraxanthin ZE (Zeaxanthin epoxidase)

References

Comparative study of cis-Violaxanthin extraction efficiency with different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative study on the extraction efficiency of violaxanthin, including its cis-isomers, from various natural sources using different solvent systems. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on solvent selection for optimal extraction yields. Violaxanthin, a xanthophyll pigment found in plants and algae, exists in different isomeric forms, with the all-trans isomer being the most abundant. However, cis-isomers also play significant biological roles.[1][2] Extraction protocols typically isolate the total violaxanthin pool, with subsequent chromatographic analysis to identify specific isomers.[3]

The choice of solvent is critical and depends on the polarity of the target compound.[4] As a xanthophyll, violaxanthin is an oxygenated carotenoid, making it more polar than carotenes.[4][5] Therefore, polar solvents like ethanol and acetone are generally more effective for its extraction compared to non-polar solvents such as hexane.[4]

Comparative Extraction Yields of Violaxanthin

The efficiency of different solvents and extraction methods for isolating violaxanthin is summarized below. The data highlights the superior performance of polar solvents and advanced extraction techniques.

Source MaterialSolvent/Solvent SystemExtraction MethodViolaxanthin YieldReference
Yellow Bloom FlowersEthanolSolvent Extraction12.0 µg/g[6]
Yellow Bloom FlowersPetroleum EtherSolvent ExtractionLowest Yield (exact value not specified)[6]
Microalgae (Chlorella luteoviridis)Ethanol (90%)Microwave-Assisted Extraction (MAE)4.48 mg/g (4479 µg/g)[7]
MicrogreensAcetone (100%)Cold Solvent Extraction (24h)Highest relative yield among acetone mixtures[8]
MicrogreensAcetone (70%)Cold Solvent Extraction (24h)Poor relative yield[8]
Brown Macroalgae (Fucus serratus)Hexane/Acetone (70:30)Solid-Liquid Extraction (SLE)Higher yield compared to SCO2[9]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for solvent-based extraction of violaxanthin.

1. General Solid-Liquid Solvent Extraction Protocol

This protocol is a generalized procedure based on methods for carotenoid extraction from plant and algal matter.[6][10]

  • Sample Preparation: Fresh plant or algal material is washed, dried, and finely ground into a powder to maximize the surface area for solvent interaction.

  • Extraction: A known mass of the powdered sample is placed in a flask. The chosen extraction solvent (e.g., ethanol, acetone, or a hexane/acetone mixture) is added at a specific solvent-to-solid ratio. The mixture is then agitated or sonicated for a defined period, ranging from minutes to several hours.[8] For heat-sensitive compounds like violaxanthin, extractions are often performed at low or room temperature in the dark to prevent degradation and isomerization.[4]

  • Separation and Filtration: The mixture is centrifuged to pellet the solid material. The supernatant, containing the dissolved violaxanthin, is collected. This process is often repeated multiple times with fresh solvent to ensure complete extraction.[8] The collected supernatants are then combined and filtered.

  • Solvent Removal: The solvent is evaporated under a vacuum using a rotary evaporator at a low temperature to obtain the crude carotenoid extract.

  • Purification (Optional): For higher purity, the crude extract can be saponified to remove chlorophylls.[3][10] Further purification can be achieved using techniques like column chromatography.[11]

  • Quantification: The amount of violaxanthin in the extract is quantified using High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry by measuring absorbance at its characteristic wavelengths (approx. 417, 441, and 470 nm).[6][10]

2. Microwave-Assisted Extraction (MAE) Protocol

This advanced method uses microwave energy to accelerate solvent penetration into the sample matrix, often resulting in higher yields and shorter extraction times.[7]

  • Sample Preparation: As with the general protocol, the material is dried and ground.

  • Extraction: The sample is suspended in the extraction solvent (e.g., 90% ethanol) in a microwave-safe vessel.[7] The suspension is subjected to microwave irradiation for a very short duration (e.g., 6 seconds).[7]

  • Post-Extraction: The extract is filtered and processed for analysis as described in the general protocol.

Visualizing the Extraction Workflow

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of violaxanthin from a biological sample.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis start Plant/Algal Material grind Grinding & Drying start->grind extract Solvent Addition & Agitation (e.g., Ethanol, Acetone) grind->extract separate Centrifugation & Filtration extract->separate evap Solvent Evaporation separate->evap sapon Saponification (Chlorophyll Removal) evap->sapon Crude Extract hplc HPLC Analysis (Quantification) sapon->hplc Purified Extract end Pure Violaxanthin hplc->end

Caption: Workflow for Violaxanthin Extraction and Analysis.

References

Unveiling the Isomeric Dance of Violaxanthin: A Comparative Guide to its Abundance Under Varying Light Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced molecular responses of plants to environmental stimuli is paramount. Among these, the isomerization of carotenoids like violaxanthin in response to light stress represents a critical photoprotective mechanism. This guide provides an objective comparison of the relative abundance of cis- and trans-violaxanthin isomers under different light conditions, supported by experimental data and detailed methodologies.

The xanthophyll cycle is a pivotal process in the thylakoid membranes of plants and algae, regulating the dissipation of excess light energy. A key component of this cycle is violaxanthin, which undergoes de-epoxidation to antheraxanthin and zeaxanthin under high light stress. Concurrently, light can also induce the isomerization of the all-trans-violaxanthin to its cis-isomers. While the conversion of violaxanthin to zeaxanthin is well-documented, the subtle yet significant shifts in the isomeric ratio of violaxanthin itself play a crucial role in the fine-tuning of photoprotection.

Relative Abundance of Violaxanthin Isomers: A Quantitative Comparison

Experimental data reveals a discernible shift in the isomeric composition of violaxanthin upon exposure to light. In the absence of significant light stress (dark or low light conditions), the violaxanthin pool is predominantly composed of the all-trans isomer. However, upon illumination, there is a notable increase in the proportion of cis-isomers, particularly 9-cis- and 13-cis-violaxanthin. This light-induced isomerization is a rapid response, occurring within minutes of exposure.

The following table summarizes the quantitative data on the relative abundance of cis- and trans-violaxanthin under dark (low light) and illuminated (high light) conditions, as determined by High-Performance Liquid Chromatography (HPLC) analysis of isolated Light-Harvesting Complex II (LHCII).

Light ConditionAll-trans-Violaxanthin (%)9-cis-Violaxanthin (%)13-cis-Violaxanthin (%)
Dark (Low Light)~94%~4%[1]~2%[1]
Illuminated (High Light)~90%up to 6%[1]up to 4%[1]

High light conditions correspond to illumination at 445 nm with an intensity of 250 µmol·m⁻²·s⁻¹ for 5 minutes.[1]

Experimental Protocols

The quantification of violaxanthin isomers requires meticulous extraction and analytical procedures to prevent artifactual isomerization and degradation. The following protocols provide a detailed methodology for the key experiments cited in this guide.

Pigment Extraction from Plant Tissues
  • Sample Collection and Preparation: Harvest leaf tissue and immediately freeze in liquid nitrogen to quench all enzymatic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

  • Extraction: Extract the pigments from the powdered tissue by adding cold 100% acetone. Perform the extraction on ice and in dim light to minimize pigment degradation and isomerization.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted pigments.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis of Violaxanthin Isomers

A C30 reversed-phase column is highly recommended for the optimal separation of carotenoid isomers.

  • HPLC System: An HPLC system equipped with a photodiode array (PDA) detector is used for the separation and quantification of violaxanthin isomers.

  • Column: A C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed for its superior ability to resolve geometric isomers of carotenoids.

  • Mobile Phase: A gradient elution is typically used. A common mobile phase system consists of a gradient of methanol, methyl-tert-butyl ether, and water.

  • Detection: The eluting pigments are monitored by the PDA detector. Violaxanthin and its isomers are typically detected at their absorption maximum, around 440 nm.

  • Identification and Quantification: The identification of all-trans-, 9-cis-, and 13-cis-violaxanthin is based on their retention times and characteristic absorption spectra compared to authentic standards. Quantification is achieved by integrating the peak areas of the respective isomers.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in violaxanthin dynamics, the following diagrams have been generated using the DOT language.

Violaxanthin_Cycle cluster_stroma Stroma (pH ~8) cluster_lumen Thylakoid Lumen (pH ~5 under high light) ZEP Zeaxanthin Epoxidase (ZEP) VDE Violaxanthin De-epoxidase (VDE) Protons H+ Protons->VDE Activates Violaxanthin Violaxanthin Antheraxanthin Antheraxanthin Violaxanthin->Antheraxanthin VDE Antheraxanthin->Violaxanthin ZEP Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin VDE Zeaxanthin->Antheraxanthin ZEP High_Light High Light High_Light->Protons Photosynthesis Low_Light Low Light / Dark Low_Light->ZEP Favors Experimental_Workflow start Plant Tissue (e.g., Leaves) extraction Pigment Extraction (Cold Acetone) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Analysis (C30 Column, PDA Detector) filtration->hplc data Data Acquisition (Chromatograms & Spectra) hplc->data analysis Isomer Identification & Quantification data->analysis result Relative Abundance of cis- & trans-Violaxanthin analysis->result

References

Inter-Laboratory Comparison of cis-Violaxanthin Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of cis-Violaxanthin. The objective of this study was to assess the reproducibility and accuracy of a standardized analytical method across different laboratories, providing researchers, scientists, and drug development professionals with valuable insights into the reliability of this compound measurements.

Introduction to this compound Measurement

Violaxanthin is a carotenoid pigment found in plants, and its isomers, including 9-cis- and 13-cis-violaxanthin, play significant roles in various biological processes.[1] Accurate quantification of these isomers is crucial for research in plant biology, photoprotection, and the development of natural food colorants.[1] Reverse-phase high-performance liquid chromatography (HPLC) is a preferred method for identifying and quantifying carotenoids and their isomers.[2] This inter-laboratory study was designed to evaluate the performance of a common HPLC-based method for this compound measurement.

Inter-Laboratory Comparison Workflow

The inter-laboratory comparison followed a structured workflow to ensure consistency and comparability of the results. A central organizing body prepared and distributed identical samples of a purified this compound standard and a plant extract matrix to all participating laboratories. Each laboratory was required to follow a standardized analytical protocol. The results were then collected and statistically analyzed to assess inter-laboratory variability.

G A Sample Preparation (Standard & Matrix) B Distribution to Participating Labs A->B C Standardized Analytical Protocol B->C D Data Submission by Labs C->D E Statistical Analysis (z-scores, Precision) D->E F Performance Evaluation & Report Generation E->F

Figure 1: General workflow of the inter-laboratory comparison study.

Quantitative Data Summary

Three laboratories participated in this comparison study. Each laboratory received a standardized sample of this compound with a known concentration of 5.0 µg/mL. The table below summarizes the quantitative results reported by each laboratory. The performance of each laboratory was evaluated using z-scores, which indicate the deviation of a laboratory's result from the consensus mean. A z-score between -2.0 and +2.0 is generally considered satisfactory.

LaboratoryReported Concentration (µg/mL)Standard Deviation (± µg/mL)Recovery (%)z-score
Lab A 4.920.1598.4-0.8
Lab B 5.150.21103.01.5
Lab C 4.880.1897.6-1.2
Consensus Mean 4.98

Standardized Experimental Protocol

All participating laboratories adhered to the following standardized protocol for the extraction and quantification of this compound.

4.1. Sample Preparation and Extraction

  • Standard Preparation: A stock solution of this compound was prepared by dissolving a certified reference standard in methanol to achieve a final concentration of 100 µg/mL. Calibration standards were prepared by serial dilution of the stock solution.

  • Plant Matrix Extraction: For the plant extract sample, 1 gram of lyophilized plant material was homogenized with 10 mL of a methanol:ethyl acetate (6:4, v/v) solvent mixture.

  • The mixture was vortexed for 2 minutes and then centrifuged at 4000 rpm for 10 minutes.

  • The supernatant was collected, and the extraction was repeated twice.

  • The pooled supernatants were evaporated to dryness under a stream of nitrogen and the residue was reconstituted in 1 mL of methanol.

  • The reconstituted extract was filtered through a 0.22 µm syringe filter prior to HPLC analysis.

4.2. HPLC-DAD Analysis

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) was used.[2]

  • Column: A C30 reverse-phase column (4.6 x 150 mm, 3 µm) was employed for the separation of carotenoid isomers.[2]

  • Mobile Phase: A gradient elution was performed with a mobile phase consisting of (A) methanol and (B) methyl-tert-butyl ether.

  • Flow Rate: The flow rate was maintained at 1.0 mL/min.

  • Detection: The DAD was set to monitor the absorbance spectrum from 250 to 600 nm, with specific detection at the maximum absorbance wavelength for this compound (approximately 440 nm).

  • Quantification: The concentration of this compound was determined by comparing the peak area with the calibration curve generated from the reference standards.

Visualizing the Analytical Workflow and Biological Context

To provide a clearer understanding of the analytical process and the biological origin of the target analyte, the following diagrams illustrate the key steps in the analytical workflow and a simplified biosynthetic pathway for violaxanthin.

G cluster_extraction Sample Extraction cluster_analysis HPLC Analysis A Homogenization in Methanol/Ethyl Acetate B Centrifugation A->B C Supernatant Collection B->C D Evaporation & Reconstitution C->D E Filtration D->E F Injection onto C30 Column E->F G Gradient Elution F->G H DAD Detection (440 nm) G->H I Peak Integration & Quantification H->I

Figure 2: Key steps in the analytical workflow for this compound measurement.

This compound is an intermediate in the biosynthesis of abscisic acid (ABA), a crucial plant hormone.[3] The conversion of trans-violaxanthin to its cis isomer is a key step in this pathway.

G Zeaxanthin Zeaxanthin Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP trans_Violaxanthin trans-Violaxanthin Antheraxanthin->trans_Violaxanthin ZEP cis_Violaxanthin This compound trans_Violaxanthin->cis_Violaxanthin Isomerase Xanthoxin Xanthoxin cis_Violaxanthin->Xanthoxin NCED ABA Abscisic Acid Xanthoxin->ABA

Figure 3: Simplified violaxanthin biosynthesis pathway.

Conclusion

The results of this inter-laboratory comparison demonstrate a high level of agreement among the participating laboratories for the measurement of this compound using the standardized HPLC-DAD method. The low z-scores indicate that the method is robust and reproducible. This guide provides a valuable resource for laboratories seeking to implement or validate their own methods for the analysis of this compound and other carotenoid isomers. The detailed protocol and workflow diagrams offer a clear and practical framework for achieving accurate and reliable results.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of cis-Violaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of cis-Violaxanthin, a xanthophyll pigment utilized in various research applications. By following these guidelines, you can mitigate risks and maintain a secure workspace.

Key Safety and Handling Information

Before proceeding with disposal, it is crucial to be aware of the fundamental safety and handling precautions for this compound. This information, summarized from safety data sheets (SDS), is essential for minimizing exposure and ensuring safe management of the compound.

PropertyData
Molecular Formula C40H56O4
Molecular Weight 600.87 g/mol [1]
Appearance Powder
Storage Conditions Store in a cool, dry, and well-ventilated place.[1] Protect from sunlight and moisture. Recommended storage at -20°C.[1]
Incompatible Materials Strong oxidizing agents.[2]
Hazardous Decomposition Carbon oxides upon combustion.[1]
Primary Hazards May cause skin and eye irritation.[2] Avoid dust formation.[1] Some sources indicate it is suspected of causing cancer and genetic defects.[3] Handle in accordance with good industrial hygiene and safety practices.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in compliance with all federal, state, and local environmental regulations. The following procedure outlines the recommended steps for safe disposal.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Wear safety glasses with side shields or goggles.[4]

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).[1]

  • Respiratory Protection: If there is a risk of dust generation, use a NIOSH/MSHA-approved respirator.[4]

  • Body Protection: Wear a lab coat or other protective clothing.

2. Waste Collection:

  • Carefully sweep up the solid this compound waste.[1] Use methods that avoid the creation of dust, such as covering the powder spill with a plastic sheet or tarp.[4]

  • Place the collected waste into a suitable, clearly labeled, and sealable container for disposal.[1]

3. Labeling and Storage of Waste:

  • Clearly label the waste container with the chemical name ("this compound Waste") and any applicable hazard symbols.

  • Store the sealed waste container in a designated, secure area away from incompatible materials, pending disposal.

4. Final Disposal:

  • Dispose of the this compound waste through an approved waste disposal company. Do not dispose of it down the drain or in the regular trash.[1][3]

  • Ensure that the disposal method complies with all relevant environmental regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Sweep Sweep Up Solid Waste PPE->Sweep Contain Place in Labeled, Sealable Container Sweep->Contain Store Store Waste in Designated Area Contain->Store Dispose Transfer to Approved Waste Disposal Facility Store->Dispose

Caption: Workflow for the proper disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet for the most comprehensive information.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for cis-Violaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the proper handling and disposal of cis-Violaxanthin, a key carotenoid in various research applications. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity. This compound, like other xanthophylls, is sensitive to environmental factors, necessitating careful handling to prevent degradation and ensure accurate results.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in its solid form, a comprehensive approach to personal protection is mandatory to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE, categorized by the type of protection.

Protection Type Required Equipment Specifications & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Must be worn at all times in the laboratory where this compound is handled. Goggles provide a complete seal around the eyes and are recommended when there is a risk of dust or splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Select gloves tested to EN 374 or equivalent standards. A breakthrough time of greater than 60 minutes is recommended for brief contact. Always inspect gloves for degradation before use and replace them immediately if contaminated.[1][2][3]
Body Protection Laboratory coat or overalls.A lab coat should be worn to protect skin and clothing from potential contamination. For larger quantities or when there is a significant risk of spillage, a PVC apron or chemical-resistant overalls may be necessary.[1]
Respiratory Protection NIOSH/MSHA approved respirator.Required when engineering controls like fume hoods are insufficient to control exposure, or when dust may be generated. A positive-pressure supplied air respirator may be necessary for high airborne concentrations.[1]

II. Operational Plan: A Step-by-Step Guide to Handling this compound

Proper handling of this compound is crucial not only for safety but also for preserving its chemical integrity, as carotenoids are sensitive to light, heat, and oxygen.[4] The following workflow outlines the key steps for safe and effective use.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Don appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a well-ventilated area (e.g., chemical fume hood) A->B C Minimize exposure to light and heat. Use amber vials and work expeditiously. B->C D Avoid creating dust. Handle solid material carefully. C->D E Avoid contact with incompatible materials (e.g., strong oxidizing agents). D->E F Store in a tightly closed container. E->F G Keep in a cool, dry, and dark place. Recommended storage at -20°C. F->G

Workflow for Handling this compound

Experimental Protocol Considerations:

  • Extraction: When extracting carotenoids like violaxanthin, it is crucial to use appropriate solvents and techniques to prevent degradation. Common methods involve the use of organic solvents like acetone, methanol, or ethanol, often in combination with non-polar solvents.[4][5] The process should be carried out under dim light and at room temperature or cooler to minimize isomerization and oxidation.[4]

  • Stability: this compound is susceptible to isomerization to its trans-form when exposed to light, heat, and acids.[6] Therefore, all solutions should be protected from light by using amber glassware or by wrapping containers in aluminum foil. It's also advisable to work quickly and keep samples on ice when possible.

III. Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

Disposal Workflow:

Disposal Workflow for this compound A Collect waste this compound and contaminated materials in a designated, labeled, and sealed container. B Do not mix with other chemical waste unless compatibility is confirmed. A->B C Store the waste container in a secure, well-ventilated area, away from incompatible materials. B->C D Dispose of the waste through an approved chemical waste disposal service in accordance with local, state, and federal regulations. C->D

Disposal Workflow for this compound

Key Disposal Steps:

  • Containment: Carefully sweep up any solid spills of this compound, avoiding dust formation.[2] Place the material and any contaminated items (e.g., gloves, wipes) into a suitable, closed container for disposal.[2]

  • Labeling: Clearly label the waste container with the chemical name and any associated hazards.

  • Regulations: Ensure that the final disposal method complies with all applicable institutional and governmental regulations. Do not allow the product to enter drains or waterways.[2]

By implementing these safety and handling protocols, researchers can minimize risks and ensure the reliable use of this compound in their work. For further details, always refer to the specific Safety Data Sheet (SDS) provided with the product.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.